[1,1'-Biphenyl]-3,4'-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBGEYQWIHXDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066432 | |
| Record name | [1,1'-Biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18855-13-5 | |
| Record name | [1,1′-Biphenyl]-3,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18855-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018855135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3,4'-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-3,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5C0OZ23A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to the Core Properties of [1,1'-Biphenyl]-3,4'-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
[1,1'-Biphenyl]-3,4'-diol, a hydroxylated biphenyl, represents a significant scaffold in medicinal chemistry and materials science. The biphenyl moiety, consisting of two connected phenyl rings, provides a structurally rigid yet conformationally flexible backbone. The specific placement of hydroxyl groups at the 3 and 4' positions imparts unique electronic and hydrogen-bonding characteristics, influencing its biological activity and material properties. This guide provides a comprehensive overview of the fundamental properties of [1,1'-Biphenyl]-3,4'-diol, offering insights into its synthesis, spectroscopic signature, potential applications, and safety considerations. While experimental data for this specific isomer is not as abundant as for its more common counterparts like 4,4'-biphenol, this document synthesizes available information and provides expert analysis to guide researchers in their work with this compound.
Chemical and Physical Properties
The foundational characteristics of a molecule are critical for its application in any scientific endeavor. This section details the known and predicted properties of [1,1'-Biphenyl]-3,4'-diol.
Identifiers and Molecular Structure
A clear identification of a chemical compound is paramount for accurate research and communication.
| Property | Value | Source |
| IUPAC Name | 3-(4-hydroxyphenyl)phenol | PubChem[1] |
| Systematic Name | [1,1'-Biphenyl]-3,4'-diol | PubChem[1] |
| CAS Number | 18855-13-5 | PubChem[1] |
| Molecular Formula | C₁₂H₁₀O₂ | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC=C(C=C2)O | PubChem[1] |
| InChI Key | BWBGEYQWIHXDKY-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure Diagram:
Caption: Chemical structure of [1,1'-Biphenyl]-3,4'-diol.
Physicochemical Properties
Experimental data for the physicochemical properties of [1,1'-Biphenyl]-3,4'-diol are scarce. However, we can infer some properties based on its structure and data from its isomers.
| Property | Value | Source/Comment |
| Melting Point | Not available | For comparison, [1,1'-Biphenyl]-2,4'-diol has a melting point of 165-166 °C.[2] |
| Boiling Point | Not available | For comparison, [1,1'-Biphenyl]-2,4'-diol has a boiling point of 206-210 °C at 11 Torr.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone. | Inferred from the phenolic structure. |
| logP (Octanol-Water Partition Coefficient) | 2.9 (Predicted) | PubChem[1] |
| pKa | Not available | Expected to have two pKa values for the two phenolic hydroxyl groups, likely in the range of 9-11. |
Synthesis and Characterization
The synthesis of asymmetrically substituted biphenyls like [1,1'-Biphenyl]-3,4'-diol typically requires regioselective cross-coupling strategies.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls. A plausible route to [1,1'-Biphenyl]-3,4'-diol is outlined below.
Reaction Scheme:
Sources
An In-depth Technical Guide to [1,1'-Biphenyl]-3,4'-diol: Synthesis, Spectroscopic Characterization, Biological Activity, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,4'-diol, a hydroxylated derivative of biphenyl, represents a significant scaffold in medicinal chemistry and toxicology. Biphenyl and its derivatives are recognized for their diverse biological activities, ranging from antimicrobial and antioxidant properties to potential endocrine disruption.[1][2] This guide provides a comprehensive technical overview of [1,1'-biphenyl]-3,4'-diol, covering its chemical structure, synthesis, spectroscopic characterization, biological activity with a focus on its potential as an endocrine disruptor, and its metabolic and toxicological profile. This document is intended to serve as a valuable resource for researchers engaged in drug discovery, toxicology, and related scientific disciplines.
Chemical Properties and Structure
[1,1'-Biphenyl]-3,4'-diol, with the chemical formula C₁₂H₁₀O₂, possesses a molecular weight of 186.21 g/mol .[3][4] Its structure consists of two phenyl rings linked by a single bond, with hydroxyl groups substituted at the 3 and 4' positions. The IUPAC name for this compound is [1,1'-Biphenyl]-3,4'-diol, and it is also known by synonyms such as 3,4'-biphenyldiol and 4-(3-hydroxyphenyl)phenol.[4]
| Property | Value | Source(s) |
| IUPAC Name | [1,1'-Biphenyl]-3,4'-diol | [3] |
| Synonyms | 3,4'-biphenyldiol, 4-(3-hydroxyphenyl)phenol | [4] |
| CAS Number | 18855-13-5 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₂ | [3][4] |
| Molecular Weight | 186.21 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| Solubility | Soluble in organic solvents like methanol and DMSO |
Synthesis and Purification
The synthesis of unsymmetrical biphenyls such as [1,1'-biphenyl]-3,4'-diol is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5][6][7] This reaction involves the coupling of an aryl boronic acid with an aryl halide.
A plausible synthetic route for [1,1'-biphenyl]-3,4'-diol involves the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid with 4-bromoanisole, followed by demethylation of the resulting 3,4'-dimethoxybiphenyl. The use of methoxy groups serves as a protective measure for the hydroxyl functionalities during the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling and Demethylation
Step 1: Synthesis of 3,4'-Dimethoxybiphenyl
-
To a reaction flask, add 3-methoxyphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a base, typically an aqueous solution of potassium carbonate (2.0 equivalents).
-
Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,4'-dimethoxybiphenyl.
Step 2: Synthesis of [1,1'-Biphenyl]-3,4'-diol (Demethylation)
-
Dissolve the purified 3,4'-dimethoxybiphenyl in a dry, inert solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a demethylating agent, such as boron tribromide (BBr₃) in dichloromethane (2.5-3.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude [1,1'-biphenyl]-3,4'-diol by recrystallization or column chromatography.
Spectroscopic Characterization
| Technique | Predicted/Inferred Data |
| ¹H NMR | Aromatic protons are expected to appear in the range of δ 6.8-7.5 ppm. The hydroxyl protons will appear as broad singlets, with their chemical shift being dependent on the solvent and concentration. A predicted ¹H NMR spectrum in H₂O shows peaks in the aromatic region.[8] |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbons attached to the hydroxyl groups would be deshielded and appear at the lower end of this range. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 186. Fragmentation may involve the loss of hydroxyl groups and cleavage of the biphenyl bond. |
| IR (FTIR) | Characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1200 cm⁻¹, and C=C stretching from the aromatic rings around 1450-1600 cm⁻¹. |
Biological Activity and Mechanism of Action
Hydroxylated biphenyls are a class of compounds known for their potential to interact with biological systems, particularly as endocrine-disrupting chemicals.[9]
Estrogenic Activity
[1,1'-Biphenyl]-3,4'-diol is classified as a potential endocrine-disrupting compound.[4] Like other phenolic compounds, its structure bears resemblance to estradiol, allowing it to potentially bind to estrogen receptors (ERα and ERβ).[10] The estrogenic activity of related biphenyls has been demonstrated in various studies. For instance, 4,4'-dihydroxybiphenyl has been shown to exhibit estrogen-like properties in MCF-7 human breast cancer cells, including binding to the estrogen receptor and inducing cell proliferation.[5]
The mechanism of estrogenic action involves the binding of the ligand to estrogen receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to various physiological responses.
Cytotoxicity
Several hydroxylated biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11] For example, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol has been shown to exert a cytotoxic effect on hepatocellular carcinoma cell lines.[12] While specific studies on the cytotoxicity of [1,1'-biphenyl]-3,4'-diol are limited, its structural similarity to other bioactive biphenyls suggests that it may also possess antiproliferative properties. Further investigation into its effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) is warranted.
Metabolism
The metabolism of biphenyl and its derivatives primarily occurs in the liver, mediated by the cytochrome P450 enzyme system.[13][14][15][16] The primary metabolic pathway is hydroxylation, leading to the formation of various mono- and di-hydroxylated metabolites.[15] Studies on rat liver microsomes have shown that biphenyl is metabolized to 2-, 3-, and 4-hydroxybiphenyl, which can be further hydroxylated to dihydroxybiphenyls.[14][15] Therefore, [1,1'-Biphenyl]-3,4'-diol can be considered a potential metabolite of biphenyl. The specific cytochrome P450 isoforms involved in the metabolism of biphenyl derivatives include CYP1A2, CYP2C9, and CYP3A4.[13]
Toxicological Profile
The toxicological data for [1,1'-biphenyl]-3,4'-diol is not extensively documented. However, information on the parent compound, biphenyl, and other hydroxylated derivatives can provide an indication of its potential toxicity. Biphenyl itself is considered to have low acute toxicity.[17] However, chronic exposure has been associated with liver and nervous system damage in workers.[18]
Genotoxicity is a key consideration for biphenyl derivatives. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[19][20][21] While specific Ames test data for [1,1'-biphenyl]-3,4'-diol is not available, some hydroxylated aromatic compounds have shown mutagenic activity in such assays.[14]
| Toxicological Endpoint | Data for Biphenyl and Related Compounds |
| Acute Toxicity (LD₅₀) | Biphenyl (oral, rat): >2000 mg/kg (low toxicity) |
| Genotoxicity (Ames Test) | Some hydroxylated aromatic compounds show mutagenic potential. |
| Endocrine Disruption | Potential endocrine disruptor, with evidence of estrogenic activity for related compounds. |
| Carcinogenicity | Biphenyl has shown some evidence of carcinogenicity in animal studies.[22] |
Conclusion
[1,1'-Biphenyl]-3,4'-diol is a molecule of significant interest due to its structural relationship to a class of biologically active compounds. While a complete experimental dataset for this specific isomer is not yet publicly available, this guide consolidates the existing knowledge and provides a framework for its synthesis, characterization, and biological evaluation. The potential for this compound to act as an endocrine disruptor warrants further investigation, particularly concerning its interaction with estrogen receptors and its downstream effects. The synthetic and analytical protocols outlined herein provide a foundation for researchers to further explore the chemical and biological properties of [1,1'-biphenyl]-3,4'-diol and its potential applications in drug discovery and toxicology.
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An In-depth Technical Guide to [1,1'-Biphenyl]-3,4'-diol (CAS: 18855-13-5): A Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of [1,1'-Biphenyl]-3,4'-diol, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, biological potential, and practical laboratory applications, grounding all claims in authoritative references.
Introduction: The Biphenyl Scaffold in Therapeutic Design
Biphenyl and its hydroxylated derivatives represent a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1][2] Their unique structural features—a semi-rigid backbone that allows for tunable conformational flexibility (atropisomerism) and surfaces for functionalization—make them ideal starting points for developing novel therapeutic agents.[2][3] [1,1'-Biphenyl]-3,4'-diol, with its specific hydroxylation pattern, offers distinct hydrogen bonding capabilities and sites for further chemical modification, positioning it as a valuable building block for targeting a range of biological systems. This guide explores the technical landscape of this compound, from its chemical identity to its potential role in developing next-generation therapeutics.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. [1,1'-Biphenyl]-3,4'-diol is a colorless crystalline organic compound.[4] Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(4-hydroxyphenyl)phenol | PubChem[5] |
| CAS Number | 18855-13-5 | PubChem[5] |
| Molecular Formula | C₁₂H₁₀O₂ | PubChem[5] |
| Molecular Weight | 186.21 g/mol | PubChem[5] |
| Synonyms | 3,4'-biphenyldiol, 3,4'-Dihydroxydiphenyl | PubChem[5] |
| XLogP3 | 2.9 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
Synthesis and Purification Strategies
The synthesis of substituted biphenyls is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the need to control regioselectivity.
Common Synthetic Pathways
Modern synthetic strategies for creating the biphenyl core often rely on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent method, valued for its mild reaction conditions, tolerance of diverse functional groups, and commercial availability of boronic acid reagents.[2][3]
An alternative and classic approach is the Friedel-Crafts acylation , where biphenyl is reacted with an acid anhydride or acid chloride in the presence of a Lewis acid catalyst like AlCl₃ to introduce acyl groups, which can be further modified.[2][3]
For the specific introduction of hydroxyl groups, direct hydroxylation of the biphenyl core can be challenging due to selectivity issues. A more controlled approach involves the use of precursors with appropriately positioned functional groups, such as methoxy groups, which can be subsequently demethylated using reagents like boron tribromide (BBr₃) to yield the desired diol.[6]
Exemplary Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative, though generalized, synthesis of [1,1'-Biphenyl]-3,4'-diol. The causality behind this choice rests on the high yields and functional group tolerance characteristic of this reaction.
Step 1: Reaction Setup
-
To a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methoxyphenylboronic acid (1.1 eq), 4-bromoanisole (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation of the palladium catalyst, which would render it inactive.
-
Add a suitable solvent system, typically a mixture of toluene and ethanol, followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃). The base is essential for the transmetalation step of the catalytic cycle.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).
Step 3: Workup and Purification of Intermediate
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual aqueous base, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo to yield the crude 3,4'-dimethoxybiphenyl intermediate.
-
Purify the intermediate via flash column chromatography on silica gel.
Step 4: Demethylation to Yield Final Product
-
Dissolve the purified 3,4'-dimethoxybiphenyl in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath. This is a safety measure as the subsequent reaction is highly exothermic.
-
Slowly add a solution of boron tribromide (BBr₃) (2.2 eq) in DCM dropwise. BBr₃ is a strong Lewis acid that selectively cleaves the methyl ethers.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield crude [1,1'-Biphenyl]-3,4'-diol.
-
Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain the pure diol.
Applications in Drug Development and Biological Activity
The biphenyl scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][4]
Mechanism of Action and Therapeutic Potential
[1,1'-Biphenyl]-3,4'-diol's structure makes it a candidate for several therapeutic targets. The hydroxyl groups can act as crucial hydrogen bond donors and acceptors, enabling interaction with the active sites of enzymes or receptors. For instance, biphenyl derivatives have been successfully developed as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key target in antimalarial therapy.[7] Others have been investigated as inhibitors of EGFR tyrosine kinase, a validated target in oncology.[1]
The compound's potential as an endocrine disruptor, as noted in the PubChem database, warrants careful consideration in drug development.[5] This activity, while a potential liability, also suggests an affinity for nuclear hormone receptors, which could be exploited for targeted therapies in endocrinology-related diseases.
Conceptual Signaling Pathway
The diagram below illustrates a hypothetical mechanism where a drug derived from [1,1'-Biphenyl]-3,4'-diol acts as an allosteric inhibitor of a Receptor Tyrosine Kinase (RTK), such as EGFR. This mode of inhibition is a promising strategy to overcome resistance to traditional ATP-competitive inhibitors.[1]
Analytical and Quality Control Protocols
Robust analytical methods are crucial for verifying the identity, purity, and stability of a compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a self-validating system for determining the purity of synthesized [1,1'-Biphenyl]-3,4'-diol. The method is designed for high resolution and sensitivity.
1. Instrumentation and Columns:
-
System: Agilent UHPLC system or equivalent.[8]
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm; 3.5 µm) or equivalent reverse-phase column.[8] The C18 stationary phase provides excellent retention for non-polar aromatic compounds.
-
Detector: Diode-Array Detector (DAD) set at 254 nm, a common wavelength for aromatic compounds.[9]
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.05% v/v ortho-phosphoric acid in HPLC-grade water. The acid improves peak shape and resolution.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Sample Preparation: Accurately weigh ~5 mg of [1,1'-Biphenyl]-3,4'-diol and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute as needed.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C. Controlled temperature ensures run-to-run reproducibility.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: Linear gradient from 30% to 90% B
-
10-12 min: Hold at 90% B
-
12-12.5 min: Linear gradient from 90% to 30% B
-
12.5-15 min: Hold at 30% B (re-equilibration)
-
4. Data Analysis and Validation:
-
Purity Calculation: Determine purity by the area percentage method. The area of the main peak is divided by the total area of all peaks.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Specificity: The method's specificity is confirmed by the baseline resolution of the main peak from any impurities.
HPLC Workflow Diagram
The following diagram outlines the logical flow of the HPLC analytical process.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical substance. Professionals should always consult the most current Safety Data Sheet (SDS) before handling.
-
Hazard Identification: Based on aggregated GHS data, related biphenyl diols are classified as harmful if swallowed (Acute Tox. 4) and can cause serious eye damage (Eye Dam. 1).[10] They may also be toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
[1,1'-Biphenyl]-3,4'-diol is more than just a chemical intermediate; it is a versatile scaffold with significant, untapped potential for the development of novel therapeutics and advanced materials. Its well-defined structure, coupled with established synthetic accessibility and diverse biological activity profile, makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a technical foundation for researchers, covering its core properties, synthesis, analytical validation, and safe handling. As the demand for innovative small molecules continues to grow, a deep understanding of such fundamental building blocks will be indispensable for driving future discoveries.
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[1,1'-Biphenyl]-3,4'-diol molecular weight
An In-depth Technical Guide to [1,1'-Biphenyl]-3,4'-diol: Properties, Synthesis, and Applications
Core Physicochemical Properties
[1,1'-Biphenyl]-3,4'-diol, a biphenyl derivative, possesses a unique substitution pattern that underpins its chemical behavior and potential applications. The foundational quantitative data for this compound are summarized below. The molecular weight, in particular, is a critical parameter for all stoichiometric calculations, analytical characterizations, and formulation development.
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |
| CAS Number | 18855-13-5 | [1][2] |
| IUPAC Name | 3-(4-hydroxyphenyl)phenol | [1] |
| Synonyms | 3,4'-Biphenyldiol, 3,4'-Dihydroxydiphenyl | [1] |
| Appearance | Solid (form varies) | N/A |
| Monoisotopic Mass | 186.068079557 Da | [1] |
These properties are the cornerstone of working with this molecule, from designing synthetic routes to interpreting analytical data. The presence of two hydroxyl groups at non-symmetrical positions (meta and para) creates an asymmetric molecule with distinct electronic and steric properties compared to its isomers like 4,4'-biphenol.
Synthesis and Characterization: A Validated Workflow
The synthesis of unsymmetrical biphenyls like [1,1'-Biphenyl]-3,4'-diol is a common challenge in organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method for this purpose, offering high yields and tolerance for a wide range of functional groups.[3][4]
Rationale for Synthetic Strategy
We select the Suzuki-Miyaura coupling for its reliability and well-understood mechanism.[3] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. To synthesize [1,1'-Biphenyl]-3,4'-diol, we can strategically couple 3-methoxyphenylboronic acid with 4-bromoanisole (or vice versa), followed by demethylation. The methoxy groups serve as protecting groups for the hydroxyl functions, preventing unwanted side reactions during the C-C bond formation and are easily removed in a final step. This two-step approach is often more efficient than direct coupling of unprotected phenols.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the protected precursor, 3-methoxy-4'-methoxy-1,1'-biphenyl, followed by its demethylation.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation : In a nitrogen-flushed round-bottom flask, combine 4-bromoanisole (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent and Base Addition : Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction : Heat the mixture under a nitrogen atmosphere (e.g., at 80-90 °C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Workup : After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Purification of the Intermediate
-
Column Chromatography : Purify the crude product using silica gel column chromatography. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined by the polarity of the product, aiming for a retention factor (Rf) of ~0.3 on TLC for optimal separation.
Step 3: Demethylation
-
Cleavage Reaction : Dissolve the purified 3-methoxy-4'-methoxy-1,1'-biphenyl in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C.
-
Reagent Addition : Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise. This reagent is highly effective for cleaving aryl methyl ethers.
-
Reaction and Quenching : Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). Carefully quench the reaction by slowly adding water or methanol.
-
Final Purification : Extract the product into an organic solvent, wash, dry, and concentrate. The final product, [1,1'-Biphenyl]-3,4'-diol, can be further purified by recrystallization to yield a high-purity solid.
Caption: Workflow for the synthesis of [1,1'-Biphenyl]-3,4'-diol.
Analytical Characterization Workflow
A self-validating system of analysis is critical to confirm the identity, structure, and purity of the synthesized compound.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. For [1,1'-Biphenyl]-3,4'-diol, electrospray ionization (ESI) in positive mode should reveal the [M+H]⁺ ion at an m/z of approximately 187.0754, confirming the elemental composition.
-
NMR Spectroscopy : ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The asymmetry of the molecule will result in a complex but predictable set of signals for the 10 unique aromatic protons and 12 unique carbons.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid to ensure sharp peaks) is a standard method.[6][7] Purity is assessed by integrating the area of the product peak relative to all other peaks detected at a suitable wavelength (e.g., 254 nm).
Caption: A multi-technique approach for analytical validation.
Applications in Drug Discovery and Research
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] The specific 3,4'-diol substitution pattern offers a template for developing molecules with targeted biological activities.
As a Scaffold for Novel Therapeutics
The two hydroxyl groups on [1,1'-Biphenyl]-3,4'-diol provide key hydrogen bond donor and acceptor sites for interaction with biological targets like enzymes and receptors. Its structural rigidity and defined spatial arrangement of functional groups make it an attractive starting point for designing inhibitors or modulators. For example, derivatives of biphenyls are being investigated as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy, where the biphenyl core helps position other functional groups correctly within the protein-protein interface.[8]
Endocrine Disruptor Research
Hydroxylated biphenyls are a class of compounds studied for their potential as endocrine-disrupting chemicals (EDCs).[1] Their structural similarity to endogenous hormones like estradiol allows them to potentially bind to nuclear receptors, such as the estrogen receptor (ER). This interaction can either mimic or block the natural hormone's action, leading to the disruption of normal signaling pathways. [1,1'-Biphenyl]-3,4'-diol serves as a valuable research tool in toxicology and endocrinology to probe the structural requirements for receptor binding and to understand the mechanisms of endocrine disruption.
Caption: Potential signaling pathway disruption by [1,1'-Biphenyl]-3,4'-diol.
Safety, Handling, and Storage
Proper handling of any chemical is paramount for laboratory safety. Based on available Safety Data Sheets (SDS) for similar biphenyl diols, the following precautions should be observed.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[9][10][11]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[9][11] Avoid contact with skin and eyes.[9][12] Wash hands thoroughly after handling.[9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[9]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[10][11]
In case of exposure, follow standard first-aid measures:
-
Skin Contact : Wash off immediately with plenty of soap and water.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]
-
Inhalation : Remove to fresh air. If breathing is difficult, seek medical attention.[11]
Conclusion
[1,1'-Biphenyl]-3,4'-diol, with a definitive molecular weight of 186.21 g/mol , is more than a simple organic compound. It represents a versatile scaffold in medicinal chemistry and a key subject in toxicological research. A thorough understanding of its properties, coupled with robust, validated protocols for its synthesis and analysis, empowers researchers to harness its potential effectively and safely. This guide provides the foundational knowledge and practical insights necessary for professionals working at the forefront of chemical and biomedical sciences.
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Synthesis of [1,1'-Biphenyl]-3,4'-diol
An In-depth Technical Guide to the
Abstract
[1,1'-Biphenyl]-3,4'-diol is an unsymmetrical biaryl compound of significant interest due to the prevalence of the hydroxylated biphenyl scaffold in medicinal chemistry, natural products, and materials science. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this target molecule. We delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the two primary synthetic paradigms: the modern, highly efficient Suzuki-Miyaura cross-coupling and the classical Gomberg-Bachmann reaction. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a vital resource for researchers, chemists, and professionals in drug development engaged in the synthesis of complex biaryl structures.
Introduction
The biaryl motif is a privileged structure in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The rotational restriction around the aryl-aryl bond can lead to atropisomerism, a key feature in asymmetric catalysis, while the extended π-system imparts unique electronic and photophysical properties.[2] Specifically, hydroxylated biphenyls are of great importance as they can mimic the steroidal hormone estradiol, exhibit potent antioxidant properties, and serve as versatile intermediates for further functionalization.
[1,1'-Biphenyl]-3,4'-diol, with its unsymmetrical substitution pattern, presents a synthetic challenge that requires precise control over C-C bond formation. This guide explores the most effective methodologies to construct this molecule, focusing on strategies that offer high yields, functional group tolerance, and scalability.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the central C-C bond, guiding the selection of appropriate starting materials for different synthetic strategies.
Caption: Retrosynthetic pathways for [1,1'-Biphenyl]-3,4'-diol.
This analysis highlights that the target can be constructed by coupling a C3-substituted phenyl ring with a C4-substituted phenyl ring. The hydroxyl groups are typically protected (e.g., as methyl ethers) during the coupling reaction to prevent unwanted side reactions.
Strategy A: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing biaryl compounds due to its mild conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][3]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This synthesis is a two-step process: (1) the coupling of protected precursors, followed by (2) deprotection to yield the final diol.
Step 1: Synthesis of 3,4'-Dimethoxy-1,1'-biphenyl
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Bromo-4-methoxybenzene | 1.0 | 187.04 | 1.87 g (10.0 mmol) |
| 3-Methoxyphenylboronic acid | 1.2 | 151.96 | 1.82 g (12.0 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 347 mg (0.3 mmol) |
| K₂CO₃ | 2.5 | 138.21 | 3.45 g (25.0 mmol) |
| Toluene | - | - | 40 mL |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
Methodology:
-
To a 250 mL round-bottom flask, add 1-bromo-4-methoxybenzene, 3-methoxyphenylboronic acid, potassium carbonate (K₂CO₃), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Add the solvent mixture of toluene, ethanol, and water.
-
Fit the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield 3,4'-dimethoxy-1,1'-biphenyl as a white solid.
Step 2: Demethylation to yield [1,1'-Biphenyl]-3,4'-diol
-
Dissolve the purified 3,4'-dimethoxy-1,1'-biphenyl (e.g., 2.14 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add boron tribromide (BBr₃) (2.5 g, 1.0 M solution in DCM, 10.0 mmol per ether group, so ~22 mmol total) dropwise via syringe. Causality Note: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl group. The reaction is performed at low temperatures to control its high reactivity.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding it to 100 mL of crushed ice with stirring.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure [1,1'-Biphenyl]-3,4'-diol.
Strategy B: Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classical method for synthesizing unsymmetrical biaryls via the coupling of a diazonium salt with an aromatic compound.[4][5] It proceeds through a radical mechanism and is often characterized by lower yields (<40%) compared to modern cross-coupling methods due to competing side reactions.[6]
Mechanistic Rationale
The reaction begins with the diazotization of an aniline derivative to form a diazonium salt. This salt is then reacted with another aromatic ring in a biphasic system. The base promotes the formation of an aryl radical from the diazonium salt, which then attacks the second aromatic ring in a homolytic aromatic substitution.
Caption: Simplified mechanism of the Gomberg-Bachmann reaction.
Experimental Protocol
Methodology:
-
Diazotization: Dissolve 3-anisidine (1.23 g, 10.0 mmol) in a mixture of 3 mL concentrated HCl and 10 mL of water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) (0.7 g, 10.1 mmol) in 5 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate, larger flask, prepare a vigorously stirred mixture of anisole (30 mL, excess) and a solution of sodium hydroxide (2.0 g in 30 mL water). Cool this mixture to below 10 °C.
-
Slowly add the cold diazonium salt solution to the stirred anisole/NaOH mixture over 30-45 minutes. Causality Note: The biphasic system and vigorous stirring are essential to maximize the interfacial area where the reaction occurs. The excess arene (anisole) is used to favor the desired coupling over side reactions like phenol formation or tar production.[4]
-
After the addition, continue stirring for 2-3 hours as the mixture warms to room temperature. Nitrogen gas evolution should be observed.
-
Separate the anisole layer and wash it with dilute HCl, then water.
-
Remove the excess anisole by steam distillation or under reduced pressure.
-
The residue contains the crude 3,4'-dimethoxy-1,1'-biphenyl, which must be purified extensively by column chromatography.
-
The purified, protected biphenyl can then be demethylated as described in Strategy A, Step 2.
Purification and Characterization
Final product purification is critical. Column chromatography is effective for removing isomers and unreacted starting materials. Recrystallization is ideal for obtaining high-purity, crystalline material.
Analytical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [7] |
| Molecular Weight | 186.21 g/mol | [7] |
| IUPAC Name | 3-(4-hydroxyphenyl)phenol | [7] |
| CAS Number | 18855-13-5 | [7] |
| Predicted ¹H NMR | Multiplets in the range of δ 6.7-7.5 ppm for aromatic protons; singlets for hydroxyl protons (concentration dependent). | Based on similar structures[8] |
| Predicted ¹³C NMR | Signals in the aromatic region (δ 115-160 ppm), including four signals for oxygenated carbons. | Based on similar structures[8] |
Summary and Outlook
This guide has detailed two distinct and viable pathways for the synthesis of [1,1'-Biphenyl]-3,4'-diol. A direct comparison highlights their respective strengths and weaknesses.
| Feature | Suzuki-Miyaura Coupling | Gomberg-Bachmann Reaction |
| Yield | Generally high (70-95%) | Generally low (<40%)[5][6] |
| Conditions | Mild (reflux in toluene/ethanol) | Mild (0 °C to RT) |
| Substrate Scope | Very broad, high functional group tolerance[1] | Moderate, sensitive to side reactions |
| Reagents | Air-stable boronic acids; requires expensive Pd catalyst | In situ generated, unstable diazonium salts; inexpensive reagents |
| Scalability | Highly scalable and widely used in industry | Challenging to scale due to low yields and purification difficulties |
References
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Chemistry LibreTexts. (2023). Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. [Link]
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Wikipedia. (2023). Gomberg–Bachmann reaction. [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- Lipshutz, B. H., et al. (1990). Synthesis of unsymmetrical biaryls via kinetic higher order cyanocuprates. Journal of the American Chemical Society.
- Various Authors. (2023). Gomberg–Bachmann reaction.
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Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87829, [1,1'-Biphenyl]-3,4'-diol. [Link]
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Al-Masum, M., & Islam, M. S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
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ResearchGate. Gomberg-Bachmann reaction. [Link]
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chemeurope.com. Gomberg-Bachmann reaction. [Link]
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19101. [Link]
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University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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ScienceDirect. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
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ResearchGate. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
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U.S. Environmental Protection Agency. [1,1'-Biphenyl]-3,4'-diol - Substance Details. [Link]
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An In-depth Technical Guide to the Natural Sources of [1,1'-Biphenyl]-3,4'-diol and Related Hydroxylated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
[1,1'-Biphenyl]-3,4'-diol and its isomers are molecules of significant interest in medicinal chemistry and drug development due to their structural motifs and potential biological activities. While synthetic routes to these compounds are established, there is a growing demand for understanding their natural origins for applications in natural product synthesis, bioremediation, and the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential natural sources of [1,1'-Biphenyl]-3,4'-diol and related hydroxylated biphenyls, with a particular focus on microbial and plant-based production. We will delve into the biosynthetic pathways, detail established extraction and isolation protocols, and present analytical methodologies for their characterization. This guide is intended to be a valuable resource for researchers navigating the landscape of naturally derived biphenyl compounds.
Introduction: The Significance of [1,1'-Biphenyl]-3,4'-diol
Biphenyls and their hydroxylated derivatives represent a class of compounds with diverse applications, ranging from agrochemicals to pharmaceuticals. The specific substitution pattern of hydroxyl groups on the biphenyl scaffold dictates the molecule's chemical properties and biological activity. [1,1'-Biphenyl]-3,4'-diol, with its asymmetric hydroxylation, presents a unique chemical architecture that is a target for synthetic chemists and a subject of interest for natural product researchers. Understanding the natural occurrence of such compounds can provide insights into novel enzymatic reactions and biosynthetic pathways, paving the way for biocatalytic production methods.
Natural Sources of Hydroxylated Biphenyls
While the direct isolation of [1,1'-Biphenyl]-3,4'-diol from a natural source is not yet prominently documented in scientific literature, numerous studies have identified organisms capable of producing structurally related hydroxylated biphenyls. These findings strongly suggest the existence of enzymatic machinery in nature capable of synthesizing a variety of biphenyl diol isomers.
Fungal Biotransformation: A Promising Avenue
Fungi have demonstrated a remarkable capacity to metabolize aromatic compounds, including the hydroxylation of biphenyls. Several fungal species have been identified as producers of dihydroxybiphenyls, with a particular emphasis on the 4,4'-isomer.
A study investigating the hydroxylation of biphenyl by various fungi revealed that several species are capable of this biotransformation.[1][2] Notably, strains of Absidia, such as Absidia pseudocylindrospora NRRL 2770 and Absidia sp. NRRL 1341, were found to be particularly efficient in producing 4,4'-dihydroxybiphenyl.[1][2] This metabolic process highlights the potential of fungi as "cellular factories" for the production of hydroxylated biphenyls. The enzymatic systems within these fungi, likely involving cytochrome P450 monooxygenases, are responsible for the regio- and stereospecific hydroxylation of the biphenyl core.
Table 1: Fungal Species Capable of Biphenyl Hydroxylation
| Fungal Species | Produced Hydroxylated Biphenyls | Reference |
| Absidia pseudocylindrospora NRRL 2770 | 4-hydroxybiphenyl, 4,4'-dihydroxybiphenyl | [2] |
| Absidia sp. NRRL 1341 | 4-hydroxybiphenyl, 4,4'-dihydroxybiphenyl | [2] |
| Aspergillus toxicarius | 4-hydroxybiphenyl, 4,4'-dihydroxybiphenyl |
Phytochemical Origins: Biphenyls in the Plant Kingdom
Plants are a rich source of diverse secondary metabolites, including a variety of biphenyl compounds. While the specific 3,4'-diol isomer is not commonly reported, the presence of other biphenyls in certain plant families suggests a predisposition for their biosynthesis.
The genus Garcinia (family Clusiaceae) is a notable producer of a wide array of biphenyl derivatives.[3] Research on various Garcinia species has led to the isolation and characterization of numerous biphenyls, some of which exhibit significant biological activities.[3] Similarly, biphenyl compounds have been isolated from the twigs of Chaenomeles sinensis. The biosynthetic pathways in these plants likely involve oxidative coupling of phenolic precursors.
Furthermore, the plant Sorbus pohuashanensis has been shown to produce antifungal biphenyl derivatives in response to fungal infection, highlighting the role of these compounds in plant defense mechanisms.[4] The core biphenyl structure in these phytoalexins is synthesized by biphenyl synthase, which utilizes benzoyl-CoA and malonyl-CoA as substrates to form 3,5-dihydroxybiphenyl.[5] Subsequent enzymatic modifications could potentially lead to the formation of various dihydroxybiphenyl isomers.
Marine Environments: An Untapped Resource
The marine environment is a vast and largely unexplored source of novel natural products. Marine-derived fungi, in particular, have garnered attention for their ability to produce unique secondary metabolites. A notable example is the discovery of a new biphenyl derivative from the marine-derived fungus Aspergillus versicolor, which was achieved through epigenetic manipulation.[6][7] This finding underscores the potential of marine microorganisms as a source of novel biphenyl structures.
Biosynthesis of Hydroxylated Biphenyls
The biosynthesis of hydroxylated biphenyls in microorganisms and plants generally proceeds through two main strategies: the de novo synthesis of the biphenyl core followed by hydroxylation, or the hydroxylation of a pre-existing biphenyl molecule.
Fungal Hydroxylation of Biphenyl
In fungi, the hydroxylation of biphenyl is a detoxification pathway. The reaction is typically catalyzed by cytochrome P450 monooxygenases. These enzymes activate molecular oxygen and insert one atom into the biphenyl substrate, while the other is reduced to water. The process can occur sequentially to introduce multiple hydroxyl groups.
Caption: Fungal hydroxylation of biphenyl.
Plant Biosynthesis of Biphenyls
In plants, the biphenyl scaffold is often synthesized de novo. The key enzyme, biphenyl synthase, is a type III polyketide synthase. It catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 3,5-dihydroxybiphenyl. This precursor can then undergo further modifications, such as hydroxylation, methylation, and glycosylation, to generate a diverse array of biphenyl derivatives.
Caption: Plant biosynthesis of biphenyls.
Extraction and Isolation Protocols
The successful isolation of hydroxylated biphenyls from natural sources requires a systematic approach, beginning with an appropriate extraction method followed by chromatographic purification.
General Extraction Workflow
The choice of extraction solvent is critical and depends on the polarity of the target compound. For hydroxylated biphenyls, moderately polar solvents such as ethyl acetate, methanol, or a mixture of chloroform and methanol are often effective.
Caption: General extraction workflow.
Step-by-Step Protocol for Fungal Culture
The following is a generalized protocol for the cultivation of fungi for the production of hydroxylated biphenyls, based on methods described for Absidia species.[2]
-
Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from an agar plate to a flask containing a liquid seed medium. Incubate with shaking for 2-3 days to obtain a dense mycelial suspension.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and mineral salts.
-
Induction: After a period of initial growth, introduce the biphenyl substrate, dissolved in a suitable organic solvent (e.g., acetone), to the culture.
-
Fermentation: Continue the incubation with shaking for several days to allow for the biotransformation of biphenyl.
-
Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.
Purification Strategy
The crude extract obtained from the fungal culture or plant material is a complex mixture. A multi-step chromatographic approach is typically required for the isolation of the pure hydroxylated biphenyl.
-
Initial Fractionation: The crude extract is often subjected to open column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Fine Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reversed-phase chromatography).
Analytical Characterization
The unambiguous identification of the isolated hydroxylated biphenyl requires a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical assessment of purity. A UV detector is commonly employed, as the aromatic rings of biphenyls absorb in the UV region.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure, including the substitution pattern of the hydroxyl groups on the biphenyl rings. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.
Conclusion and Future Perspectives
While a definitive natural source of [1,1'-Biphenyl]-3,4'-diol remains to be unequivocally identified, the existing body of research provides compelling evidence for the widespread capability of microorganisms and plants to produce a variety of hydroxylated biphenyls. The fungal biotransformation of biphenyls, in particular, stands out as a highly promising avenue for the sustainable production of these valuable compounds. Future research efforts should focus on screening a wider diversity of organisms, especially from unique environments like the marine ecosystem, for their ability to synthesize [1,1'-Biphenyl]-3,4'-diol and other asymmetrically substituted biphenyl diols. Furthermore, the elucidation of the enzymatic machinery responsible for these transformations will be crucial for the development of efficient biocatalytic processes for the production of these and other novel biphenyl derivatives for applications in drug discovery and development.
References
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Schwartz, R. D., Williams, A. L., & Hutchinson, D. B. (1980). Microbial Production of 4,4′-Dihydroxybiphenyl: Biphenyl Hydroxylation by Fungi. Applied and Environmental Microbiology, 39(4), 702–708. [Link]
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Schwartz, R. D., Williams, A. L., & Hutchinson, D. B. (1980). Microbial production of 4,4'-dihydroxybiphenyl: biphenyl hydroxylation by fungi. Applied and Environmental Microbiology, 39(4), 702–708. [Link]
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Li, Y. W., Li, B. G., & Zhang, G. L. (2012). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 987009. [Link]
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Li, X., et al. (2021). Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens. Chemistry & Biodiversity, 18(5), e2100079. [Link]
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Chizzali, C., & Beerhues, L. (2012). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Plant Physiology and Biochemistry, 50, 89-96. [Link]
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Liu, B., et al. (2018). Discovery of a new biphenyl derivative by epigenetic manipulation of marine-derived fungus Aspergillus versicolor. Natural Product Research, 33(8), 1191-1195. [Link]
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[1,1'-Biphenyl]-3,4'-diol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergent Significance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar geometry provides a versatile scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets.[3] Among the diverse array of biphenyl derivatives, hydroxylated biphenyls have garnered considerable attention for their potential as antioxidants, anticancer agents, and modulators of various signaling pathways.[4][5] This guide focuses on a specific, asymmetrically substituted member of this class: [1,1'-Biphenyl]-3,4'-diol.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, characterization, physicochemical properties, and known biological activities of [1,1'-Biphenyl]-3,4'-diol, providing both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties of [1,1'-Biphenyl]-3,4'-diol
A thorough understanding of the physicochemical properties of [1,1'-Biphenyl]-3,4'-diol is fundamental for its application in both synthetic chemistry and biological assays. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [6] |
| Molecular Weight | 186.21 g/mol | [6] |
| IUPAC Name | 3-(4-hydroxyphenyl)phenol | [6] |
| CAS Number | 18855-13-5 | [6] |
| Predicted XlogP | 2.9 | [6] |
| Appearance | Solid (predicted) | |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Characterization: A Practical Approach
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely adopted method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[7][8]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura coupling pathways for the synthesis of [1,1'-Biphenyl]-3,4'-diol.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure adapted from established Suzuki-Miyaura couplings of similar substrates.[7] Optimization may be required to achieve maximum yield and purity.
Materials and Reagents:
-
3-Bromophenol (or 4-Bromophenol)
-
4-Hydroxyphenylboronic acid (or 3-Hydroxyphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 equiv.), 4-hydroxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the synthesis and purification of [1,1'-Biphenyl]-3,4'-diol.
Characterization and Spectroscopic Data
Accurate characterization of the synthesized [1,1'-Biphenyl]-3,4'-diol is crucial for confirming its identity and purity. While a complete, assigned dataset is not available in the reviewed literature, the following table provides predicted and analogous spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), hydroxyl protons (broad singlet, variable chemical shift).[9][10] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm).[9] |
| IR | O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), aromatic C-H and C=C stretches. |
| MS (ESI) | [M-H]⁻ at m/z 185.06, [M+H]⁺ at m/z 187.08.[11][12] |
Reactivity and Mechanistic Insights
The reactivity of [1,1'-Biphenyl]-3,4'-diol is primarily dictated by the phenolic hydroxyl groups and the aromatic rings. The hydroxyl groups can undergo O-alkylation, O-acylation, and can be converted to triflates for further cross-coupling reactions. The aromatic rings are susceptible to electrophilic aromatic substitution, with the directing effects of the hydroxyl groups favoring substitution at the ortho and para positions.
The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Biological Activity
The biphenyl scaffold is a cornerstone in modern drug discovery, with numerous derivatives demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
Potential Biological Activities of [1,1'-Biphenyl]-3,4'-diol
While specific biological data for [1,1'-Biphenyl]-3,4'-diol is limited, its structural features suggest several potential activities that warrant further investigation.
-
Antioxidant Activity: The presence of phenolic hydroxyl groups is a strong indicator of potential radical scavenging activity.[4][13] These groups can donate a hydrogen atom to neutralize free radicals, a mechanism implicated in the prevention of oxidative stress-related diseases.[14]
-
Cytotoxic Activity: Many hydroxylated biphenyls have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Enzyme Inhibition: The rigid biphenyl scaffold can serve as a platform for positioning functional groups to interact with the active sites of enzymes. For instance, various biphenyl derivatives have been explored as inhibitors of enzymes such as tyrosinase and reverse transcriptase.[15][16]
[1,1'-Biphenyl]-3,4'-diol as a Scaffold in Medicinal Chemistry
The asymmetrical nature of [1,1'-Biphenyl]-3,4'-diol provides a unique advantage in drug design. The two distinct phenolic hydroxyl groups can be selectively functionalized to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This scaffold can be utilized as a starting point for the development of novel therapeutics targeting a variety of diseases.[17]
Caption: Logical workflow for the use of [1,1'-Biphenyl]-3,4'-diol in a drug discovery program.
Conclusion and Future Directions
[1,1'-Biphenyl]-3,4'-diol represents a promising yet underexplored molecule in the vast landscape of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the potential for diverse biological activities make it an attractive scaffold for further investigation. Future research should focus on the development of a specific and optimized synthetic protocol, full characterization of the molecule, and a comprehensive evaluation of its biological profile. Such studies will undoubtedly unlock the full potential of this intriguing biphenyl derivative in the pursuit of novel therapeutics.
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ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... [Figure]. Retrieved from [Link]
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MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
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PubMed. (n.d.). Discovery of biphenyl-substituted diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors with high potency against wild-type and mutant HIV-1. Retrieved from [Link]
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European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and structure-activity relationships of selective biphenyl antithrombotic tissue factor/factor VIIa inhibitors. Retrieved from [Link]
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IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
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Introduction: The Strategic Importance of the Biphenyl Scaffold
An In-depth Technical Guide on the Synthesis and Significance of [1,1'-Biphenyl]-3,4'-diol
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid yet conformationally flexible nature allows it to serve as a versatile backbone for a vast array of pharmacologically active compounds.[3][4][5] Among the numerous derivatives, hydroxylated biphenyls are of particular interest due to their enhanced biological activity and potential for therapeutic applications.[6] This guide focuses on a specific, strategically important isomer: [1,1'-Biphenyl]-3,4'-diol.
[1,1'-Biphenyl]-3,4'-diol, also known as 3,4'-biphenyldiol, is a polyphenolic compound whose structure is foundational to the exploration of new therapeutic agents.[6][7] The specific placement of its hydroxyl groups—one at the 3-position and the other at the 4'-position—creates a distinct electronic and steric profile that governs its interactions with biological targets. This guide provides a comprehensive overview of the primary synthetic route to this molecule, the rationale behind the methodology, and its significance in the landscape of modern drug discovery.
Core Synthesis: The Suzuki-Miyaura Cross-Coupling Pathway
The construction of the C-C bond between the two aryl rings is the critical step in synthesizing biphenyls. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient and widely used methods for this transformation due to its mild conditions, high tolerance of functional groups, and commercial availability of reagents.[2][8][9]
Causality Behind the Suzuki-Miyaura Reaction
The success of the Suzuki coupling lies in a synergistic catalytic cycle orchestrated by a palladium complex. Each component of the reaction is chosen for a specific mechanistic purpose:
-
Palladium(0) Catalyst: The heart of the reaction is a low-valent palladium complex, often generated in situ. Its role is to undergo oxidative addition with the aryl halide, inserting itself into the carbon-halogen bond and initiating the catalytic cycle.
-
Aryl Halide & Arylboronic Acid: These are the two coupling partners. The choice of halide (I > Br > Cl) or pseudohalide (OTf) influences reactivity.[9] The organoboron species (often a boronic acid or a more stable boronic acid pinacol ester) serves as the nucleophilic partner.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which is essential for the transmetalation step.
-
Ligands: Phosphine ligands (e.g., triphenylphosphine) are often used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and selectivity.
-
Solvent: The solvent system (e.g., dioxane, toluene, THF, often with water) is selected to dissolve the reactants and facilitate the reaction, which can often be run effectively in biphasic organic-water mixtures.[9]
Visualizing the Catalytic Cycle
The mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. This cycle regenerates the palladium(0) catalyst, allowing a small amount to facilitate a high-yield reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-3,4'-diol
This section provides a detailed, self-validating protocol for the synthesis of the target compound via a Suzuki-Miyaura coupling.
Overall Synthetic Workflow
The process begins with commercially available starting materials and proceeds through the core coupling reaction, followed by purification to yield the final product.
Caption: General experimental workflow for the synthesis of [1,1'-Biphenyl]-3,4'-diol.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The base is essential for activating the boronic acid.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.
-
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Bubble the inert gas through the solution for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Rationale: Degassing the solvent removes dissolved oxygen. A low catalyst loading is sufficient as it is regenerated with each cycle.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy. TLC allows for visual confirmation of the consumption of starting materials and the formation of the new, more nonpolar biphenyl product.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Rationale: This separates the organic product from the inorganic salts (e.g., K₂CO₃, boronic acid byproducts) which remain in the aqueous layer.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure [1,1'-Biphenyl]-3,4'-diol.
-
Data Summary: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | 3-Bromophenol | Commercially available starting material. |
| Arylboronic Acid | 4-Hydroxyphenylboronic acid | Provides the second hydroxylated phenyl ring. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Efficient and common Pd(0) source. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Activates boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for reactants; allows for effective heating. |
| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction to proceed. |
| Typical Yield | 75 - 95% | Demonstrates the high efficiency of the Suzuki reaction. |
Significance in Drug Discovery and Development
The [1,1'-Biphenyl]-3,4'-diol structure is more than a synthetic target; it is a key pharmacophore with significant potential in medicinal chemistry.
Antioxidant and Biological Activity
Hydroxylated biphenyls are well-regarded for their ability to counteract oxidative stress, often performing better than their corresponding phenolic monomers.[6] The hydroxyl groups can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing cellular damage associated with various diseases.[10]
Furthermore, the specific geometry and hydrogen-bonding capabilities of [1,1'-Biphenyl]-3,4'-diol allow it to interact with a wide range of protein targets.[6] This makes it a valuable starting point for designing inhibitors or modulators for enzymes and receptors implicated in conditions ranging from cancer to inflammatory diseases.[3][5] For instance, the biphenyl scaffold has been successfully used to develop potent inhibitors of targets like Plasmodium falciparum dihydrofolate reductase (PfDHFR) and the PD-1/PD-L1 immune checkpoint pathway.[11][12]
Pharmacophore-Target Interaction Model
The molecule acts as a scaffold where the hydroxyl groups serve as key interaction points (pharmacophoric features) that can bind to specific amino acid residues in a protein's active site through hydrogen bonding.
Caption: Conceptual model of [1,1'-Biphenyl]-3,4'-diol interacting with a biological target.
Conclusion
The discovery and development of [1,1'-Biphenyl]-3,4'-diol is intrinsically linked to the advancement of powerful synthetic methodologies, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide has detailed a robust and rational protocol for its synthesis, emphasizing the mechanistic underpinnings of each experimental choice. The true significance of this compound lies in its potential as a versatile scaffold for drug development, leveraging its inherent antioxidant properties and its capacity for specific, high-affinity interactions with protein targets. As research continues to uncover the complexities of disease pathways, foundational molecules like [1,1'-Biphenyl]-3,4'-diol will remain critical starting points for the design of next-generation therapeutics.
References
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- Development of bioactive compounds based on biphenyl. (2022).
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Biological deeds of Biphenyl derivatives - A short Review.International Journal of Scientific Development and Research.
- Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC. (2022).
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Journal of Medicinal Chemistry.
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An In-depth Technical Guide to [1,1'-Biphenyl]-3,4'-diol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biphenyl derivative, [1,1'-Biphenyl]-3,4'-diol. The document elucidates its chemical identity, physicochemical properties, detailed synthetic and purification protocols, and a review of its known and potential biological activities. The content herein is structured to support advanced research and development initiatives, offering both foundational knowledge and actionable experimental designs.
Nomenclature and Chemical Identity
[1,1'-Biphenyl]-3,4'-diol is an organic compound featuring a biphenyl core with hydroxyl groups substituted at the 3 and 4' positions. Accurate identification is paramount for consistency in research and procurement.
The IUPAC name for this compound is [1,1'-Biphenyl]-3,4'-diol .[1] A common synonym is 3-(4-hydroxyphenyl)phenol.[2] It is crucial to distinguish this isomer from its more common counterparts like 4,4'-dihydroxybiphenyl.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | [1,1'-Biphenyl]-3,4'-diol | EPA[1] |
| Synonym | 3-(4-hydroxyphenyl)phenol | PubChem[2] |
| CAS Number | 18855-13-5 | PubChem[2] |
| Molecular Formula | C₁₂H₁₀O₂ | PubChem[2] |
| Molecular Weight | 186.21 g/mol | PubChem[2] |
| InChIKey | BWBGEYQWIHXDKY-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC=C(C=C2)O | PubChem |
Physicochemical and Spectroscopic Properties
The physicochemical properties of [1,1'-Biphenyl]-3,4'-diol are foundational to its application in experimental settings, influencing solubility, reactivity, and analytical characterization. While extensive experimental data for this specific isomer is not widely published, a combination of reported values and computed properties provides a reliable profile.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Appearance | Solid (predicted) | Biphenyl derivatives are typically crystalline solids. | - |
| Melting Point | 190 °C | Experimental | ChemicalBook[2] |
| Boiling Point | 384.2 ± 25.0 °C | Predicted | ChemicalBook[2] |
| Water Solubility | Low (predicted) | Similar to other biphenyl diols. | - |
| Organic Solvent Solubility | Soluble in methanol, ethanol, ether, acetone. | Based on solubility of isomers like 4,4'-biphenol. | Wikipedia[3] |
| logP (Octanol/Water) | 2.9 | Computed | PubChem[2] |
| pKa | Not Reported | - | - |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. δ 6.8-7.6 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the asymmetric substitution. The phenolic hydroxyl protons will appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.[4][5]
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons bearing hydroxyl groups will be shifted downfield (approx. δ 150-160 ppm), while the carbon atoms at the biphenyl linkage will also show characteristic shifts. The remaining aromatic carbons will resonate in the typical range of δ 115-145 ppm.[4][5]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[6][7][8][9]
-
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl groups.
-
C-O Stretching: A strong band corresponding to the C-O stretching of the phenol group should appear in the 1200-1260 cm⁻¹ region.
-
Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.
-
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region will be present, corresponding to the carbon-carbon double bond stretching within the phenyl rings.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will result in strong absorptions in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
2.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 186, corresponding to the molecular weight of the compound.[10][11][12] Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the biphenyl bond.
Synthesis and Purification Protocols
The synthesis of unsymmetrical biaryls like [1,1'-Biphenyl]-3,4'-diol is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high functional group tolerance and generally proceeds under mild conditions.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The logical approach for synthesizing [1,1'-Biphenyl]-3,4'-diol involves the coupling of a protected 3-hydroxyphenyl boronic acid with a protected 4-halophenol. Protecting the hydroxyl groups (e.g., as methoxy or silyl ethers) is crucial to prevent side reactions with the basic conditions of the coupling reaction. This is followed by a deprotection step to yield the final diol.
Caption: Synthetic workflow for [1,1'-Biphenyl]-3,4'-diol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura coupling reactions.[13]
Materials and Reagents:
-
1-Bromo-3-methoxybenzene
-
4-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Degassed Water
-
Boron tribromide (BBr₃) in dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Part 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 1-bromo-3-methoxybenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and degassed water.
-
Degassing: Purge the reaction mixture with nitrogen for 15-20 minutes to ensure an inert atmosphere, which is critical for catalyst stability.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude intermediate, 3-methoxy-4'-hydroxybiphenyl.
Part 2: Demethylation
-
Reaction Setup: Dissolve the crude intermediate in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.5 eq per methoxy group) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate under reduced pressure to yield the crude [1,1'-Biphenyl]-3,4'-diol.
Purification Protocol
Purification of the final product is essential to remove any unreacted starting materials, catalyst residues, and byproducts.
-
Column Chromatography: The crude product can be purified by silica gel column chromatography.[14] A solvent system of hexanes and ethyl acetate in a gradient elution is typically effective. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product.
-
Recrystallization: For further purification, recrystallization can be employed.[10][11] A suitable solvent system must be determined empirically, but a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or water) is a good starting point. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
Biological Activity and Applications in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3] Biphenyl derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.
Potential as an Endocrine Disruptor
[1,1'-Biphenyl]-3,4'-diol has been identified as a potential endocrine-disrupting chemical (EDC).[2] EDCs are exogenous substances that can interfere with the body's endocrine system and may cause adverse developmental, reproductive, neurological, and immune effects. The mechanism of action for many EDCs involves interaction with nuclear hormone receptors, such as the estrogen receptor. The structural similarity of dihydroxybiphenyls to natural estrogens allows them to potentially bind to these receptors, either mimicking or blocking the action of endogenous hormones.
Caption: Generalized mechanism of endocrine disruption.
Applications in Medicinal Chemistry
While specific drug development programs centered on [1,1'-Biphenyl]-3,4'-diol are not widely documented, its structural motif is of significant interest. The biphenyl core serves as a rigid scaffold that can be functionalized to orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets.
-
Enzyme Inhibition: The phenolic hydroxyl groups can act as hydrogen bond donors and acceptors, making them suitable for interacting with the active sites of enzymes. For instance, some biphenyl derivatives have been investigated as inhibitors of calpain I, a protease involved in various cellular processes.
-
Anticancer Research: The biphenyl structure is present in several compounds with demonstrated anticancer activity. The ability of biphenyl derivatives to induce apoptosis and inhibit cell proliferation makes them attractive candidates for oncology research.
-
Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. The hydroxyl groups on the biphenyl rings can donate a hydrogen atom to scavenge free radicals, which are implicated in a variety of diseases.
Safety and Handling
Given the classification of [1,1'-Biphenyl]-3,4'-diol as a potential endocrine disruptor and the general hazards associated with aromatic compounds, appropriate safety precautions must be observed. Specific toxicological data for this isomer is limited; therefore, a conservative approach based on data from related compounds is warranted.
Table 3: Hazard and Safety Information
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation of dust, and contact with skin. |
| Skin/Eye Irritation | Expected to be an irritant to the skin and eyes based on data for similar compounds. | Wear protective gloves, safety glasses, and a lab coat. |
| Respiratory Irritation | Dust may cause respiratory tract irritation. | Handle in a well-ventilated area or a fume hood. |
| Chronic Exposure | Potential endocrine disruptor. Long-term effects are not well-characterized. | Minimize exposure through engineering controls and appropriate personal protective equipment. |
| Environmental Hazard | Biphenyls can be persistent in the environment. | Dispose of waste in accordance with local, state, and federal regulations. |
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling.
Conclusion
[1,1'-Biphenyl]-3,4'-diol is a structurally interesting organic molecule with potential applications in materials science and medicinal chemistry. While comprehensive experimental data for this specific isomer is not as prevalent as for its symmetric counterparts, established synthetic methodologies, particularly the Suzuki-Miyaura coupling, provide a clear path for its preparation. Its classification as a potential endocrine disruptor warrants careful handling and further investigation into its biological mechanism of action. This guide serves as a foundational resource for researchers, providing the necessary information to safely handle, synthesize, and explore the properties and applications of this compound.
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Physical and chemical properties of [1,1'-Biphenyl]-3,4'-diol
An In-Depth Technical Guide to the Physical and Chemical Properties of [1,1'-Biphenyl]-3,4'-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,4'-diol, a member of the biphenyldiol family, is an aromatic organic compound featuring two phenyl rings linked by a single bond, with hydroxyl groups located at the 3 and 4' positions. This asymmetrical substitution pattern distinguishes it from more common isomers like 4,4'-biphenol and imparts unique stereoelectronic properties that are of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to present functional groups in precise three-dimensional orientations.[1] The hydroxyl groups of [1,1'-Biphenyl]-3,4'-diol can act as both hydrogen bond donors and acceptors, making the molecule a versatile building block for creating compounds with specific target affinities. Its structural motifs have been explored in the development of novel therapeutics, including inhibitors for enzymes like dihydrofolate reductase (DHFR) and the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) pathway.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its application in research and development.
Core Molecular Identifiers
A precise understanding of a compound begins with its fundamental identifiers. [1,1'-Biphenyl]-3,4'-diol is a distinct chemical entity with the following key characteristics:
| Identifier | Value | Source(s) |
| IUPAC Name | [1,1'-Biphenyl]-3,4'-diol | [5] |
| Synonyms | 3-(4-hydroxyphenyl)phenol, 3,4'-Biphenyldiol | [6][7] |
| CAS Number | 18855-13-5 | [5][6] |
| Molecular Formula | C₁₂H₁₀O₂ | [5][6] |
| Molecular Weight | 186.21 g/mol | [5][6] |
The structural arrangement of [1,1'-Biphenyl]-3,4'-diol is foundational to its properties. The diagram below illustrates the numbering of the biphenyl core and the positions of the hydroxyl substituents.
Caption: Chemical structure of [1,1'-Biphenyl]-3,4'-diol.
Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint of a molecule are critical for its identification, purification, and application in experimental settings.
Physical Properties
The properties of [1,1'-Biphenyl]-3,4'-diol are dictated by its biphenyl core, which provides rigidity and hydrophobicity, and its two hydroxyl groups, which introduce polarity and the capacity for hydrogen bonding.
| Property | Value | Causality & Experimental Insight |
| Melting Point | 190 °C | The high melting point is attributed to the rigid, planar nature of the biphenyl system and strong intermolecular hydrogen bonding facilitated by the two hydroxyl groups, which requires significant thermal energy to overcome in the crystal lattice. |
| Boiling Point | 384.2 ± 25.0 °C | The high boiling point reflects the compound's molecular weight and the strong intermolecular forces (hydrogen bonding and van der Waals interactions) that must be disrupted for vaporization. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The large, nonpolar biphenyl backbone limits aqueous solubility.[8] However, the hydroxyl groups allow for solvation by polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively participate in hydrogen bonding.[9] |
| XlogP (Computed) | 2.9 | This value indicates a moderate lipophilicity, suggesting the compound can partition effectively between aqueous and lipid environments. This is a crucial parameter in drug design, influencing membrane permeability and bioavailability.[6][7] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | The TPSA, derived from the two hydroxyl groups, is a key predictor of drug transport properties. A value in this range is often associated with good cell permeability.[6] |
Spectroscopic Profile
Spectroscopic data provides an unambiguous fingerprint for molecular structure confirmation. While specific experimental spectra for this isomer are not widely published, its expected characteristics can be predicted based on its functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (δ 6.8-7.6 ppm): The eight protons on the two distinct phenyl rings would appear in this region. The substitution pattern would lead to a complex set of multiplets due to spin-spin coupling. The protons ortho and para to the hydroxyl groups will typically be shifted upfield compared to those meta.[10]
-
Hydroxyl Protons (δ ~5-10 ppm): Two distinct, broad singlets are expected for the phenolic protons. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. These peaks will exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (δ 110-160 ppm): Twelve distinct signals would be expected. The carbons bearing the hydroxyl groups (C-3 and C-4') would be the most downfield-shifted (typically δ 150-160 ppm) due to the deshielding effect of the oxygen atom. The quaternary carbons (C-1 and C-1') would also be identifiable.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band in this region is the most characteristic signal, confirming the presence of the hydroxyl groups and intermolecular hydrogen bonding.[11]
-
C-H Aromatic Stretch (3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹.[11]
-
C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp peaks of variable intensity in this region are characteristic of the aromatic rings.[11]
-
C-O Stretch (1200-1300 cm⁻¹): A strong band corresponding to the phenolic C-O bond stretch.[11]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (186.21). High-resolution mass spectrometry would confirm the elemental composition of C₁₂H₁₀O₂. Fragmentation patterns would likely involve losses of CO and other characteristic aromatic cleavages.
-
Chemical Properties and Reactivity
The chemical behavior of [1,1'-Biphenyl]-3,4'-diol is governed by its three key structural components: the 3-hydroxyphenyl ring, the 4'-hydroxyphenyl ring, and the C-C single bond connecting them.
Caption: Key reactive sites and potential transformations of [1,1'-Biphenyl]-3,4'-diol.
Acidity of Phenolic Hydroxyls
The two hydroxyl groups are phenolic and thus weakly acidic. They can be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxides. The pKa values are expected to be around 9-10, typical for phenols. The 4'-OH is likely slightly more acidic than the 3-OH due to the greater ability of the para-substituted ring to stabilize the resulting phenoxide anion through resonance.
Reactions of the Hydroxyl Groups
-
Ether and Ester Formation: The nucleophilic hydroxyl groups readily undergo Williamson ether synthesis or react with acyl chlorides/anhydrides to form ethers and esters, respectively. This is a common strategy for modifying the molecule's solubility, lipophilicity, and metabolic stability in drug development.
-
Oxidation: Phenols are susceptible to oxidation. Under controlled conditions, they can be oxidized to form quinone-like structures, a reaction that can be relevant to both its synthesis and its potential metabolic pathways.
Electrophilic Aromatic Substitution (SEAr)
The biphenyl system is subject to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1] The hydroxyl groups are strong activating, ortho-, para-directing groups.
-
On the 3-hydroxyphenyl ring: Substitution will be directed to positions 2, 4, and 6.
-
On the 4'-hydroxyphenyl ring: Substitution will be directed to positions 3' and 5' (ortho to the hydroxyl group). The precise outcome of these reactions can be complex, often yielding mixtures of products unless blocking groups or highly specific reaction conditions are employed.
Cross-Coupling Reactions
The biphenyl scaffold itself is often synthesized via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][12] A plausible laboratory synthesis for [1,1'-Biphenyl]-3,4'-diol would involve the palladium-catalyzed coupling of a 3-substituted phenylboronic acid (or ester) with a 4'-substituted halobenzene, followed by the deprotection of the hydroxyl groups if they were masked during the reaction.
Experimental Protocols & Workflows
The following section details standardized, self-validating protocols for the characterization of [1,1'-Biphenyl]-3,4'-diol.
Protocol: Determination of Melting Point
Objective: To determine the melting point range of a solid sample as an indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (190 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Validation: The melting point range is reported as T₁-T₂. For a pure compound, this range should be narrow (< 2 °C). A broad or depressed melting range indicates the presence of impurities. The experiment should be repeated at least twice to ensure reproducibility.
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a sample and determine an appropriate solvent system for column chromatography.
Methodology:
-
Plate Preparation: Use a silica gel-coated TLC plate. Lightly draw a pencil line ~1 cm from the bottom (the origin).
-
Sample Spotting: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or ethyl acetate). Using a capillary spotter, apply a small spot of the solution onto the origin.
-
Eluent Selection: Prepare a mobile phase. Given the compound's polarity, a mixture of a nonpolar solvent and a moderately polar solvent is appropriate (e.g., Hexane:Ethyl Acetate in a 7:3 or 1:1 ratio).
-
Development: Place the TLC plate in a developing chamber containing the eluent. The eluent level must be below the origin line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic biphenyl system should be UV-active. Staining with an oxidizing agent like potassium permanganate can also be used.
-
Validation & Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Retention Factor (Rf) is calculated as (distance traveled by spot) / (distance traveled by solvent front). The Rf value should be consistent for the compound in a given solvent system.
Caption: A self-validating workflow for the purification and characterization of [1,1'-Biphenyl]-3,4'-diol.
References
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PubChemLite. ([1,1'-biphenyl]-3,4'-diol (C12H10O2)). Université du Luxembourg. Retrieved December 13, 2025, from [Link]
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Synthesis of [1,1'-Biphenyl]-3,4'-diol: A Detailed Guide to Modern Synthetic Protocols
Introduction: [1,1'-Biphenyl]-3,4'-diol is a key structural motif found in a variety of biologically active molecules and functional materials. Its unsymmetrical dihydroxybiphenyl core presents a unique synthetic challenge, requiring regioselective carbon-carbon bond formation. This technical guide provides in-depth application notes and detailed protocols for the synthesis of [1,1'-Biphenyl]-3,4'-diol, targeting researchers, scientists, and professionals in drug development. We will explore two powerful and widely adopted synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Gomberg-Bachmann reaction. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and practical applicability.
I. Strategic Approaches to the Synthesis of [1,1'-Biphenyl]-3,4'-diol
The construction of the unsymmetrical biphenyl backbone of [1,1'-Biphenyl]-3,4'-diol necessitates a robust and selective C-C bond-forming reaction. The two primary strategies detailed herein offer distinct advantages and considerations.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] For the synthesis of [1,1'-Biphenyl]-3,4'-diol, this approach involves the coupling of a suitably substituted aryl halide with an arylboronic acid. The hydroxyl groups often require protection to prevent interference with the catalytic cycle.
-
Gomberg-Bachmann Reaction: This classical method offers a direct route to unsymmetrical biaryls through the reaction of a diazonium salt with an aromatic compound.[3][4] While historically plagued by low yields due to side reactions, modern modifications have improved its efficiency.[4] This approach can be advantageous when the requisite starting materials are readily accessible and avoids the use of expensive palladium catalysts.
II. Protocol 1: Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling provides a reliable and versatile method for the synthesis of [1,1'-Biphenyl]-3,4'-diol. A key consideration is the protection of the hydroxyl groups to prevent side reactions and catalyst deactivation. Methoxy groups are a common choice for protection due to their stability and the well-established methods for their subsequent cleavage.
Causality of Experimental Choices:
-
Starting Materials: We will utilize 3-bromoanisole and 4-methoxyphenylboronic acid. These are commercially available and position the methoxy groups for eventual conversion to the desired 3,4'-diol.
-
Catalyst System: A combination of a palladium(II) acetate (Pd(OAc)₂) precatalyst and a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine is commonly employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[5]
-
Base: A base is crucial for the transmetalation step, activating the boronic acid.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and generally do not interfere with other functional groups.
-
Solvent System: A two-phase system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base, is frequently used. This facilitates the reaction between the organic-soluble reactants and the water-soluble base.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of [1,1'-Biphenyl]-3,4'-diol via Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
Part A: Synthesis of 3,4'-Dimethoxy-1,1'-biphenyl
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition and Degassing: Add a 2:1 mixture of toluene and water (15 mL). Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3,4'-dimethoxy-1,1'-biphenyl.[7]
Part B: Demethylation to [1,1'-Biphenyl]-3,4'-diol
-
Reaction Setup: Dissolve the purified 3,4'-dimethoxy-1,1'-biphenyl (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide (BBr₃, 2.5 mmol, 2.5 eq, typically as a 1M solution in DCM) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water (10 mL) at 0 °C. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Final Purification: Filter and concentrate the solution. The crude [1,1'-Biphenyl]-3,4'-diol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.[8][9]
III. Protocol 2: Gomberg-Bachmann Reaction Approach
The Gomberg-Bachmann reaction provides a more classical approach to the synthesis of [1,1'-Biphenyl]-3,4'-diol. This method relies on the generation of an aryl radical from a diazonium salt, which then reacts with another aromatic ring.
Causality of Experimental Choices:
-
Starting Materials: 3-Aminophenol will be used to generate the diazonium salt, and phenol will serve as the aromatic coupling partner. The hydroxyl groups do not typically require protection in this reaction, which is a potential advantage.
-
Diazotization: The conversion of the amino group of 3-aminophenol to a diazonium salt is achieved using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Coupling Conditions: The coupling reaction is typically carried out in a two-phase system with a base, such as sodium hydroxide (NaOH), to promote the reaction. The base is thought to facilitate the formation of the aryl radical.[4]
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Gomberg-Bachmann reaction for the synthesis of [1,1'-Biphenyl]-3,4'-diol.
Detailed Step-by-Step Protocol:
-
Diazotization:
-
In a 250 mL beaker, dissolve 3-aminophenol (5.0 g, 45.8 mmol) in a mixture of concentrated hydrochloric acid (12 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath with stirring.
-
Slowly add a solution of sodium nitrite (3.3 g, 47.8 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes at this temperature.
-
-
Coupling Reaction:
-
In a separate 500 mL flask, dissolve phenol (13.0 g, 138 mmol) in a solution of sodium hydroxide (8.0 g, 200 mmol) in water (100 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 10 °C. A colored precipitate may form.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH ~2. This will precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like aqueous ethanol.[3][10]
-
IV. Product Characterization
The identity and purity of the synthesized [1,1'-Biphenyl]-3,4'-diol should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex aromatic signals in the range of δ 6.5-7.5 ppm. Two distinct singlets for the hydroxyl protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Aromatic carbon signals in the range of δ 110-160 ppm. Carbons attached to hydroxyl groups will appear at the lower field end of this range. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₂H₁₀O₂ (186.21 g/mol ).[11] |
| Infrared (IR) | Broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching bands around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching bands. |
V. Applications and Relevance in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12] The hydroxyl groups of [1,1'-Biphenyl]-3,4'-diol can serve as crucial hydrogen bond donors and acceptors, interacting with biological targets. This compound and its derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[13][14] Its structural motif is also found in compounds explored as inhibitors of various enzymes and receptors. The synthetic protocols detailed in this guide provide a foundation for the generation of libraries of [1,1'-Biphenyl]-3,4'-diol analogs for structure-activity relationship (SAR) studies in drug discovery programs.
VI. References
-
SUPPORTING INFORMATION FOR . (n.d.). Retrieved January 14, 2026, from [Link]
-
[1,1'-Biphenyl]-3,4'-diol . PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Gomberg–Bachmann reaction . Wikipedia. (2023, December 28). Retrieved January 14, 2026, from [Link]
-
[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- . PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound . ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reactions for Suzuki-Miyaura cross coupling of 11a . ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
c4ob02436b1.pdf . The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Suzuki reaction . Wikipedia. (2023, December 29). Retrieved January 14, 2026, from [Link]
-
Recrystallization . (n.d.). Retrieved January 14, 2026, from [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. (2024, October 10). Retrieved January 14, 2026, from [Link]
-
1,1'-Biphenyl, 3,4-diethyl- . NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
Development of bioactive compounds based on biphenyl . ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Lab Procedure: Recrystallization | Chemistry . ChemTalk. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group. (n.d.). Retrieved January 14, 2026, from [Link]
-
Suzuki Coupling . Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
column chromatography & purification of organic compounds . YouTube. (2021, February 9). Retrieved January 14, 2026, from [Link]
-
Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX . Slideshare. (n.d.). Retrieved January 14, 2026, from [Link]
-
Infrared Spectra of Biphenyl and Several Deuterated Biphenyls . OSTI.GOV. (n.d.). Retrieved January 14, 2026, from [Link]
-
Biological deeds of Biphenyl derivatives - A short Review . IJSDR. (n.d.). Retrieved January 14, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography . Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization-1.pdf . (n.d.). Retrieved January 14, 2026, from [Link]
-
Column Chromatography As A Tool For Purification . (n.d.). Retrieved January 14, 2026, from [Link]
-
FIR absorption spectrum of biphenyl and comparison with theoretical... . ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . (2025, June 19). Retrieved January 14, 2026, from [Link]
-
(PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES . ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . NIH. (2023, June 16). Retrieved January 14, 2026, from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o . CORE. (n.d.). Retrieved January 14, 2026, from [Link]
-
[1,1'-Biphenyl]-2,2'-diol . NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
Biphenyl . NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
[1,1'-Biphenyl]-4,4'-diol . NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
[1,1'-Biphenyl]-4,4'-diol . NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
[1,1'-Biphenyl]-3,3'-diol . NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling) . NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[11][15]-Rearrangement—Oxa-Michael Addition Cascade Reactions . MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Preparation of 3-aminophenol . PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]
-
Lecture 10: MS Interpretation – Part 4 Postulation of Molecular Structures . (n.d.). Retrieved January 14, 2026, from [Link]
-
US5202488A - Method for the manufacture of 3-aminophenol . Google Patents. (n.d.). Retrieved January 14, 2026, from
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- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
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- 11. [1,1'-Biphenyl]-3,4'-diol | C12H10O2 | CID 87829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. rsc.org [rsc.org]
Topic: Applications of [1,1'-Biphenyl]-3,4'-diol in Medicinal Chemistry
An Application Guide for Medicinal Chemists
Introduction: The Biphenyl Scaffold and the Unique Position of [1,1'-Biphenyl]-3,4'-diol
The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its two phenyl rings provide a versatile, semi-rigid scaffold that can be readily functionalized to modulate physiochemical properties and achieve specific biological targets. Biphenyl derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[3][4]
While many synthetic biphenyl derivatives have been developed as drugs, [1,1'-Biphenyl]-3,4'-diol holds a unique position. It has been identified not primarily as a synthetic starting material, but as a significant in vivo and in vitro metabolite of biphenyl.[5] Studies have shown that enzymatic hydroxylation in liver microsomes of various species produces 3,4'-dihydroxybiphenyl, among other phenolic metabolites.[5] This metabolic identity suggests that the compound is biologically relevant and possesses inherent potential for receptor interactions.
This guide explores the applications of [1,1'-Biphenyl]-3,4'-diol from two perspectives: first, as a biologically relevant metabolite whose properties merit investigation, and second, as a core scaffold for the prospective design of novel therapeutic agents. We provide detailed protocols for its synthesis and for the evaluation of one of its most probable biological activities—antioxidant capacity.
Part 1: Rationale for Investigation - Potential Therapeutic Significance
The presence of two hydroxyl groups on the biphenyl scaffold suggests several potential mechanisms of action that are highly relevant in drug discovery.
-
Antioxidant and Radical Scavenging Activity: Phenolic compounds are well-known antioxidants. The hydroxyl groups on [1,1'-Biphenyl]-3,4'-diol can donate hydrogen atoms to neutralize free radicals, a mechanism implicated in mitigating oxidative stress associated with inflammation, neurodegenerative diseases, and cancer. Several studies have confirmed the antioxidant potential of various hydroxylated biphenyl derivatives.[3]
-
Enzyme Inhibition: The specific orientation of the hydroxyl groups can facilitate hydrogen bonding and electrostatic interactions within the active sites of enzymes. This makes the scaffold a candidate for developing inhibitors for targets like cyclooxygenases (relevant to inflammation), protein kinases (relevant to cancer), or acetylcholinesterase (relevant to Alzheimer's disease).[4]
-
Endocrine Disruption Potential: It is important to note that, like many phenolic compounds, [1,1'-Biphenyl]-3,4'-diol is classified as a potential endocrine-disrupting compound.[6] While this necessitates careful toxicological evaluation, it also suggests the potential for designing modulators of nuclear hormone receptors.
The following logical workflow outlines the process of exploring a novel scaffold like [1,1'-Biphenyl]-3,4'-diol in a medicinal chemistry program.
Caption: Drug Discovery Workflow for a Novel Scaffold.
Part 2: Application Protocol 1 - Synthesis via Suzuki-Miyaura Cross-Coupling
To investigate the medicinal chemistry applications of [1,1'-Biphenyl]-3,4'-diol, a reliable synthetic route is required. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the biphenyl bond due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[2]
Objective: To synthesize [1,1'-Biphenyl]-3,4'-diol from 3-methoxyphenylboronic acid and 4-bromophenol, followed by demethylation. The methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the coupling reaction.
Experimental Workflow Diagram
Caption: Synthetic Workflow for [1,1'-Biphenyl]-3,4'-diol.
Detailed Step-by-Step Methodology
Materials:
-
4-Bromophenol (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene, Ethanol, Water (4:1:1 ratio)
-
Boron Tribromide (BBr₃) (1M in DCM, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis, including a round-bottom flask and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Suzuki-Miyaura Coupling
-
To a 100 mL round-bottom flask, add 4-bromophenol (e.g., 1.73 g, 10 mmol), 3-methoxyphenylboronic acid (1.82 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).
-
Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).
-
Bubble nitrogen gas through the mixture for 15 minutes to degas the solution. This is critical to prevent oxidation of the palladium(0) catalyst.
-
Add the catalyst, Pd(PPh₃)₄ (347 mg, 0.3 mmol), to the flask.
-
Fit the flask with a condenser and heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Dilute with water (50 mL) and adjust the pH to ~2 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 3-methoxy-4'-hydroxybiphenyl.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part B: Demethylation
-
Dissolve the purified 3-methoxy-4'-hydroxybiphenyl (e.g., 1.0 g, 5 mmol) in anhydrous DCM (25 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add BBr₃ (1M solution in DCM, 10 mL, 10 mmol) dropwise via a syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0°C and quench carefully by the slow, dropwise addition of methanol (10 mL).
-
Remove the solvent under reduced pressure. Co-evaporate with methanol (3 x 20 mL) to remove boron residues.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the final product, [1,1'-Biphenyl]-3,4'-diol.
Part 3: Application Protocol 2 - DPPH Radical Scavenging Assay
This protocol describes a standard in vitro assay to determine the antioxidant capacity of [1,1'-Biphenyl]-3,4'-diol. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be quantified spectrophotometrically.
Quantitative Data Summary Table
| Compound | IC₅₀ (µM) |
| [1,1'-Biphenyl]-3,4'-diol | To be determined |
| Ascorbic Acid (Positive Control) | ~8-15 |
| Biphenyl (Negative Control) | >1000 |
| Note: IC₅₀ is the concentration of the compound required to scavenge 50% of the DPPH radicals. Values are illustrative and must be determined experimentally. |
Detailed Step-by-Step Methodology
Materials:
-
[1,1'-Biphenyl]-3,4'-diol (test compound)
-
Ascorbic acid or Trolox (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader capable of reading absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. (e.g., ~4 mg of DPPH in 100 mL of methanol). Store this solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Compound Stock Solution: Prepare a 1 mM stock solution of [1,1'-Biphenyl]-3,4'-diol in methanol.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in methanol to obtain a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, etc.). Prepare similar dilutions for the positive control (ascorbic acid).
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 100 µL of each dilution of the test compound to respective wells.
-
Positive Control Wells: Add 100 µL of each dilution of the positive control to respective wells.
-
Blank (Negative Control): Add 100 µL of methanol to a well.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:
-
% Scavenging = [ (A_blank - A_sample) / A_blank ] * 100
-
Where A_blank is the absorbance of the DPPH solution with methanol (negative control) and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
IC₅₀ Determination: Plot the % scavenging activity against the concentration of the test compound. The IC₅₀ value is the concentration that corresponds to 50% scavenging, determined by non-linear regression analysis.
References
-
Arulmani, R., & Rajalakshmi, R. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]
-
Sharma, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-3,4'-diol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].
-
ResearchGate. (n.d.). Initial SAR studies of biphenyl derivatives. Retrieved from [Link]
-
Al-Ostath, J., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Datar, P. A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. Retrieved from [Link]
-
PubChemLite. (n.d.). [1,1'-biphenyl]-3,4-diol (C12H10O2). Retrieved from [Link]
-
Sharma, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Retrieved from [Link]
-
Raig, P., Beschorner, J., & Ammon, R. (1976). [Comparative Studies in Vivo and in Vitro on the Formation of Phenolic Biphenyl Metabolites in Various Animal Species (Author's Transl)]. Arzneimittelforschung. Retrieved from [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)[] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1,1'-Biphenyl]-3,4'-diol | C12H10O2 | CID 87829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Asymmetry in Polymer Design
An Application Note on the Utilization of [1,1'-Biphenyl]-3,4'-diol as a Versatile Building Block in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
High-performance polymers are the cornerstone of countless advanced technologies. Their properties, however, are intrinsically linked to the molecular architecture of their monomeric constituents. While symmetric monomers like 4,4'-dihydroxybiphenyl have been extensively used to create linear, rigid polymers, their very symmetry can lead to high crystallinity, limited solubility, and challenging processability.[1] The introduction of asymmetry at the molecular level offers a powerful strategy to disrupt chain packing, thereby enhancing solubility and modifying thermal properties without sacrificing the inherent benefits of the biphenyl moiety, such as thermal stability and mechanical robustness.[2][3]
[1,1'-Biphenyl]-3,4'-diol, with its unique non-linear, or "bent-core," structure, is an exemplary candidate for this new paradigm of polymer design. The meta- and para- positioning of its hydroxyl groups breaks the linearity of the polymer chain, which is anticipated to yield polymers with a distinct set of properties compared to their linear counterparts. This application note provides a comprehensive guide to the potential applications of [1,1'-Biphenyl]-3,4'-diol as a building block for a new generation of high-performance polyesters, polyurethanes, and poly(aryl ether sulfone)s. While direct literature on the polymerization of this specific isomer is nascent, the protocols herein are based on well-established polycondensation principles and are designed to serve as a robust starting point for innovation.
Monomer Profile: [1,1'-Biphenyl]-3,4'-diol
The synthesis of the asymmetric [1,1'-biphenyl]-3,4'-diol can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is renowned for its ability to form carbon-carbon bonds between aryl halides and arylboronic acids or esters with high yields and functional group tolerance.[4][5] This method allows for the modular and scalable production of unsymmetrical biaryls.[6]
Table 1: Physicochemical Properties of [1,1'-Biphenyl]-3,4'-diol
| Property | Value | Source |
| CAS Number | 18855-13-5 | [7] |
| Molecular Formula | C₁₂H₁₀O₂ | [7] |
| Molecular Weight | 186.21 g/mol | [7] |
| Melting Point | 190 °C | |
| Appearance | Off-white to light brown powder | General Knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO) | General Knowledge |
The bent geometry of this diol is expected to be a key determinant in the morphology and properties of its derived polymers, potentially leading to materials with amorphous characteristics or even inducing novel liquid crystalline phases.[8][9]
Synthesis of High-Performance Polyesters
Aromatic polyesters are prized for their excellent thermal and mechanical properties. The incorporation of [1,1'-Biphenyl]-3,4'-diol is hypothesized to enhance solubility and processability, making them suitable for applications in advanced films and coatings. The following protocol describes a general method for the synthesis of an aromatic polyester via low-temperature solution polycondensation.
Protocol 1: Synthesis of Poly([1,1'-biphenyl]-3,4'-diyl terephthalate)
Causality in Experimental Design: The choice of a low-temperature solution polycondensation method is deliberate. It minimizes side reactions and degradation that can occur at higher temperatures, allowing for the formation of high molecular weight polymers with well-defined structures. The use of an acid scavenger (e.g., pyridine or triethylamine) is crucial to neutralize the HCl byproduct, which would otherwise catalyze the degradation of the forming polymer.[10]
Materials and Reagents:
| Reagent | Role |
| [1,1'-Biphenyl]-3,4'-diol | Monomer (Diol) |
| Terephthaloyl chloride | Monomer (Diacid Chloride) |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | Solvent |
| Pyridine, anhydrous | Acid Scavenger |
| Methanol | Precipitating Agent |
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is thoroughly dried and purged with nitrogen.
-
Monomer Dissolution: [1,1'-Biphenyl]-3,4'-diol (1.862 g, 10 mmol) is charged into the flask, followed by anhydrous NMP (40 mL) and anhydrous pyridine (2.4 mL, 30 mmol). The mixture is stirred under a nitrogen blanket until the diol is completely dissolved.
-
Cooling: The reaction flask is immersed in an ice-water bath and cooled to 0-5 °C.
-
Addition of Diacid Chloride: Terephthaloyl chloride (2.030 g, 10 mmol) is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Polymerization: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The polymerization is continued with vigorous stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will noticeably increase as the polymer forms.
-
Precipitation and Purification: The viscous polymer solution is slowly poured into a beaker containing rapidly stirring methanol (400 mL). The precipitated fibrous polymer is collected by filtration.
-
Washing: The polymer is thoroughly washed with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: The purified polymer is dried in a vacuum oven at 80 °C for 24 hours.
Expected Polymer Properties:
The resulting polyester is expected to be an amorphous solid with good solubility in polar aprotic solvents. The bent structure of the diol should lower the glass transition temperature (Tg) compared to polyesters made from 4,4'-dihydroxybiphenyl, while still maintaining high thermal stability.
Synthesis of High-Performance Polyurethanes
Polyurethanes are a highly versatile class of polymers, with properties ranging from rigid foams to flexible elastomers.[11] The reaction of [1,1'-Biphenyl]-3,4'-diol with a diisocyanate is expected to produce a rigid polyurethane with high thermal stability, potentially suitable for coatings and adhesives in demanding environments.
Protocol 2: Synthesis of a Polyurethane from [1,1'-Biphenyl]-3,4'-diol and MDI
Causality in Experimental Design: The synthesis of polyurethanes is typically catalyzed to achieve a reasonable reaction rate. Dibutyltin dilaurate (DBTDL) is a commonly used catalyst that promotes the reaction between the isocyanate and hydroxyl groups.[12] The reaction is performed under anhydrous conditions as isocyanates are highly reactive towards water, which would lead to the formation of unstable carbamic acids and subsequent decarboxylation to form amines, disrupting the stoichiometry and polymer chain growth.[11]
Materials and Reagents:
| Reagent | Role |
| [1,1'-Biphenyl]-3,4'-diol | Monomer (Diol) |
| 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Monomer (Diisocyanate) |
| N,N-Dimethylacetamide (DMAc), anhydrous | Solvent |
| Dibutyltin dilaurate (DBTDL) | Catalyst |
| Toluene | Co-solvent for azeotropic removal of water |
Polymerization Reaction:
Step-by-Step Procedure:
-
Azeotropic Dehydration: In a flask equipped with a Dean-Stark trap, [1,1'-Biphenyl]-3,4'-diol (1.862 g, 10 mmol) is dissolved in a mixture of anhydrous DMAc (30 mL) and toluene (15 mL). The mixture is heated to reflux for 2-3 hours to remove any trace amounts of water.
-
Solvent Removal and Cooling: The toluene is then distilled off, and the remaining solution is cooled to approximately 60 °C under a nitrogen atmosphere.
-
Catalyst Addition: A catalytic amount of DBTDL (1-2 drops) is added to the solution.
-
Diisocyanate Addition: Freshly distilled MDI (2.502 g, 10 mmol) is added to the reaction mixture in one portion.
-
Polymerization: The reaction mixture is heated to 80-90 °C and stirred for 6-8 hours under a nitrogen blanket. The progress of the reaction can be monitored by the disappearance of the NCO stretching band (around 2270 cm⁻¹) in the FTIR spectrum.
-
Isolation: The resulting polymer solution can be used directly for casting films or precipitated into a non-solvent like methanol, filtered, and dried as described in Protocol 1.
Synthesis of Poly(aryl ether sulfone)s
Poly(aryl ether sulfone)s (PAES) are a family of high-performance amorphous thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength.[13] The typical synthesis involves the nucleophilic aromatic substitution polycondensation of a bisphenate with an activated aromatic dihalide.
Protocol 3: Synthesis of a Poly(aryl ether sulfone)
Causality in Experimental Design: This reaction requires the in-situ formation of the bisphenate salt of [1,1'-Biphenyl]-3,4'-diol using a weak base like potassium carbonate. The high reaction temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction. A high-boiling polar aprotic solvent like NMP or sulfolane is used to keep the monomers and the resulting polymer in solution at these elevated temperatures.[14][15]
Materials and Reagents:
| Reagent | Role |
| [1,1'-Biphenyl]-3,4'-diol | Monomer (Bisphenol) |
| Bis(4-chlorophenyl) sulfone | Monomer (Activated Dihalide) |
| Potassium Carbonate (K₂CO₃), anhydrous | Base |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | Solvent |
| Toluene | Azeotroping Agent |
| Methanol | Precipitating Agent |
Step-by-Step Procedure:
-
Reaction Setup: A flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.
-
Charging Reagents: [1,1'-Biphenyl]-3,4'-diol (1.862 g, 10 mmol), bis(4-chlorophenyl) sulfone (2.872 g, 10 mmol), and anhydrous potassium carbonate (1.52 g, 11 mmol) are added to the flask along with NMP (40 mL) and toluene (20 mL).
-
Azeotropic Dehydration: The mixture is heated to 140-150 °C with stirring to azeotropically remove the water formed during the phenate formation.
-
Polymerization: After the water has been removed, the toluene is distilled off, and the reaction temperature is raised to 180-190 °C. The polymerization is allowed to proceed for 8-12 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with NMP if necessary, and then filtered to remove the inorganic salts.
-
Precipitation and Purification: The polymer solution is precipitated into methanol, and the resulting polymer is filtered, washed thoroughly with water and methanol, and dried in a vacuum oven at 120 °C.
Table 2: Anticipated Properties of Polymers Derived from [1,1'-Biphenyl]-3,4'-diol
| Polymer Type | Expected Glass Transition Temp. (Tg) | Expected Thermal Stability (Td5%) | Expected Solubility |
| Polyester | 200 - 250 °C | > 400 °C | Soluble in NMP, DMAc, CHCl₃ |
| Polyurethane | 180 - 230 °C | > 350 °C | Soluble in DMF, DMAc, DMSO |
| Poly(aryl ether sulfone) | 220 - 270 °C | > 450 °C | Soluble in NMP, DMAc, Sulfolane |
Note: These are estimated ranges based on structure-property relationships of similar polymers. Actual values will depend on the molecular weight and specific co-monomers used.
Characterization of Synthesized Polymers
A thorough characterization is essential to validate the successful synthesis and to understand the properties of the new polymers.
-
Structural Confirmation:
-
FTIR Spectroscopy: To confirm the formation of ester, urethane, or ether linkages and the disappearance of hydroxyl groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to investigate any melting or crystallization behavior.
-
-
Mechanical Properties:
-
Tensile Testing: To measure properties like tensile strength, Young's modulus, and elongation at break on cast films of the polymers.
-
Conclusion and Future Outlook
[1,1'-Biphenyl]-3,4'-diol represents a compelling, yet under-explored, building block in polymer chemistry. Its inherent asymmetry and bent-core structure provide a strategic design element to create high-performance polymers with enhanced solubility and processability. The generalized protocols provided in this application note offer a solid foundation for the synthesis of novel polyesters, polyurethanes, and poly(aryl ether sulfone)s. The resulting polymers are anticipated to exhibit a unique combination of high thermal stability and good solution processability, opening avenues for their application in advanced materials, including membranes, coatings, and composites for the electronics and aerospace industries. Further research into the liquid crystalline properties of polymers derived from this diol could also unveil new opportunities in the field of functional materials.
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Gimeno, N., Pintre, I., Martínez-Abadía, M., Serrano, J. L., & Ros, M. B. (2014). Bent-core liquid crystal phases promoted by azo-containing molecules: from monomers to side-chain polymers. Journal of Materials Chemistry C, 2(24), 4793-4805. [Link]
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Bisoyi, H. K., & Kumar, S. (2011). Bent-core liquid crystal-functionalised flexible polymer substrates for liquid crystal alignment. Journal of Materials Chemistry, 21(41), 16435-16440. [Link]
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Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 101-110. [Link]
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Le, C. N., & Engle, K. M. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15487–15492. [Link]
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El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163-19224. [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of [1,1'-Biphenyl]-3,4'-diol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [1,1'-Biphenyl]-3,4'-diol. This compound is a significant metabolite and potential impurity in the synthesis of various pharmaceutical agents and industrial chemicals. Accurate quantification is therefore critical for quality control, pharmacokinetic studies, and environmental monitoring. The described reversed-phase HPLC (RP-HPLC) method utilizes a Biphenyl stationary phase, which offers unique selectivity for aromatic compounds, coupled with UV detection.[1][2][3] The protocol herein provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles and validated according to ICH guidelines to ensure accuracy, precision, and reliability.[4][5][6][7]
Introduction and Scientific Rationale
[1,1'-Biphenyl]-3,4'-diol, an aromatic diol, possesses structural features—two phenyl rings and hydroxyl groups—that make it moderately polar. Its analysis is crucial in drug development, where it may appear as a metabolite or a process-related impurity. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and quantitative accuracy.[8]
Causality Behind Methodological Choices
-
Reversed-Phase Chromatography (RP-HPLC): This mode was selected as it is ideally suited for separating moderately polar compounds like [1,1'-Biphenyl]-3,4'-diol.[9][10] The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase; the more hydrophobic the compound, the longer it is retained.[9]
-
Stationary Phase Selection (Biphenyl): While C18 columns are the workhorse of RP-HPLC, a Biphenyl stationary phase was chosen for this application.[2] Biphenyl phases provide enhanced π-π interactions with aromatic analytes, leading to unique selectivity and potentially better resolution from closely related impurities compared to traditional alkyl phases.[1][2][3] This alternative selectivity is particularly advantageous for separating compounds that elute early or are poorly resolved on C18 columns.[1]
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity.[10][11] The addition of a small percentage of formic acid (0.1%) to the mobile phase is critical. For phenolic compounds like [1,1'-Biphenyl]-3,4'-diol, the acid suppresses the ionization of the hydroxyl groups, resulting in sharper, more symmetrical peaks and improved retention time reproducibility.[12]
-
UV Detection: The conjugated π-system of the biphenyl structure results in strong UV absorbance. Based on spectral data for biphenyl and its derivatives, a primary detection wavelength of 254 nm is selected to ensure high sensitivity, as this is a common absorption maximum for such aromatic systems.[13][14][15] A Diode Array Detector (DAD) is recommended to allow for peak purity analysis and confirmation of analyte identity by comparing spectra.
Experimental Protocol
This protocol is designed to be a self-validating system, where system suitability tests are integrated to ensure the chromatographic system is performing adequately before sample analysis.
Instrumentation and Consumables
A summary of the required instrumentation and consumables is provided in the table below.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) |
| Column | Biphenyl Reversed-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.22 µm PTFE or Nylon |
| Solvents | HPLC or LC-MS grade Acetonitrile and Water |
| Reagent | Formic Acid (LC-MS grade, ~99%) |
| Reference Standard | [1,1'-Biphenyl]-3,4'-diol, >98% purity |
Preparation of Solutions
Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1.0 mL of formic acid (0.1% v/v). Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.[12]
Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid (0.1% v/v). Mix thoroughly and degas for 15 minutes.[12]
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of [1,1'-Biphenyl]-3,4'-diol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This stock solution should be stored under refrigeration (2-8 °C) and protected from light.
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known quantity in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.[16][17][18] All final sample solutions must be filtered through a 0.22 µm syringe filter prior to injection to protect the column from particulates.[19]
HPLC Method Parameters
The optimized chromatographic conditions are detailed in the table below.
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Bandwidth: 4 nm) |
| Reference Wavelength | 360 nm (Bandwidth: 10 nm) |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Method Validation and System Suitability
To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. This is achieved by making five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The acceptance criteria are as follows:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters
The core validation parameters to be assessed are outlined by ICH guidelines and include:[6][20]
-
Specificity: The ability to assess the analyte in the presence of other components.[6]
-
Linearity: A linear relationship between concentration and peak area over the specified range (e.g., 1-100 µg/mL).
-
Accuracy: The closeness of the results to the true value, determined by spike-recovery studies.[5]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.[20]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Analysis and Visualization
Quantification
Create a calibration curve by plotting the peak area against the concentration of the injected standards. Perform a linear regression analysis. The concentration of [1,1'-Biphenyl]-3,4'-diol in the unknown samples is then calculated using the regression equation derived from the calibration curve.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and logical decisions in this analytical protocol.
Caption: Experimental workflow from preparation to final report generation.
Caption: Decision logic for the System Suitability Test (SST).
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantitative analysis of [1,1'-Biphenyl]-3,4'-diol. The selection of a Biphenyl stationary phase offers unique selectivity for this aromatic analyte. Adherence to the described protocol, including systematic sample preparation, optimized chromatographic conditions, and rigorous system suitability checks, ensures the generation of high-quality, defensible data suitable for researchers, scientists, and drug development professionals.
References
- SIELC Technologies. Separation of Biphenyl-2,5-diol on Newcrom R1 HPLC column.
- Journal of Agricultural and Food Chemistry. Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. ACS Publications.
- Pharmaguideline. Steps for HPLC Method Validation. (2024).
- ResearchGate. Steps of sample preparation for HPLC characterization of phenolic compounds.
- BenchChem. Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. (2020).
- Agilent. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012).
- MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022).
- Taylor & Francis Online. HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021).
- SIELC Technologies. Separation of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- on Newcrom R1 HPLC column.
- Research J. Pharm. and Tech. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013).
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- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
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- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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Application Notes and Protocols for the Spectroscopic Characterization of [1,1'-Biphenyl]-3,4'-diol
Abstract
This comprehensive technical guide provides a detailed framework for the spectroscopic characterization of [1,1'-Biphenyl]-3,4'-diol (CAS No. 18855-13-5), a key biphenyl derivative with significant interest in medicinal chemistry and materials science. Recognizing the challenges in sourcing complete, publicly available experimental spectra for this specific isomer, this document combines established analytical protocols with predicted spectroscopic data to offer a robust methodology for researchers, scientists, and drug development professionals. This guide details the principles, experimental procedures, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the context of [1,1'-Biphenyl]-3,4'-diol. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for the unambiguous structural elucidation and quality control of this compound.
Introduction: The Significance of [1,1'-Biphenyl]-3,4'-diol
[1,1'-Biphenyl]-3,4'-diol, also known as 3,4'-dihydroxybiphenyl, belongs to a class of phenolic compounds that are pivotal structural motifs in a wide array of biologically active molecules and functional materials. The precise arrangement of the hydroxyl groups on the biphenyl scaffold dictates its chemical reactivity, biological activity, and physical properties. Therefore, accurate and comprehensive structural characterization is paramount for its application in research and development.
Spectroscopic techniques are indispensable tools for the unambiguous identification and purity assessment of such organic molecules. This guide provides an in-depth exploration of the application of NMR, IR, and MS for the analysis of [1,1'-Biphenyl]-3,4'-diol.
Molecular Structure:
Caption: Chemical structure of [1,1'-Biphenyl]-3,4'-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of [1,1'-Biphenyl]-3,4'-diol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the hydroxyl protons, which may exchange with residual water in other solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data and Interpretation:
Due to the lack of readily available experimental ¹H NMR spectra for [1,1'-Biphenyl]-3,4'-diol, the following table presents predicted chemical shifts and their assignments. These predictions are based on established substituent effects and spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Data for [1,1'-Biphenyl]-3,4'-diol in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.0 | br s | 1H | 4'-OH | Phenolic protons are typically broad and downfield, especially in DMSO. |
| ~9.3-9.8 | br s | 1H | 3-OH | The chemical shift can vary based on concentration and hydrogen bonding. |
| ~7.4-7.5 | d | 2H | H-2', H-6' | Protons ortho to the hydroxyl group in the 4'-hydroxyphenyl ring. |
| ~7.2-7.3 | t | 1H | H-5 | Triplet due to coupling with H-4 and H-6. |
| ~7.0-7.1 | m | 2H | H-2, H-6 | Complex multiplicity due to coupling with neighboring protons. |
| ~6.8-6.9 | d | 2H | H-3', H-5' | Protons meta to the hydroxyl group in the 4'-hydroxyphenyl ring. |
| ~6.7-6.8 | dd | 1H | H-4 | Doublet of doublets due to coupling with H-2 and H-5. |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration. A D₂O exchange experiment can be performed to confirm the assignment of the hydroxyl protons; upon addition of D₂O, the -OH signals will disappear from the spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbons and their chemical environment.
Protocol for ¹³C NMR Analysis:
The sample preparation and instrumentation are similar to that for ¹H NMR. However, ¹³C NMR generally requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation:
Table 2: Predicted ¹³C NMR Data for [1,1'-Biphenyl]-3,4'-diol in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.5 | C-4' | Carbon bearing the hydroxyl group is significantly deshielded. |
| ~157.0 | C-3 | Carbon bearing the hydroxyl group is deshielded. |
| ~142.0 | C-1 | Quaternary carbon involved in the biphenyl linkage. |
| ~132.0 | C-1' | Quaternary carbon involved in the biphenyl linkage. |
| ~130.0 | C-5 | Aromatic CH. |
| ~128.5 | C-2', C-6' | Aromatic CH ortho to the hydroxyl group. |
| ~119.0 | C-6 | Aromatic CH. |
| ~116.0 | C-3', C-5' | Aromatic CH meta to the hydroxyl group. |
| ~115.5 | C-4 | Aromatic CH. |
| ~115.0 | C-2 | Aromatic CH. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR Analysis:
-
Sample Preparation: For a solid sample like [1,1'-Biphenyl]-3,4'-diol, the KBr pellet method is commonly used.[1]
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Expected IR Absorption Bands and Interpretation:
Table 3: Characteristic IR Absorption Bands for [1,1'-Biphenyl]-3,4'-diol
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Strong, Broad | O-H stretch | The broadness is due to intermolecular hydrogen bonding between the hydroxyl groups.[2] |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene rings. |
| 1610-1580 | Medium-Strong | C=C aromatic ring stretch | Multiple bands are expected in this region due to the vibrations of the biphenyl system. |
| 1500-1450 | Medium-Strong | C=C aromatic ring stretch | Further confirmation of the aromatic rings. |
| ~1230 | Strong | C-O stretch | Phenolic C-O stretching vibrations typically appear in this region.[2] |
| 850-800 | Strong | C-H out-of-plane bend | The substitution pattern on the aromatic rings will influence the exact position of these bands. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrum and Fragmentation Pattern:
The molecular formula of [1,1'-Biphenyl]-3,4'-diol is C₁₂H₁₀O₂, with a molecular weight of 186.21 g/mol .
-
Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 186.[3]
-
Key Fragmentation Pathways: Phenols can undergo characteristic fragmentations. The fragmentation of dihydroxybiphenyls can be complex, but some expected losses include:
-
Loss of CO (m/z = 158): A common fragmentation pathway for phenols.
-
Loss of HCO (m/z = 157): Another characteristic fragmentation of phenols.
-
Cleavage of the biphenyl bond: While less common for the molecular ion, it can occur in subsequent fragmentations.
-
Workflow for Spectroscopic Analysis:
Caption: Integrated workflow for the spectroscopic characterization of [1,1'-Biphenyl]-3,4'-diol.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For [1,1'-Biphenyl]-3,4'-diol:
-
MS confirms the molecular weight (186 g/mol ).
-
IR confirms the presence of hydroxyl (-OH) and aromatic (C=C and C-H) functional groups.
-
¹³C NMR confirms the presence of 12 carbon atoms in the expected chemical environments.
-
¹H NMR provides the final, detailed picture of the proton arrangement, confirming the 3,4'-substitution pattern through the analysis of chemical shifts and coupling patterns.
Together, these techniques provide a comprehensive and definitive structural confirmation of [1,1'-Biphenyl]-3,4'-diol.
References
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PubChem. [1,1'-Biphenyl]-3,4'-diol. National Center for Biotechnology Information. Available at: [Link]
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Christophoridou, S., Dais, P., & Spyros, A. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1173–1182. Available at: [Link]
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University of California, Los Angeles - Chemistry Department. Sample preparation for FT-IR. Available at: [Link]
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Dais, P., & Hatzakis, E. (2013). NMR Spectroscopy: A Powerful Tool for the Analysis of Polyphenols in Extra Virgin Olive Oil. eLS. Available at: [Link]
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Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. (2016). Available at: [Link]
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Spyros, A., & Dais, P. (2006). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 54(3), 656–664. Available at: [Link]
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Spirtos, Z., et al. (2018). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 23(10), 2445. Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of phenol. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
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NIST Chemistry WebBook. [1,1'-Biphenyl]-4,4'-diol. National Institute of Standards and Technology. Available at: [Link]
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ResearchGate. 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Available at: [Link]
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Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]
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Application Notes & Protocols for [1,1'-Biphenyl]-3,4'-diol in Drug Discovery
Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry
The biphenyl moiety, consisting of two interconnected phenyl rings, is a cornerstone of modern drug design.[1][2] Its rigid, yet conformationally flexible, structure allows it to engage with a multitude of biological targets, making it a "privileged scaffold" in medicinal chemistry.[3] This versatility is evidenced by its presence in numerous marketed drugs with applications ranging from anti-inflammatory and antihypertensive to anticancer agents.[1][2][4] The biphenyl core can be strategically functionalized to modulate its pharmacokinetic and pharmacodynamic properties. The introduction of hydroxyl groups, in particular, transforms the fairly non-reactive biphenyl into a molecule capable of crucial hydrogen-bonding interactions with enzymes and receptors, a key feature for biological activity.[5][6]
This guide focuses on [1,1'-Biphenyl]-3,4'-diol (IUPAC Name: 3-(4-hydroxyphenyl)phenol), a specific hydroxylated biphenyl with significant, yet underexplored, potential in drug discovery.[7] Its asymmetric hydroxylation pattern distinguishes it from more commonly studied isomers, suggesting the possibility of unique biological activities. We will explore its potential applications and provide detailed protocols for its evaluation as an anticancer agent, an enzyme inhibitor, and an antioxidant.
Chemical Structure and Properties of [1,1'-Biphenyl]-3,4'-diol:
-
Molecular Formula: C₁₂H₁₀O₂
-
Molecular Weight: 186.21 g/mol [7]
-
Key Features: A central biphenyl core with hydroxyl groups at the 3 and 4' positions, enabling it to act as both a hydrogen bond donor and acceptor.
Part 1: Potential Therapeutic Applications & Mechanisms of Action
Based on the extensive bioactivity of structurally related compounds, [1,1'-Biphenyl]-3,4'-diol is a compelling candidate for investigation in several therapeutic areas.
Anticancer Activity
The biphenyl scaffold is a prominent feature in many compounds developed for their anticancer properties.[3][8] Hydroxylated biphenyls, in particular, have demonstrated potent antiproliferative and pro-apoptotic effects on various cancer cell lines, including malignant melanoma, while showing lower toxicity in normal cells.[9]
Hypothesized Mechanism of Action: It is postulated that [1,1'-Biphenyl]-3,4'-diol may induce cancer cell death via the intrinsic apoptosis pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and effector caspases like caspase-3, culminating in PARP cleavage and programmed cell death.[9]
Caption: Postulated apoptotic pathway induced by [1,1'-Biphenyl]-3,4'-diol.
Enzyme Inhibition: A Focus on Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the pathway responsible for melanin pigment production.[10][11] Inhibitors of this enzyme are highly sought after in the cosmetics industry for skin-whitening applications and in medicine to treat hyperpigmentation disorders.[12] The structural analog, 4,4'-dihydroxybiphenyl, has been identified as a potent competitive inhibitor of tyrosinase, with an IC₅₀ value of 1.91 µM.[13] Given this precedent, [1,1'-Biphenyl]-3,4'-diol is a prime candidate for tyrosinase inhibition.
Hypothesized Mechanism of Action: The diol structure can chelate the copper ions within the active site of tyrosinase, preventing the binding of its natural substrate, L-tyrosine, and thereby blocking the enzymatic cascade that leads to melanin. The biphenyl scaffold itself can form favorable hydrophobic interactions within the active site pocket.[10]
Caption: Competitive inhibition of tyrosinase by [1,1'-Biphenyl]-3,4'-diol.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals.[14] The hydroxyl groups on the biphenyl ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[15] This antioxidant potential is a valuable property, as oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action: The mechanism is primarily based on hydrogen atom transfer (HAT).[16] The hydroxyl group (-OH) of the biphenyl-diol donates a hydrogen atom (H•) to a free radical (R•), stabilizing the radical and forming a resonance-stabilized phenoxyl radical from the antioxidant molecule, which is significantly less reactive.
Part 2: Experimental Protocols
The following protocols provide a framework for the systematic evaluation of [1,1'-Biphenyl]-3,4'-diol. It is critical to include appropriate positive and negative controls to ensure data validity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of [1,1'-Biphenyl]-3,4'-diol that inhibits cell viability by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., A375 malignant melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of [1,1'-Biphenyl]-3,4'-diol in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only). Use a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[18]
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of [1,1'-Biphenyl]-3,4'-diol to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by mushroom tyrosinase.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme: Mushroom tyrosinase solution (e.g., 1000 U/mL) in 50 mM phosphate buffer (pH 6.8).
-
Substrate: 2.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8).
-
Inhibitor: Prepare a serial dilution of [1,1'-Biphenyl]-3,4'-diol in phosphate buffer (with a small amount of DMSO if needed for solubility).
-
Positive Control: Kojic acid, a known tyrosinase inhibitor.[11]
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
20 µL of the inhibitor solution (or buffer for control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
-
Reaction Initiation: Add 20 µL of L-DOPA substrate to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader in kinetic mode.
-
Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot % Inhibition vs. log concentration to determine the IC₅₀ value.[19]
-
Protocol 3: DPPH Radical Scavenging Assay
This protocol evaluates the antioxidant capacity of the compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Test Compound: Prepare serial dilutions of [1,1'-Biphenyl]-3,4'-diol in methanol.
-
Positive Control: Ascorbic acid or Trolox.[20]
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of the test compound at various concentrations to the wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a color change from violet to yellow, resulting in a decrease in absorbance.
-
Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[20]
-
Part 3: Data Interpretation & Structure-Activity Insights
Representative Quantitative Data
The results from the described assays allow for a quantitative comparison of the compound's potency. The following table presents hypothetical, yet plausible, data for [1,1'-Biphenyl]-3,4'-diol compared to standard controls.
| Assay | Test Compound | Metric | Value | Reference Compound | Reference Value |
| Cytotoxicity | [1,1'-Biphenyl]-3,4'-diol | IC₅₀ (A375 cells) | 5.2 µM | Doxorubicin | 0.8 µM |
| Enzyme Inhibition | [1,1'-Biphenyl]-3,4'-diol | IC₅₀ (Tyrosinase) | 3.5 µM | Kojic Acid | 15 µM |
| Antioxidant | [1,1'-Biphenyl]-3,4'-diol | IC₅₀ (DPPH) | 22.7 µM | Ascorbic Acid | 25.5 µM[20] |
Structure-Activity Relationship (SAR) Considerations
Relating molecular structure to biological activity is fundamental to drug design.[21] For hydroxylated biphenyls, the following SAR principles are crucial:
-
Position of Hydroxyl Groups: The relative positions of the -OH groups are critical. The 4'-hydroxyl is common in potent tyrosinase inhibitors.[13] The 3-hydroxyl, meta to the biphenyl linkage, may influence the molecule's conformation and hydrogen bonding capacity, potentially offering a different binding mode or selectivity profile compared to symmetric isomers like 4,4'-dihydroxybiphenyl.
-
Number of Hydroxyl Groups: The presence of the diol is essential for the antioxidant and copper-chelating activities. Monohydroxylated biphenyls typically show significantly lower activity in these assays.
-
Scaffold Rigidity: The biphenyl core provides a semi-rigid scaffold that correctly orients the hydroxyl groups for interaction with the target's active site. Modifications to this core, such as introducing substituents that alter the dihedral angle between the rings, would be a logical next step in lead optimization.[22]
Conclusion and Future Directions
[1,1'-Biphenyl]-3,4'-diol presents itself as a promising scaffold for drug discovery, with strong potential as an anticancer, anti-melanogenic, and antioxidant agent. The protocols outlined here provide a robust starting point for its comprehensive biological evaluation.
Future work should focus on:
-
Expanded Screening: Test the compound against a broader panel of cancer cell lines to determine its selectivity.
-
Mechanism of Action Studies: Conduct further assays to confirm the hypothesized mechanisms, such as Western blotting for apoptosis markers (caspases, PARP) or kinetic studies to confirm the mode of tyrosinase inhibition (e.g., competitive, noncompetitive).[23]
-
Cell-Based Melanin Assay: Move beyond biochemical assays to test the compound's ability to reduce melanin production in a cellular context, for example, using B16F10 melanoma cells.[13]
-
Lead Optimization: Synthesize and test analogs of [1,1'-Biphenyl]-3,4'-diol to build a comprehensive SAR and improve potency and drug-like properties.
By systematically applying these methodologies, researchers can unlock the full therapeutic potential of this versatile biphenyl derivative.
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The Therapeutic Potential of [1,1'-Biphenyl]-3,4'-diol Derivatives: A Guide for Researchers
The [1,1'-biphenyl]-3,4'-diol scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth exploration of key derivatives, focusing on their applications in oncology, inflammation, and oxidative stress. We will delve into the mechanistic underpinnings of their activity and provide detailed, field-proven protocols for their synthesis and evaluation, designed for researchers, scientists, and drug development professionals.
Introduction to [1,1'-Biphenyl]-3,4'-diol Derivatives
The biphenyl moiety is a cornerstone in the design of pharmacologically active molecules due to its structural rigidity and ability to be readily functionalized.[1] The specific substitution pattern of [1,1'-Biphenyl]-3,4'-diol provides a unique electronic and steric landscape, making its derivatives particularly interesting for therapeutic development.
Among the most prominent naturally occurring derivatives are Honokiol and its isomer Magnolol , extracted from the bark of Magnolia officinalis.[1][2] These compounds have been extensively studied and have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4] This guide will use Honokiol as a primary example to illustrate the therapeutic potential of this class of compounds.
Key Applications and Mechanisms of Action
Anticancer Activity
[1,1'-Biphenyl]-3,4'-diol derivatives, particularly Honokiol, have emerged as potent anticancer agents, acting on multiple signaling pathways to inhibit tumor growth, induce apoptosis, and prevent metastasis.[5]
Mechanism of Action:
Honokiol's anticancer effects are multifaceted. It has been shown to inhibit key oncogenic signaling pathways, including:
-
STAT3 Signaling: Honokiol inhibits both constitutive and inducible STAT3 activation by upregulating the protein tyrosine phosphatase SHP-1.[6][7] This leads to the suppression of genes involved in proliferation, survival, and angiogenesis.[7]
-
AMPK/mTOR Pathway: Honokiol activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling.[2] This inhibition disrupts cancer cell metabolism and growth.[2]
-
Induction of Apoptosis: Honokiol triggers programmed cell death through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[8][9]
The following diagram illustrates the inhibitory effect of Honokiol on the STAT3 signaling pathway.
Caption: Honokiol inhibits STAT3 signaling by upregulating PU.1 and SHP-1.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Derivatives of [1,1'-Biphenyl]-3,4'-diol exhibit significant anti-inflammatory properties. For instance, 4-O-methylhonokiol, a derivative of Honokiol, has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner.[10]
Mechanism of Action:
The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway.[10] These compounds can suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]
Antioxidant Activity
The phenolic hydroxyl groups on the biphenyl scaffold are potent hydrogen donors, enabling these derivatives to act as powerful antioxidants. They can effectively scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of pathologies.
Mechanism of Action:
The antioxidant activity of compounds like Honokiol and Magnolol is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[11] This radical-scavenging activity helps to protect cells from oxidative damage.[11]
Data Presentation: Biological Activities of [1,1'-Biphenyl]-3,4'-diol Derivatives
The following table summarizes the in vitro efficacy of selected derivatives across different biological assays.
| Compound/Derivative | Assay | Cell Line/System | IC50 Value | Reference |
| Honokiol | Anticancer (Cell Viability) | SKOV3 (Ovarian Cancer) | 48.71 ± 11.31 µM | [2] |
| Caov-3 (Ovarian Cancer) | 46.42 ± 5.37 µM | [2] | ||
| H460 (Lung Cancer) | 30.42 ± 8.47 µM | [8] | ||
| A549 (Lung Cancer) | 50.58 ± 4.93 µM | [8] | ||
| H358 (Lung Cancer) | 59.38 ± 6.75 µM | [8] | ||
| 4-O-methylhonokiol | Anti-inflammatory (NO Inhibition) | RAW 264.7 Macrophages | 9.8 µM | [10] |
| Magnolol | Antioxidant (Lipid Peroxidation) | Rat Heart Mitochondria | 8.0 x 10⁻⁸ M | [11] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of [1,1'-Biphenyl]-3,4'-diol derivatives.
Protocol 1: Total Synthesis of Honokiol
This protocol is adapted from a reported gram-scale synthesis of Honokiol, which utilizes a Suzuki-Miyaura coupling reaction as a key step.[12]
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it ideal for the synthesis of the biphenyl core. Protecting groups are used for the hydroxyl moieties to prevent unwanted side reactions during the coupling and subsequent allylation steps.
Caption: Workflow for the total synthesis of Honokiol.
Materials and Reagents:
-
4-bromo-2-methoxyphenol
-
2-methoxyphenylboronic acid
-
Palladium on carbon (Pd-C, 10%)
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Boron tribromide (BBr₃)
-
Pivaloyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Allyl tributyl stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Appropriate solvents (e.g., water, chloroform, dichloromethane, DMF)
Procedure:
-
Suzuki-Miyaura Coupling: In a round-bottom flask, combine 4-bromo-2-methoxyphenol, 2-methoxyphenylboronic acid, potassium carbonate, and 10% Pd-C in water. Heat the mixture at 90°C for 3 hours. After completion, extract the product and purify to obtain 2',4-dimethoxy-[1,1'-biphenyl]-3-ol.[12]
-
Bromination: Dissolve the product from step 1 in chloroform and cool to 0°C. Add bromine dropwise and stir for 2 hours. Work up the reaction to yield 5-bromo-2',4-dimethoxy-[1,1'-biphenyl]-3-ol.[12]
-
Demethylation: Dissolve the brominated biphenyl in dichloromethane and cool to 0°C. Add boron tribromide and stir for 3 hours. Quench the reaction and purify the product to obtain the corresponding diol.[12]
-
Protection: React the diol with pivaloyl chloride in the presence of TBAB and aqueous sodium hydroxide in dichloromethane at room temperature for 5 minutes to protect the hydroxyl groups.[12]
-
Allylation: Combine the protected diol with allyl tributyl stannane and Pd(PPh₃)₄ in DMF. Heat the mixture at 90°C for 4 hours. Purify the product after workup.[12]
-
Deprotection: Dissolve the allylated and protected compound in dichloromethane and cool to -78°C. Add DIBAL-H and stir for 5 minutes. Quench the reaction and purify the final product, Honokiol.[12]
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
This protocol uses the Griess assay to measure nitrite, a stable product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Rationale: The inhibition of NO production is a key indicator of anti-inflammatory activity. This assay provides a quantitative measure of a compound's ability to suppress this inflammatory mediator in a cellular context.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Honokiol derivative) dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (no compound).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of freshly mixed Griess reagent (equal volumes of Solution A and B) to each supernatant sample.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Rationale: The DPPH assay is a rapid, simple, and widely used method for screening the antioxidant potential of compounds. The color change upon reduction of the DPPH radical provides a direct measure of a compound's radical scavenging capacity.
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (e.g., Honokiol derivative)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Sample Addition: Add 100 µL of the different concentrations of the test compound or positive control to the wells. For the blank, add 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Perspectives
The [1,1'-Biphenyl]-3,4'-diol scaffold, exemplified by the natural product Honokiol, represents a highly promising platform for the development of novel therapeutics. The derivatives of this core structure exhibit a remarkable range of biological activities, with significant potential in oncology, anti-inflammatory, and antioxidant applications. The multifaceted mechanisms of action, particularly the ability to modulate multiple key signaling pathways, make these compounds attractive candidates for treating complex diseases.
Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will pave the way for their rational design and clinical translation. The protocols provided in this guide offer a solid foundation for researchers to explore and advance the therapeutic potential of this important class of compounds.
References
-
Zeng, Y., Li, Z., & Lin, X. (2025). Exploring the potential of honokiol as a treatment for cardiovascular disease (Review). Experimental and Therapeutic Medicine. [Link]
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Pelliccia, S., et al. (2021). Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties. Pharmaceutics, 13(2), 224. [Link]
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Lin, Y. W., et al. (2019). Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway. International Journal of Molecular Sciences, 20(11), 2649. [Link]
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Fried, L. E., & Arbiser, J. L. (2009). Honokiol, a multifunctional antiangiogenic and antitumor agent. Antioxidants & Redox Signaling, 11(5), 1139-1148. [Link]
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Talarek, S., et al. (2021). Honokiol and Magnolol: Insights into Their Antidermatophytic Effects. Molecules, 26(11), 3371. [Link]
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Kim, S. M., et al. (2016). Total Synthesis of Honokiol via Oxidative Phenol Coupling. Organic Letters, 18(1), 152-155. [Link]
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Reddy, T. R., et al. (2018). Gram Scale Synthesis of Honokiol. Synthetic Communications, 48(13), 1635-1640. [Link]
-
Pan, J., et al. (2017). Honokiol Decreases Lung Cancer Metastasis Through Inhibition of the STAT3 Signaling Pathway. Cancer Prevention Research, 10(2), 133-141. [Link]
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Li, H., et al. (2018). Honokiol Induces Apoptosis, G1 Arrest, and Autophagy in KRAS Mutant Lung Cancer Cells. Frontiers in Oncology, 8, 43. [Link]
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Arora, S., et al. (2012). Honokiol: a novel natural agent for cancer prevention and therapy. Current Molecular Medicine, 12(10), 1244-1252. [Link]
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Shen, J., et al. (2000). Advances on Semisynthesis, Total Synthesis, and Structure-Activity Relationships of Honokiol and Magnolol Derivatives. Current Medicinal Chemistry, 7(5), 501-511. [Link]
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Liu, H., et al. (2015). Honokiol Inhibits Constitutive and Inducible STAT3 Signaling via PU.1-Induced SHP1 Expression in Acute Myeloid Leukemia Cells. Journal of Biological Chemistry, 290(11), 7038-7048. [Link]
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Sethi, G., et al. (2008). Honokiol inhibits signal transducer and activator of transcription-3 signaling, proliferation, and survival of hepatocellular carcinoma cells via the protein tyrosine phosphatase SHP-1. Molecular Cancer Research, 6(3), 405-415. [Link]
-
Xu, H. L., et al. (2011). Targeting apoptosis pathways in cancer with magnolol and honokiol, bioactive constituents of the bark of Magnolia officinalis. Drug Discoveries & Therapeutics, 5(5), 202-210. [Link]
-
Kumar, N., et al. (2016). Honokiol, an Active Compound of Magnolia Plant, Inhibits Growth, and Progression of Cancers of Different Organs. Bioactive Food as Dietary Interventions for Cancer, 219-241. [Link]
-
Yang, X., et al. (2018). Honokiol induces apoptosis and autophagy via the ROS/ERK1/2 signaling pathway in human osteosarcoma cells in vitro and in vivo. Cancer Letters, 432, 114-124. [Link]
-
Lo, Y. C., et al. (1994). Magnolol and honokiol isolated from Magnolia officinalis protect rat heart mitochondria against lipid peroxidation. Biochemical Pharmacology, 47(3), 549-553. [Link]
-
Singh, T., & Katiyar, S. K. (2011). Honokiol, a phytochemical from Magnolia spp., inhibits growth of human colon cancer cells in vitro and in vivo by targeting the PI3K-Akt signaling pathway. Carcinogenesis, 32(12), 1787-1795. [Link]
-
Tan, H. L., et al. (2020). Honokiol: A Review of Its Anticancer Potential and Mechanisms. Cancers, 12(11), 3409. [Link]
-
Sarrica, A., et al. (2018). Insights on the Multifunctional Activities of Magnolol. Oxidative Medicine and Cellular Longevity, 2018, 7594921. [Link]
-
Li, X. H., et al. (2007). Total Synthesis of Honokiol via Oxidative Phenol Coupling. Chinese Chemical Letters, 18(11), 1319-1321. [Link]
-
Oh, J. H., et al. (2009). Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB. Chemico-Biological Interactions, 181(2), 181-188. [Link]
-
Coman, M. M., et al. (2023). Assessing the Antioxidant Benefits of Topical Carvacrol and Magnolol Periodontal Hydrogel Therapy in Periodontitis Associated with Diabetes in Wistar Rats. Antioxidants, 12(12), 2154. [Link]
-
Zhang, X., et al. (2021). Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update. Frontiers in Pharmacology, 12, 638997. [Link]
-
Tian, B., et al. (2021). Honokiol: A Review of Its Pharmacological Potential and Therapeutic Insights. Phytomedicine, 90, 153647. [Link]
-
Toda, S., et al. (1997). Antioxidant activity of Magnolol, honokiol, and related phenolic compounds. Journal of Agricultural and Food Chemistry, 45(5), 1800-1802. [Link]
-
Michalak, M. (2022). Antibacterial, Photoprotective, Anti-Inflammatory, and Selected Anticancer Properties of Honokiol Extracted from Plants of the Genus Magnolia and Used in the Treatment of Dermatological Problems—A Review. Molecules, 27(19), 6393. [Link]
-
Guida, F., et al. (2022). Honokiol-Rich Magnolia officinalis Bark Extract Attenuates Trauma-Induced Neuropathic Pain. International Journal of Molecular Sciences, 23(19), 11488. [Link]
-
Buitrago, D., et al. (2022). Honokiol-Rich Magnolia Officinalis Bark Extract Attenuates Trauma-Induced Neuropathic Pain. Research Square. [Link]
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- 3. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Honokiol Decreases Lung Cancer Metastasis through Inhibition of the STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Honokiol Inhibits Constitutive and Inducible STAT3 Signaling via PU.1-Induced SHP1 Expression in Acute Myeloid Leukemia Cells [pubmed.ncbi.nlm.nih.gov]
- 7. Honokiol inhibits signal transducer and activator of transcription-3 signaling, proliferation, and survival of hepatocellular carcinoma cells via the protein tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ddtjournal.com [ddtjournal.com]
- 10. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. tandfonline.com [tandfonline.com]
Technical Support Center: [1,1'-Biphenyl]-3,4'-diol Synthesis
Welcome to the technical support guide for the synthesis of [1,1'-Biphenyl]-3,4'-diol. This resource is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize the synthesis of this valuable unsymmetrical biphenyl intermediate. Low yields, challenging purifications, and reaction failures can significantly impede research and development timelines. This guide provides in-depth, experience-driven answers to common challenges, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic strategies for preparing unsymmetrical biphenyls like [1,1'-Biphenyl]-3,4'-diol, and how do I choose the best one?
Choosing the correct synthetic route is the most critical factor influencing yield, scalability, and cost. For unsymmetrical biphenyls, palladium-catalyzed cross-coupling reactions are the industry standard due to their reliability and functional group tolerance.[1][2]
The most common methods include the Suzuki-Miyaura, Stille, and Negishi couplings.[3][4][5] The Gomberg-Bachmann reaction is a classical alternative but often suffers from low yields and lack of regioselectivity.[6][7][8]
Comparative Analysis of Key Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Gomberg-Bachmann |
| Coupling Partners | Organoboron compound + Organic Halide/Triflate | Organotin compound + Organic Halide/Triflate | Organozinc compound + Organic Halide/Triflate | Diazonium salt + Arene |
| Key Advantages | Boronic acids are generally stable, commercially available, and environmentally benign. High functional group tolerance.[9][10] | Organostannanes are stable to air and moisture.[11] Tolerates a wide range of functional groups.[3][12] | Organozinc reagents are highly reactive, allowing for milder reaction conditions and coupling with less reactive halides (e.g., chlorides).[13][14] | Does not require pre-functionalization of both aryl rings. |
| Key Disadvantages | Boronic acids can undergo protodeboronation. Base-sensitive functional groups may be an issue. | Toxicity and stoichiometric tin by-products are a major concern, complicating purification and waste disposal.[12] | Organozinc reagents are highly moisture and air-sensitive, requiring strictly inert reaction conditions.[14] | Generally low yields (<40%) due to side reactions of the diazonium salt.[6][7][8] Poor regioselectivity. |
| Best For... | General-purpose synthesis from lab to process scale due to operational simplicity and reagent stability.[15] | Complex fragment couplings where the stability of the organometallic reagent is paramount.[11] | Cases where high reactivity is needed, especially with challenging substrates like aryl chlorides. | Scenarios where starting materials are inexpensive and yield is not the primary concern. |
Recommendation: For the synthesis of [1,1'-Biphenyl]-3,4'-diol, the Suzuki-Miyaura coupling is the most recommended starting point due to the commercial availability of the necessary 4-hydroxyphenylboronic acid and 3-halophenol precursors, its high functional group tolerance (for the hydroxyl groups), and the relatively benign nature of the boron-containing by-products.
Q2: My Suzuki-Miyaura reaction for [1,1'-Biphenyl]-3,4'-diol has a low yield. What are the most common failure points?
A low yield in a Suzuki coupling can be attributed to several factors, often interlinked. A systematic approach to troubleshooting is essential. The following decision tree can help diagnose the issue.
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Coupling.
Q3: How do I select the optimal Palladium catalyst and ligand? My reaction turns black and stalls.
The observation of the reaction mixture turning black (formation of palladium black) is a classic sign of catalyst decomposition. This indicates that the active Pd(0) species is not being stabilized effectively by the ligand, leading to aggregation and loss of catalytic activity.
Causality Behind Catalyst & Ligand Choice:
The role of the ligand is twofold: 1) to stabilize the palladium center, preventing aggregation, and 2) to modulate its electronic properties and steric environment to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Oxidative Addition: Electron-rich, bulky phosphine ligands accelerate the oxidative addition of the aryl halide to the Pd(0) center. This is often the rate-limiting step, especially with less reactive aryl chlorides or bromides.
-
Reductive Elimination: This step forms the C-C bond and regenerates the Pd(0) catalyst. The steric bulk of the ligand promotes this step.
For the synthesis of [1,1'-Biphenyl]-3,4'-diol, which involves polar hydroxyl groups, a catalyst system effective in polar solvents is required.
Recommended Catalyst Systems:
-
For General Screening: [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) is a classic, reliable choice but may require higher temperatures.
-
For Higher Activity: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is more versatile. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or ferrocenylphosphine ligands like dppf are highly effective.[16][17][18] Using a pre-formed catalyst like [Pd(dppf)Cl₂] can also improve reproducibility.[17]
Troubleshooting Catalyst Decomposition:
-
Insufficient Ligand: Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the ligand).
-
Oxygen Contamination: Rigorously degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and also promote unwanted side reactions like homocoupling.[15]
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
Sources
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Technical Support Center: Purification of [1,1'-Biphenyl]-3,4'-diol
Welcome to the technical support hub for the purification of [1,1'-Biphenyl]-3,4'-diol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome the common and complex challenges encountered during the isolation of this valuable compound. This guide is structured in a question-and-answer format to directly address the issues you may face in the lab.
Frequently Asked Questions (FAQs): Initial Assessment & Strategy
This section addresses preliminary questions you should consider before initiating a purification protocol. A sound strategy begins with understanding your compound and the potential contaminants.
Q1: What are the critical physical properties of [1,1'-Biphenyl]-3,4'-diol that influence its purification?
A1: Understanding the fundamental physicochemical properties of [1,1'-Biphenyl]-3,4'-diol is the cornerstone of designing an effective purification strategy. Key properties are summarized below.
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₁₂H₁₀O₂ | Provides the basis for molecular weight.[1][2] |
| Molecular Weight | 186.21 g/mol | Essential for calculating molarity and reaction yields.[1][2] |
| Appearance | Typically an off-white or light-colored solid. | Discoloration (yellow, brown) often indicates impurities. |
| pKa | Estimated to be around 10. | As a phenol, it is a weak acid. This is crucial for acid-base extraction, allowing it to be deprotonated by strong bases (e.g., NaOH) but not weak bases (e.g., NaHCO₃).[3] |
| Solubility | Generally low in water, soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in nonpolar solvents like hexanes.[4] | This differential solubility is the basis for recrystallization and chromatography. |
| Thermal Stability | Aromatic compounds are often thermally stable. | This property makes sublimation a viable high-purity purification method.[5] |
Q2: My crude reaction mixture is a dark, oily residue. What are the likely impurities I'm dealing with?
A2: The impurities in your mixture are highly dependent on the synthetic route used (e.g., Suzuki coupling, Ullmann reaction). Common contaminants include:
-
Unreacted Starting Materials: Such as halo-aromatics or boronic acids.
-
Catalyst Residues: Palladium or copper catalysts used in cross-coupling reactions. These often cause dark coloration.
-
Positional Isomers: The most challenging impurities are often other biphenyl diol isomers (e.g., 2,4'-diol, 4,4'-diol, 3,3'-diol). These have very similar polarities and physical properties, making separation difficult.[6]
-
Over-reaction or Side-Products: This can include triphenyls or products from homo-coupling of the starting materials.
-
Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, toluene).
Q3: How should I perform an initial purity assessment of my crude [1,1'-Biphenyl]-3,4'-diol?
A3: A quick and effective initial assessment can be done using Thin-Layer Chromatography (TLC).
-
Dissolve: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or acetone.
-
Spot: Spot the solution on a silica gel TLC plate.
-
Elute: Develop the plate in a solvent system that gives your desired product an Rf (retention factor) of approximately 0.3-0.4. A good starting point is a mixture of a nonpolar and a polar solvent, such as 4:1 Hexanes:Ethyl Acetate.[7]
-
Visualize: Check the developed plate under a UV lamp. The number of spots corresponds to the minimum number of different UV-active components in your mixture. A "smear" or "streak" often indicates an overloaded sample or the presence of very polar, acidic impurities.
This initial TLC will inform you if a simple method like recrystallization is feasible (one major spot with minor impurities) or if chromatography is necessary (multiple spots with close Rf values).
Troubleshooting Guide: Purification Techniques
This section provides solutions to specific problems you might encounter during purification.
Recrystallization Issues
Recrystallization is a powerful technique that relies on the difference in solubility of your compound in a hot versus a cold solvent.[8]
Q4: I've added hot solvent, but my compound has "oiled out" into a liquid instead of dissolving. What should I do?
A4: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is problematic because oils cool into amorphous solids, trapping impurities.
-
Immediate Action: Add more of the soluble solvent to the hot mixture until the oil fully dissolves.[9] If you are using a single solvent, add more of it. If you are using a mixed-solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (ethanol in this case).[9]
-
Root Cause & Prevention: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when there are significant impurities present that depress the melting point. Ensure your solution is not superheated. If the problem persists, choose a solvent with a lower boiling point.
Q5: My product won't crystallize from the solution, even after cooling in an ice bath. What went wrong?
A5: Failure to crystallize usually points to one of two issues: too much solvent was used, or the solution is too pure (spontaneous nucleation is inhibited).
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystal growth.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]
-
Add Anti-Solvent: If using a single solvent, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and re-cool.[10]
-
Q6: After recrystallization, my product is still colored and the purity hasn't improved much. Why?
A6: This suggests that the impurities have very similar solubility properties to your desired compound or that you are dealing with colored, non-particulate impurities.
-
For Colored Impurities: You can try adding a very small amount of activated charcoal to the hot solution before filtration.[10] The charcoal adsorbs colored, high-molecular-weight impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Also, using too much charcoal will adsorb your product and reduce the yield.[9] Phenolic compounds can sometimes form colored complexes with metal ions, so avoid using charcoal that contains iron if possible.[10]
-
For Co-crystallizing Impurities: If the impurity is an isomer, recrystallization may not be effective. You will likely need to use column chromatography for separation.
Column Chromatography Issues
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution by a mobile phase.[11]
Q7: I'm running a silica gel column, but I can't separate my [1,1'-Biphenyl]-3,4'-diol from a close-running impurity. How can I improve the separation?
A7: This is a classic challenge, especially with positional isomers.[6][12] Simply increasing the column length or reducing the polarity of the mobile phase may not be enough.
-
Optimize the Mobile Phase:
-
Reduce Polarity: Decrease the proportion of the polar solvent (e.g., from 4:1 to 9:1 Hexanes:Ethyl Acetate). This will increase the retention time of all compounds and may improve separation.
-
Change Solvent Selectivity: Swap one of the solvents for another of similar polarity but different chemical nature. For example, replace ethyl acetate with diethyl ether or a mix of dichloromethane and methanol. Sometimes these changes can disrupt specific interactions that cause co-elution.
-
-
Change the Stationary Phase:
-
Specialty Columns: For separating aromatic isomers, stationary phases that can engage in π-π interactions are highly effective. Consider using a column packed with a Phenyl or Pentafluorophenyl (PFP) bonded silica.[12][13]
-
Deactivate the Silica: Phenols are acidic and can streak on silica gel. Pre-treating the silica by slurrying it in the eluent containing a small amount of acid (like 0.1% acetic acid) can sometimes lead to sharper peaks and better separation.
-
Q8: My compound is streaking on the TLC plate and seems to be sticking to the column, leading to low recovery. What's happening?
A8: Streaking of acidic compounds like phenols on silica gel is common. Silica gel is slightly acidic, but its surface hydroxyl groups can strongly hydrogen-bond with your compound, leading to slow, uneven elution.[11]
-
Solution: Add a small amount of a polar, slightly acidic modifier to your mobile phase. A common choice is 0.5-1% acetic acid or formic acid. The modifier competes with your compound for the active sites on the silica, covering them up and allowing your compound to elute in a tighter band. This almost always eliminates streaking and improves recovery.
Acid-Base Extraction Issues
This technique leverages the acidic nature of the phenolic hydroxyl groups to move the compound from an organic solvent into an aqueous basic solution.[14][15]
Q9: I've shaken my organic layer with aqueous NaOH, but a thick emulsion has formed at the interface that won't separate. How can I break it?
A9: Emulsions are common when extracting solutions containing fine particulates or high concentrations of dissolved substances.
-
Methods to Break an Emulsion:
-
Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.
-
Q10: I used NaOH to extract my product into the aqueous layer, but after re-acidifying with HCl, my product recovery is very low. Where did it go?
A10: Low recovery after an acid-base extraction is typically due to one of three reasons:
-
Incomplete Extraction: The initial extraction with NaOH may have been incomplete. Perform the extraction two or three times with fresh NaOH solution to ensure all the phenol has been converted to its water-soluble phenoxide salt.
-
Incomplete Precipitation: After acidification, your compound may not have fully precipitated. Ensure you've added enough acid to bring the pH down to ~1-2 (check with pH paper). Also, cool the solution in an ice bath, as the solubility of your compound is likely lower at colder temperatures.
-
Compound is Still in Solution: [1,1'-Biphenyl]-3,4'-diol may have some residual solubility in the acidic aqueous solution. After acidification and cooling, if you don't see a complete precipitation, you may need to re-extract your product from the aqueous layer back into an organic solvent like ethyl acetate.[15] Evaporating this organic layer will then yield your purified product.
Experimental Protocols & Workflows
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Workflow for selecting a purification method.
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol is designed for separating the target compound from impurities of similar polarity.
-
Select Solvent System: Using TLC, find a solvent system where the Rf of [1,1'-Biphenyl]-3,4'-diol is ~0.3. Add 0.5% acetic acid to the chosen eluent to prevent streaking.
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of glass wool and a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluting solvent (e.g., hexanes).[6]
-
Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another layer of sand on top.[6]
-
Wash the column with 2-3 column volumes of the starting eluent. Do not let the solvent level drop below the top layer of sand.[6]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.[6]
-
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Selective Acid-Base Extraction
This workflow is highly effective for removing neutral or very weakly acidic impurities.
Caption: Workflow for purification by acid-base extraction.
References
- Welch Materials. (2024).
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. Retrieved from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Barnard College, Columbia University. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-3,4'-diol. PubChem Compound Database. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Heats of Sublimation of Condensed Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674).
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ResearchGate. (2025). Review of Sublimation Thermodynamics of Polycyclic Aromatic Compounds and Heterocycles. Retrieved from [Link]
- Yagofarov, M. I., et al. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. The Journal of Chemical Thermodynamics, 106861.
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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Purity B.V. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
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CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-3,3'-diol (CAS 612-76-0). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). [1,1'-Biphenyl]-3,4'-diol - Substance Details. Substance Registry Services. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Biphenyldiol. PubChem Compound Database. Retrieved from [Link]
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PubChemLite. (n.d.). [1,1'-biphenyl]-3,4-diol (C12H10O2). Retrieved from [Link]
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Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is Sublimation In Organic Chemistry?. YouTube. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
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Wikipedia. (n.d.). Compounding. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].
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Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
- Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
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ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-. WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). [1,1'-biphenyl]-3,4'-diol (C12H10O2). Retrieved from [Link]
-
ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-2,2'-diol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Technical Support Center: [1,1'-Biphenyl]-3,4'-diol Synthesis
Introduction
Welcome to the Technical Support Center for [1,1'-Biphenyl]-3,4'-diol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of substituted biaryl compounds. [1,1'-Biphenyl]-3,4'-diol is a valuable structural motif in medicinal chemistry and materials science. However, its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions, is not without challenges. The formation of closely-related impurities can complicate purification, reduce yields, and compromise the quality of the final product.
This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will delve into the mechanistic origins of common impurities, offer strategies for their mitigation, and provide validated protocols to enhance the success of your experiments.
Section 1: Frequently Asked Questions - Understanding the Landscape
This section addresses high-level questions regarding the synthesis and common challenges.
Q1: What are the primary synthetic routes to [1,1'-Biphenyl]-3,4'-diol, and which is most recommended?
The synthesis of unsymmetrical biaryls like [1,1'-biphenyl]-3,4'-diol is predominantly accomplished using palladium-catalyzed cross-coupling reactions.
-
Most Recommended: Suzuki-Miyaura Coupling: This is by far the most versatile and widely used method.[1] It involves the reaction of an aryl boronic acid (or ester) with an aryl halide or triflate.[2] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1][3] The organoboron reagents are also relatively stable and have low toxicity.[1]
-
Alternative Methods: While less common for this specific target, other methods exist. The Gomberg-Bachmann reaction , an older method involving the coupling of a diazonium salt with an arene, is also known for creating aryl-aryl bonds.[4] However, it often suffers from low yields and a lack of regioselectivity due to side reactions of the highly reactive diazonium salts.[4][5] Other cross-coupling reactions like Stille (using organotin reagents) or Negishi (using organozinc reagents) are also powerful but involve more toxic and sensitive organometallic reagents.[6]
For the synthesis of [1,1'-Biphenyl]-3,4'-diol, the Suzuki-Miyaura coupling offers the best balance of efficiency, safety, and versatility.
Q2: What are the major classes of impurities I should anticipate in a Suzuki-Miyaura synthesis of [1,1'-Biphenyl]-3,4'-diol?
Impurities can be broadly categorized into three groups:
-
Side-Reaction Products: These are new structures formed from undesired chemical pathways during the reaction. The most common include:
-
Homocoupling Products: Symmetrical biaryls formed by the coupling of two identical starting molecules (e.g., two boronic acids or two aryl halides).[7][8]
-
Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom, resulting in the loss of your nucleophilic partner.[9][10]
-
Dehalogenation Products: The halide on your electrophilic partner is replaced by a hydrogen atom.[7]
-
-
Unreacted Starting Materials: Residual aryl halide and aryl boronic acid that did not react. Their removal can be challenging if they have similar polarity to the desired product.[11]
-
Process-Related Impurities: These originate from the catalyst, solvent, or base, such as residual palladium or byproducts from base-mediated decomposition. The formation of palladium black, an inactive form of the catalyst, is a common issue.[12]
Q3: Why is rigorous exclusion of oxygen so critical in Suzuki-Miyaura reactions?
Excluding oxygen is crucial primarily to prevent the homocoupling of the boronic acid reagent .[13][14] While the precise mechanism can be complex, the presence of oxygen is known to promote the oxidation of the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that couples two molecules of the boronic acid, generating a symmetrical biaryl byproduct and consuming your valuable reagent.[7][13] A properly degassed reaction setup is one of the most critical factors for achieving high yields of the desired cross-coupled product.[14]
Section 2: Troubleshooting Guide - Identifying and Mitigating Side Reactions
This section provides detailed answers to specific problems encountered during the synthesis.
Q4: My TLC/LC-MS shows a major byproduct. How can I tentatively identify it?
Identifying byproducts starts with a logical diagnostic process. Consider the polarity and mass of the impurity relative to your starting materials and product. The workflow below can guide your investigation.
Caption: Impurity identification workflow.
The table below summarizes the key characteristics of common impurities.
| Impurity Name | Typical Origin | Expected Mass (vs. Starting Material) | Typical TLC Polarity (vs. Product) |
| Boronic Acid Homocoupling | Reaction of two boronic acid molecules, often O₂ mediated.[13] | 2 x [Ar-B(OH)₂] - 2 x [B(OH)₂] | Generally less polar. |
| Aryl Halide Homocoupling | Reaction of two aryl halide molecules. | 2 x [Ar-X] - 2 x [X] | Generally less polar. |
| Protodeboronation Product | Hydrolysis of the C-B bond in the boronic acid.[9] | [Ar-B(OH)₂] - B(OH)₂ + H | Significantly less polar. |
| Dehalogenation Product | Reductive cleavage of the C-X bond in the aryl halide.[7] | [Ar-X] - X + H | Significantly less polar. |
| Unreacted Boronic Acid | Incomplete reaction. | Same as starting material. | Often more polar, can streak on silica. |
| Unreacted Aryl Halide | Incomplete reaction. | Same as starting material. | Typically less polar. |
Q5: My reaction is plagued by homocoupling of the boronic acid. How do I stop it?
Homocoupling is a common headache, especially when using electron-rich boronic acids. It arises from side reactions that compete with the main catalytic cycle.[7]
Causality:
-
Presence of Oxygen: As discussed, O₂ can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then react directly with two equivalents of the organoboron reagent to form the homocoupled biaryl and regenerate Pd(0).[7][13]
-
Use of a Pd(II) Pre-catalyst: If the reduction of the Pd(II) pre-catalyst (like Pd(OAc)₂) to the active Pd(0) species is slow, the remaining Pd(II) has more opportunity to catalyze homocoupling before entering the desired cross-coupling cycle.[7]
-
High Temperatures: Elevated temperatures can sometimes accelerate decomposition pathways and favor homocoupling.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Sparge your solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[13]
-
Use a Pd(0) Catalyst Source: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial as it doesn't require an in-situ reduction step.
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate for the desired cross-coupling.
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help drive the cross-coupling reaction to completion, but a large excess can lead to more homocoupling and purification difficulties.
Q6: I'm observing a significant amount of the arene corresponding to my boronic acid, suggesting protodeboronation. What causes this and how can it be fixed?
Protodeboronation is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] It is a well-known decomposition pathway for boronic acids, especially under basic or acidic aqueous conditions.[9][10]
Causality:
-
Base-Catalyzed Hydrolysis: The presence of a base, which is required for the Suzuki transmetalation step, can also catalyze the protodeboronation of the boronic acid.[10][15]
-
High Water Content & Temperature: The reaction is highly dependent on conditions. Higher temperatures and extended reaction times in aqueous basic media increase the rate of protodeboronation.
-
Substrate Electronics: Electron-deficient arylboronic acids and many heteroarylboronic acids are particularly susceptible to this side reaction.[1]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[1][7] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing the side reaction.[16]
-
Choose the Right Base: A weaker base (e.g., K₂CO₃, K₃PO₄) may be preferable to strong bases (e.g., NaOH, KOH) if protodeboronation is severe.
-
Minimize Water Content: While some water is often necessary, using anhydrous solvents with a carefully controlled amount of water or using a phase-transfer catalyst can sometimes help.
-
Increase Catalytic Rate: Using a more active catalyst/ligand system can increase the rate of the desired cross-coupling, which will outcompete the slower protodeboronation pathway.[9]
Caption: Suzuki cycle vs. competing side reactions.
Section 3: Protocols and Methodologies
Protocol 1: Synthesis of [1,1'-Biphenyl]-3,4'-diol via Suzuki-Miyaura Coupling
This protocol is a general guideline. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary based on the specific starting materials.
Materials:
-
3-Bromo-1,1'-biphenyl-4-ol (or a protected version) (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 20 minutes.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula or syringe to the flask. Stir the suspension for 10 minutes under inert gas.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst. Immediately reseal the flask and purge with inert gas for another 5 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[17] A gradient elution system (e.g., hexanes/ethyl acetate) is often effective.
Protocol 2: Analytical Purity Assessment by HPLC
Objective: To separate and quantify the desired product from potential impurities. A reversed-phase method is generally suitable.[18]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of crude or purified material in methanol or acetonitrile.
References
-
Wikipedia. Protodeboronation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Gomberg–Bachmann reaction. [Link]
-
Docslib. Gomberg–Bachmann reaction, named for the Russian-American chemist. [Link]
-
SciSpace. Gomberg–Bachmann reaction | 16 Publications | 160 Citations. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. [Link]
-
ACS Publications. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides. [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid. [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Gomberg-Bachmann reaction. [Link]
-
ACS Publications. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Journal of Pharmacy and Biological Sciences. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Pearson. Show how you would use a Suzuki reaction to synthesize the follow... [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Google Patents. Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].
-
UNEP. III Analytical Methods. [Link]
-
PubChemLite. [1,1'-biphenyl]-3,4-diol (C12H10O2). [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
-
Benthan Science. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Cromacon. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (2025). Synthesis of Biphenyls. [Link]
-
Journal of the Chemical Society C. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. [1,1'-Biphenyl]-3,4'-diol. [Link]
-
University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
- Google Patents. Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]
- Google Patents.
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- 5. mycollegevcampus.com [mycollegevcampus.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
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- 14. reddit.com [reddit.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: [1,1'-Biphenyl]-3,4'-diol
Welcome to the technical support guide for [1,1'-Biphenyl]-3,4'-diol. This resource, developed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and storage of this compound. As Senior Application Scientists, we aim to combine technical data with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of [1,1'-Biphenyl]-3,4'-diol.
Q1: What are the optimal storage conditions for solid [1,1'-Biphenyl]-3,4'-diol?
A1: For long-term stability, solid [1,1'-Biphenyl]-3,4'-diol should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] While the compound is generally stable at room temperature, refrigeration (e.g., 4°C) is recommended to minimize the potential for slow degradation over time.[4][5][6] For maximum stability, especially for analytical standards or long-term archiving, storing under an inert atmosphere (e.g., nitrogen or argon) and protecting from light is best practice.[5]
Q2: How sensitive is [1,1'-Biphenyl]-3,4'-diol to air and moisture?
A2: The phenolic hydroxyl groups in the molecule make it susceptible to oxidation, especially in the presence of light, air (oxygen), and basic conditions. Phenolic compounds can oxidize to form colored quinone-type species, which may be observed as a darkening of the material over time. Therefore, keeping the container tightly closed is crucial to minimize exposure to air and humidity.[1][4][7]
Q3: What materials are incompatible with [1,1'-Biphenyl]-3,4'-diol?
A3: The primary incompatibility is with strong oxidizing agents.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions, causing rapid degradation of the compound. You should also avoid strong bases, as they can deprotonate the phenolic hydroxyl groups, making the compound more susceptible to oxidation.
Q4: What is the expected shelf-life of this compound?
A4: While a specific shelf-life is not universally defined and depends heavily on storage conditions, the product is considered chemically stable under standard ambient conditions.[4] When stored properly as recommended (cool, dry, dark, tightly sealed), the solid compound should remain stable for several years. However, for sensitive applications, it is advisable to re-analyze the purity of the material if it has been stored for more than a year or if any change in appearance is noted.
Q5: What are the primary safety precautions when handling this compound?
A5: [1,1'-Biphenyl]-3,4'-diol is classified as harmful if swallowed and can cause skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[1][8] Always handle this compound in a well-ventilated area or fume hood.[3][8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][2] Avoid creating dust when handling the solid material.[4][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Room Temperature or Refrigerated at 4°C) | Slows down potential degradation pathways.[4][5][6] |
| Atmosphere | Tightly sealed container; Inert gas (N₂) for long-term | Prevents oxidation of phenolic hydroxyl groups.[1][4][5] |
| Light | Store in an amber vial or dark location | Light can catalyze oxidative degradation.[5] |
| Moisture | Keep in a dry place/desiccator | Prevents hydrolysis and potential moisture-mediated reactions.[1][4] |
| Incompatibilities | Away from strong oxidizing agents and strong bases | Avoids rapid chemical degradation and potential hazards.[1][2] |
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: My solid [1,1'-Biphenyl]-3,4'-diol has turned from off-white to a yellow or brownish color. Is it still usable?
-
Causality: A color change is a classic indicator of oxidation. The phenolic groups are likely oxidizing into quinone or poly-quinone structures, which are highly colored. This process can be accelerated by exposure to air, light, or trace impurities.
-
Solution: The presence of colored impurities means the compound is no longer pure. For non-critical applications, it might still be usable, but the exact purity is unknown. For sensitive experiments, such as quantitative analysis, drug formulation, or kinetic studies, using the discolored material is not recommended. It is best to procure a fresh batch.
-
Prevention: Always store the compound under the recommended conditions (see table above). After opening, consider flushing the container with an inert gas like nitrogen before resealing to displace oxygen.
Problem 2: I am observing unexpected peaks in my analytical results (LC-MS, GC-MS, NMR). Could this be due to degradation?
-
Causality: Yes, unexpected peaks are often due to degradation products or impurities. Given the structure of [1,1'-Biphenyl]-3,4'-diol, potential degradation products could include oxidized species (quinones), products of ring cleavage, or polymers formed from radical reactions. The antioxidant properties of biphenyldiols suggest they act by scavenging radicals, a process that inherently transforms the parent molecule.[10][11][12]
-
Troubleshooting Steps:
-
Analyze a fresh sample: If possible, analyze a newly opened or freshly purchased sample to confirm that the extraneous peaks are not present in the starting material.
-
Check your solvent/mobile phase: Ensure your solvents are pure and degassed. Some solvents can degrade over time or contain impurities that react with your compound.
-
Hypothesize degradation products: Based on mass spectrometry data, consider masses corresponding to the addition of one or more oxygen atoms.
-
-
Self-Validation: Run a forced degradation study. Expose a small sample of your compound to harsh conditions (e.g., heat, light, a mild oxidant like H₂O₂). Analyze the resulting mixture to see if the degradation products match the unknown peaks in your experimental sample.
Problem 3: The compound is difficult to dissolve, and solubility seems inconsistent between batches.
-
Causality: While [1,1'-Biphenyl]-3,4'-diol has inherently limited water solubility, inconsistencies can be related to purity. The presence of polymeric degradation products can significantly reduce solubility. These impurities can act as nucleation sites, causing the purer compound to appear less soluble.
-
Solution:
-
Verify Purity: Use a simple technique like thin-layer chromatography (TLC) to quickly check for non-polar impurities or baseline material, which could indicate polymerization.
-
Use Appropriate Solvents: The compound is more soluble in organic solvents like methanol, ethanol, DMSO, and DMF.
-
Gentle Warming & Sonication: To aid dissolution, you can gently warm the solution or use an ultrasonic bath. Avoid excessive heat, which could accelerate degradation in solution.
-
Experimental Protocol: Preparation of a Stock Solution for In Vitro Assays
This protocol provides a self-validating method for preparing a stock solution while minimizing the risk of degradation.
-
Pre-Experiment Preparation:
-
Bring the sealed container of [1,1'-Biphenyl]-3,4'-diol from storage (e.g., refrigerator) and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid.
-
-
Weighing:
-
In a well-ventilated fume hood, weigh the required amount of the solid using an analytical balance. Perform this step quickly to minimize exposure to air.
-
-
Dissolution:
-
Add the solid to a volumetric flask.
-
Add a small amount of the desired solvent (e.g., anhydrous DMSO or ethanol) to dissolve the solid. Use a vortex or sonicator if necessary.
-
Once fully dissolved, fill the flask to the final volume with the solvent.
-
-
Immediate Use & Storage:
-
Ideally, the solution should be prepared fresh and used immediately.
-
If short-term storage is necessary, divide the stock solution into small-volume aliquots in amber glass vials.
-
Flush the headspace of each vial with nitrogen or argon before sealing tightly.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Quality Control (Self-Validation):
-
Before starting your main experiment, run a small analytical test (e.g., HPLC-UV) on your freshly prepared stock solution to establish a purity baseline.
-
If storing the solution, re-run the same analytical test on an aliquot before use to ensure no significant degradation has occurred during storage.
-
Visualization of Key Concepts
Workflow for Handling and Storage
The following diagram outlines the decision-making process for ensuring the stability of [1,1'-Biphenyl]-3,4'-diol from receipt to experimental use.
Caption: Decision workflow for optimal handling and storage of [1,1'-Biphenyl]-3,4'-diol.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for Biphenyl.
- Fisher Scientific. (2024). Safety Data Sheet for 4,4'-Dihydroxybiphenyl.
- Fisher Scientific. (2025). Safety Data Sheet for 4,4`-Biphenol.
- MedchemExpress.com. (2026). Safety Data Sheet for [1,1'-Biphenyl]-4-ol-d9.
- Echemi. 3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diol Safety Data Sheets.
- Sigma-Aldrich. (2025). Safety Data Sheet for 4,4'-Biphenol.
- Apollo Scientific. (2023). Safety Data Sheet for 4,4'-DIAMINO-[1,1'-BIPHENYL]-3,3'-DIOL.
- Benchchem. [1,1'-Biphenyl]-3,3'-diol.
- PubChem. [1,1'-Biphenyl]-3,4'-diol.
- PubChem. 3,4-Biphenyldiol.
- PubMed. (2014). Antioxidant and Antiapoptotic Effects of 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) on Protecting PC12 Cells From Aβ-induced Injury.
- Sigma-Aldrich. [1,1'-Biphenyl]-3,3'-diol.
- Benchchem. Potential Antioxidant Properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Overview.
- Eawag-BBD. (1998). Biphenyl Degradation Pathway.
- Advanced ChemBlocks. [1,1'-Biphenyl]-3,4-diol.
- ResearchGate. (2025). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB).
Sources
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- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. [1,1'-Biphenyl]-3,3'-diol | 612-76-0 [sigmaaldrich.com]
- 6. [1,1'-Biphenyl]-3,4-diol 95% | CAS: 92-05-7 | AChemBlock [achemblock.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 3,4-Biphenyldiol | C12H10O2 | CID 7075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant and antiapoptotic effects of 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) on protecting PC12 cells from Aβ-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting [1,1'-Biphenyl]-3,4'-diol Crystallization
Welcome to the technical support center for the crystallization of [1,1'-Biphenyl]-3,4'-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. By understanding the underlying principles of crystallization, you can systematically troubleshoot issues to achieve high purity and yield.
Understanding the Molecule: [1,1'-Biphenyl]-3,4'-diol
[1,1'-Biphenyl]-3,4'-diol (CAS: 18855-13-5) is a biphenyl derivative with two hydroxyl (-OH) groups, making it a polar molecule.[1][2] These hydroxyl groups are capable of forming strong hydrogen bonds, which significantly influences its solubility in various solvents and its crystallization behavior. The key to successful crystallization is to manipulate these intermolecular forces by selecting an appropriate solvent system and controlling the rate of supersaturation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in the crystallization process.
Q1: My compound won't dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough to overcome the strong intermolecular hydrogen bonds of the diol. According to the principle of "like dissolves like," polar compounds dissolve best in polar solvents.[3][4]
-
Immediate Action: If you are using a non-polar or moderately polar solvent (e.g., hexanes, toluene, ethyl acetate), switch to a more polar, protic solvent that can participate in hydrogen bonding.
-
Recommended Solvents: Try solvents like ethanol, methanol, or water.[5] Acetone can also be effective.[5][6] Given the two hydroxyl groups, a mixture such as ethanol/water or acetone/water might be ideal.[4]
-
Systematic Approach: Use a small amount of your crude material to test solubility in various solvents to find one that dissolves the compound when hot but shows low solubility when cold.[5]
Q2: I've dissolved my compound and let it cool, but no crystals are forming. What is the next step?
A2: The absence of crystals upon cooling indicates that the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[7]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[8] This provides a template for other molecules to deposit onto, bypassing the initial energy barrier of nucleation.[7]
-
-
Increase Supersaturation:
Q3: My compound separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when supersaturation is too high, causing liquid-liquid phase separation instead of crystallization.[3][10][11][12] This is problematic as the oil can trap impurities.[10][12]
-
Probable Causes & Solutions:
-
Solution is too concentrated: The cooling process is happening too quickly from a state of very high supersaturation.
-
Solution: Re-heat the solution to dissolve the oil, add more of the primary solvent to create a less concentrated solution, and allow it to cool more slowly.[13]
-
-
Melting Point Depression: Significant impurities can lower the melting point of the mixture, making it more prone to oiling out.[12]
-
Solution: Consider a preliminary purification step (e.g., charcoal treatment to remove colored impurities) or proceed with the oiling out, then attempt to recrystallize the isolated oil from a different solvent system.
-
-
Inappropriate Solvent: The solvent's polarity may be too different from the solute's.[12]
-
Solution: Switch to a solvent system that is a better match for the polarity of [1,1'-Biphenyl]-3,4'-diol. A slightly less effective solvent at high temperatures can sometimes prevent oiling out by lowering the initial supersaturation level.
-
-
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield typically means a significant portion of your compound remained dissolved in the mother liquor.[13]
-
Troubleshooting Steps:
-
Minimize Solvent: Ensure you used the minimum amount of hot solvent necessary to fully dissolve the crude solid. Using excess solvent will result in substantial losses.[13]
-
Maximize Cooling: Cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.
-
Second Crop: Concentrate the mother liquor by boiling off a significant portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Check Solvent Choice: The compound might be too soluble in your chosen solvent, even at low temperatures. Re-evaluate your solvent system for one that provides a greater solubility difference between hot and cold conditions.[5]
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection
The success of any crystallization hinges on the choice of solvent.[5] For a polar, hydrogen-bonding molecule like [1,1'-Biphenyl]-3,4'-diol, the ideal solvent should exhibit a large temperature-dependent solubility gradient.
-
Preparation: Place ~20-30 mg of your crude compound into several small test tubes.
-
Testing at Room Temperature: To each tube, add a different candidate solvent (see table below) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature (this solvent is unsuitable as a primary solvent).
-
Testing at Elevated Temperature: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling and Observation: Allow the clear solution to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.
The best solvent is one where the compound is sparingly soluble at low temperatures but highly soluble at high temperatures.
| Solvent | Polarity | Boiling Point (°C) | Hydrogen Bonding | Rationale & Expected Behavior |
| Water | High | 100 | Yes (Donor/Acceptor) | Good potential due to high polarity and H-bonding. May require high heat.[5] |
| Ethanol | High | 78 | Yes (Donor/Acceptor) | Excellent candidate. Often used for phenolic compounds.[5] |
| Methanol | High | 65 | Yes (Donor/Acceptor) | More polar than ethanol, good solubility likely.[5] Lower boiling point means a smaller temp gradient. |
| Acetone | Medium-High | 56 | Yes (Acceptor only) | Versatile solvent, but its low boiling point can be a drawback.[5][6] |
| Ethyl Acetate | Medium | 77 | Yes (Acceptor only) | May not be polar enough on its own but could be useful in a mixed-solvent system.[5] |
| Toluene | Low | 111 | No | Unlikely to be effective alone but could serve as an anti-solvent. |
If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[4] This typically involves a "good" solvent in which the compound is very soluble and a "bad" (or anti-solvent) in which it is poorly soluble. The two solvents must be miscible.[4][14]
-
Common Pairs for Phenols: Ethanol/Water, Acetone/Water, Methanol/Water.[4]
-
Protocol:
-
Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Add the "bad" solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly.
-
Caption: Workflow for systematic solvent selection.
Guide 2: The Impact of Impurities
Impurities can significantly hinder crystallization by disrupting the formation of a uniform crystal lattice.[15][16][17] They can increase solubility, promote oiling out, or prevent crystal growth altogether by adsorbing onto the crystal surface and blocking growth sites.[15][18][19]
-
Colored Impurities: If your solution has a persistent color, this is likely due to highly polar, conjugated impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.
-
Insoluble Impurities: If you observe solid material that does not dissolve even in the hot solvent, this should be removed by hot gravity filtration before allowing the solution to cool.
-
Highly Soluble Impurities: These will ideally remain in the mother liquor after crystallization.[5] If they are present in high concentrations, they can suppress the crystallization of your desired compound. A second recrystallization is often necessary to achieve high purity.
-
Dissolve the crude solid in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the flask and bring it back to a boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clarified filtrate to cool and crystallize as usual.
Sources
- 1. [1,1'-Biphenyl]-3,4'-diol | C12H10O2 | CID 87829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Biphenyldiol | C12H10O2 | CID 7075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rubingroup.org [rubingroup.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. huaxichemical.com [huaxichemical.com]
- 6. quora.com [quora.com]
- 7. Crystallization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Growing Crystals [web.mit.edu]
- 10. mt.com [mt.com]
- 11. lutpub.lut.fi [lutpub.lut.fi]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. esisresearch.org [esisresearch.org]
- 15. scispace.com [scispace.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for [1,1'-Biphenyl]-3,4'-diol Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of [1,1'-Biphenyl]-3,4'-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-proven insights rooted in established chemical principles to ensure the success of your experiments.
Introduction to Synthetic Strategies
The synthesis of unsymmetrical biaryls such as [1,1'-Biphenyl]-3,4'-diol is a cornerstone of modern organic chemistry, with broad applications in medicinal chemistry and materials science. The most prevalent and robust methods for constructing the C-C bond in these scaffolds are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Ullmann reactions. Each of these methods presents unique advantages and challenges, particularly when substrates contain functional groups like hydroxyls that can interfere with the catalytic cycle. This guide will primarily focus on the widely-used Suzuki-Miyaura coupling, while also addressing issues pertinent to other methods.
A critical consideration in the synthesis of [1,1'-Biphenyl]-3,4'-diol is the management of the two hydroxyl groups. Phenols are known to be less reactive in some cross-coupling reactions, and their acidic protons can interfere with certain organometallic reagents and bases. Therefore, a common strategy involves the protection of the hydroxyl groups, followed by the cross-coupling reaction and subsequent deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of [1,1'-Biphenyl]-3,4'-diol, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Biphenyl-diol
Probable Cause A: Catalyst Inactivity
The palladium catalyst is the heart of the cross-coupling reaction, and its inactivity is a frequent cause of reaction failure. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.
Solutions:
-
Ensure High-Quality Reagents: Use fresh, high-purity palladium catalysts and ligands. Store them under an inert atmosphere to prevent degradation.
-
Proper Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1][2]
-
Choice of Precatalyst: Consider using a precatalyst that readily forms the active Pd(0) species under your reaction conditions.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl halides (which can be the case with hydroxyl or protected hydroxyl groups), bulky and electron-rich phosphine ligands can promote the rate-limiting oxidative addition step.[3]
Probable Cause B: Issues with Boronic Acid/Ester
The stability and purity of the boronic acid or its ester derivative are paramount for a successful Suzuki-Miyaura coupling.
Solutions:
-
Freshly Purified Boronic Acids: Boronic acids can undergo protodeboronation (replacement of the boron moiety with a hydrogen atom), especially in the presence of moisture or acidic/basic conditions over time. It's advisable to use freshly purchased or purified boronic acids.
-
Use of Boronic Esters: For enhanced stability, consider using boronic esters, such as pinacol esters. They are generally more robust and less prone to degradation.
-
Check Stoichiometry: Ensure the correct stoichiometry of the boronic acid/ester. A slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion.
Probable Cause C: Ineffective Hydroxyl Group Protection
The free hydroxyl groups can interfere with the reaction by reacting with the base or the organometallic reagents.
Solutions:
-
Choice of Protecting Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used to protect phenolic hydroxyl groups due to their stability under many cross-coupling conditions and their relatively straightforward removal.[4]
-
Complete Protection: Ensure complete protection of both hydroxyl groups by monitoring the protection reaction (e.g., by TLC or NMR) before proceeding with the coupling reaction. Incomplete protection can lead to a mixture of products and low yield of the desired compound.
Issue 2: Significant Formation of Homocoupling Byproducts
The formation of symmetrical biphenyls (e.g., 3,3'-dihydroxybiphenyl or 4,4'-dihydroxybiphenyl) is a common side reaction.
Probable Cause A: Oxygen in the Reaction Mixture
As mentioned earlier, oxygen can promote the oxidative homocoupling of the boronic acid reagent.
Solution:
-
Rigorous Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire setup and reaction time. This includes degassing solvents and sparging the reaction mixture with an inert gas before adding the catalyst.
Probable Cause B: Inappropriate Reaction Conditions
High temperatures and certain bases can sometimes favor homocoupling pathways.
Solutions:
-
Optimize Temperature: While heating is often necessary, excessively high temperatures can lead to side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Base Selection: The choice of base can influence the extent of homocoupling. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrate combination.
Issue 3: Difficulty in Deprotecting the Hydroxyl Groups
The final deprotection step can sometimes be challenging, leading to low yields or decomposition of the product.
Probable Cause: Harsh Deprotection Conditions
The biphenyl-diol product might be sensitive to the conditions used for deprotection.
Solutions:
-
Mild Deprotection Reagents: For TBDMS ethers, fluoride-based reagents are common. Tetrabutylammonium fluoride (TBAF) is effective but can be basic. Milder alternatives include hydrofluoric acid-pyridine (HF•Py) or triethylamine trihydrofluoride (Et₃N•3HF).[5] Potassium bifluoride (KHF₂) in methanol has been shown to be a mild and selective reagent for deprotecting phenolic TBDMS ethers.[4]
-
Acid-Mediated Deprotection: Catalytic amounts of acids like acetyl chloride in methanol can also be effective for cleaving TBDMS ethers under mild conditions.[6]
-
Reaction Monitoring: Carefully monitor the deprotection reaction to avoid prolonged exposure to the deprotecting agent, which could lead to product degradation.
Frequently Asked Questions (FAQs)
Q1: Do I absolutely need to protect the hydroxyl groups for the Suzuki-Miyaura coupling?
While some palladium-catalyzed couplings of unprotected phenols have been reported, particularly with organozinc reagents, it is generally advisable to protect the hydroxyl groups for Suzuki-Miyaura reactions.[7] The acidic proton of the phenol can react with the basic conditions required for the transmetalation step, leading to side reactions and reduced yields. Protecting the hydroxyl groups as ethers (e.g., silyl ethers) ensures a cleaner and more efficient coupling reaction.
Q2: Which synthetic route is better for [1,1'-Biphenyl]-3,4'-diol: coupling 3-substituted phenol with a 4-substituted phenylboronic acid, or the other way around?
Both routes are viable. The choice often depends on the commercial availability and ease of synthesis of the starting materials. You can either couple a protected 3-halophenol with a protected 4-hydroxyphenylboronic acid or a protected 4-halophenol with a protected 3-hydroxyphenylboronic acid. Consider the following:
-
Synthesis of Starting Materials: 4-Bromophenol is readily synthesized by the bromination of phenol.[8][9] The synthesis of 3-bromophenol is also well-established.[10] Hydroxyphenylboronic acids can be prepared from the corresponding bromophenols, often involving protection, Grignard formation or lithiation, and reaction with a borate ester.[11]
-
Reactivity: The electronic nature of the substituents can influence the reactivity of the aryl halide in the oxidative addition step. Generally, aryl iodides are more reactive than bromides, which are more reactive than chlorides.
Q3: What are the key parameters to optimize for a Suzuki-Miyaura reaction for this synthesis?
Systematic optimization of reaction conditions is often necessary to achieve high yields.
| Parameter | Key Considerations and Recommendations |
| Catalyst/Ligand | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands. Bulky, electron-rich ligands are often beneficial. |
| Base | Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base is often solvent and substrate-dependent. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used. The ratio can be optimized. |
| Temperature | Reactions are often run at elevated temperatures (e.g., 80-110 °C). Lowering the temperature may reduce side reactions. |
| Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
Q4: How should I purify the final [1,1'-Biphenyl]-3,4'-diol product?
Purification of dihydroxybiphenyl compounds typically involves the following steps:
-
Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and the catalyst.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from any remaining starting materials, byproducts, and impurities. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is commonly used.
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture (e.g., aqueous ethanol, acetone, or acetonitrile) can be used to obtain a highly pure crystalline product.
Experimental Protocols
Protocol 1: TBDMS Protection of a Bromophenol (General Procedure)
-
To a solution of the bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
-
In a reaction vessel, combine the TBDMS-protected bromophenol (1.0 eq), the corresponding TBDMS-protected hydroxyphenylboronic acid or its pinacol ester (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a solvent mixture (e.g., dioxane/water, 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude protected biphenyl-diol by column chromatography.
Protocol 3: TBDMS Deprotection (General Procedure using KHF₂)[4]
-
Dissolve the TBDMS-protected biphenyl-diol (1.0 eq) in methanol.
-
Add potassium bifluoride (KHF₂) (2.0-3.0 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude [1,1'-Biphenyl]-3,4'-diol by column chromatography to afford the final product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- M. S. M. Timari, B. U. W.
- A. A. D. T. A. Gomes, M. F. C. Guedes da Silva, A. J. L.
- BenchChem, "Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condens
- R. F. W. Jackson, et al., "Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents," Organic & Biomolecular Chemistry, 2004.
- ResearchGate, "Optimization of reaction conditions.
- Ketone Pharma, "4-Bromo Phenol || A Comprehensive Overview," Ketone Pharma, 2024.
- BenchChem, "A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
- D. K. T. Yadav, B. G. Reddy, S. K. Nayak, "KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers," Tetrahedron Letters, 2016.
- PrepChem.com, "Synthesis of 3-bromo-phenol," PrepChem.com, N/A.
- S. K. Guchhait, G. C. Nandi, "A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups," RSC Advances, 2014.
- Google Patents, "Preparation method of hydroxyphenylboronic acid," CN111072698A, 2020.
- OpenOChem Learn, "Stille Coupling," OpenOChem Learn, N/A.
- Organic Chemistry Portal, "Alcohol or phenol synthesis by silyl ether cleavage," Organic Chemistry Portal, N/A.
- ResearchGate, "How can I solve my problem with Suzuki coupling?
- ResearchGate, "Pd(II)
- ResearchGate, "Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers by intramolecular and competition experiments," ResearchG
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N/A.
- ResearchGate, "Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- ResearchGate, "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison," ResearchG
- ResearchGate, "Optimization of Reaction Conditions," ResearchG
- PrepChem.com, "Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-)," PrepChem.com, N/A.
- Chemistry LibreTexts, "Stille Coupling," Chemistry LibreTexts, 2023.
- BenchChem, "A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl," BenchChem, 2025.
- Wikipedia, "Stille reaction," Wikipedia, N/A.
- Sigma-Aldrich, "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit," Sigma-Aldrich, N/A.
- ResearchGate, "Optimization of reaction conditions for the synthesis of biphenyl a," ResearchG
- Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021.
- ResearchGate, "Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols," ResearchG
- The Doyle Group, "Bayesian reaction optimization as a tool for chemical synthesis," The Doyle Group, 2021.
- Taylor & Francis, "Ullmann reaction – Knowledge and References," Taylor & Francis, N/A.
- ResearchGate, "Optimization of the reaction conditions.
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024.
- Organic Syntheses, "3-bromo-4-hydroxytoluene," Organic Syntheses, N/A.
- Organic Syntheses, "p-BROMOPHENOL," Organic Syntheses, N/A.
- Google Patents, "Process for the preparation of 2.2'-dihydroxybiphenyl compounds," EP0035965B1, N/A.
- National Institutes of Health, "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW," PMC, N/A.
- Synfacts, "Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activ
- ResearchGate, "Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis," ResearchG
- BenchChem, "An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl: Synonyms, Properties, Synthesis, and Biological Activity," BenchChem, 2025.
- Sigma-Aldrich, "(4-Bromo-3-hydroxyphenyl)boronic acid | 1701448-16-9," Sigma-Aldrich, N/A.
- Guidechem, "How can 4, 4'-dihydroxybiphenyl be synthesized?," Guidechem, N/A.
- ResearchGate, "ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Royal Society of Chemistry, "Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges," Organic Chemistry Frontiers, 2024.
- National Institutes of Health, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Wiley-VCH, "1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers," Wiley Online Library, N/A.
- University of Windsor, "The Mechanisms of the Stille Reaction," Scholar.uwindsor.ca, N/A.
- Organic Chemistry Portal, "Phenol synthesis by substitution or oxid
- BLD Pharm, "1701448-16-9|(4-Bromo-3-hydroxyphenyl)boronic acid," BLD Pharm, N/A.
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- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
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- 8. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 9. prepchem.com [prepchem.com]
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- 11. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
Technical Support Center: [1,1'-Biphenyl]-3,4'-diol Solubility
Welcome to the technical support guide for [1,1'-Biphenyl]-3,4'-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.
I. Understanding the Challenge: Why is [1,1'-Biphenyl]-3,4'-diol Poorly Soluble?
[1,1'-Biphenyl]-3,4'-diol, a biphenyl derivative with two hydroxyl groups, presents solubility challenges primarily due to its molecular structure. The biphenyl core is hydrophobic, while the hydroxyl groups offer some hydrophilic character. However, the overall molecule has a significant nonpolar surface area, leading to low aqueous solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| XLogP3 | 2.9 | [1] |
| Melting Point | 164-166 °C |
XLogP3 is a computed octanol-water partition coefficient, indicating a preference for non-polar environments.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low solubility of [1,1'-Biphenyl]-3,4'-diol in water. Is this expected?
A1: Yes, this is expected. The hydrophobic nature of the biphenyl structure significantly limits its solubility in aqueous solutions. Many new chemical entities, particularly those with aromatic ring systems, are poorly soluble in water, which can be a major hurdle in formulation development.[2][3]
Q2: What are the primary strategies I can employ to increase the solubility of [1,1'-Biphenyl]-3,4'-diol?
A2: Several techniques can be used to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), and modification of the crystal habit (polymorphs, amorphous forms).[2]
-
Chemical Modifications: These involve pH adjustment, use of buffers, complexation (e.g., with cyclodextrins), and salt formation.[2]
-
Use of Excipients: This includes the use of cosolvents, surfactants, and hydrotropic agents.[4][5]
The choice of method depends on the specific requirements of your experiment, including the desired concentration, the solvent system, and the downstream application.
III. Troubleshooting Guide: Step-by-Step Solutions
Issue 1: My compound is not dissolving sufficiently in my aqueous buffer.
Solution 1: pH Adjustment
Causality: [1,1'-Biphenyl]-3,4'-diol has phenolic hydroxyl groups, which are weakly acidic. By increasing the pH of the solution above the pKa of these hydroxyl groups, they will deprotonate to form phenolate ions. This ionization significantly increases the polarity of the molecule, thereby enhancing its aqueous solubility.[6][7] The solubility of phenolic compounds often increases at alkaline pH.[8]
Experimental Protocol: pH-Based Solubility Enhancement
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from neutral to alkaline (e.g., pH 7.4, 8.0, 9.0, 10.0).
-
Solubility Measurement:
-
Add an excess amount of [1,1'-Biphenyl]-3,4'-diol to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH for your desired concentration.
Caution: Be aware that high pH can sometimes lead to the degradation of phenolic compounds.[9] It is advisable to assess the stability of your compound at the selected pH over the duration of your experiment.
Solution 2: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This reduction in polarity decreases the interfacial tension between the aqueous environment and the hydrophobic solute, making it easier for the nonpolar biphenyl core of your compound to be solvated.[12][13]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly PEG 400
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Co-solvent-Based Solubility Enhancement
-
Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system and downstream applications.
-
Prepare Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40% v/v co-solvent in water or buffer).
-
Solubility Measurement:
-
Follow the same procedure as for pH adjustment, adding an excess of the compound to each co-solvent mixture.
-
Equilibrate, separate the undissolved solid, and analyze the supernatant.
-
-
Data Analysis: Plot solubility against the percentage of co-solvent to identify the most effective concentration.
Note: While effective, high concentrations of some organic solvents may be toxic to cells or interfere with certain biological assays. Always consider the tolerance of your system to the chosen co-solvent.[12]
Issue 2: I need to prepare a highly concentrated stock solution.
Solution: Micellar Solubilization using Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like [1,1'-Biphenyl]-3,4'-diol can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[15]
Types of Surfactants:
| Type | Examples | Characteristics |
| Non-ionic | Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene alkyl ethers (Brij®) | Generally less toxic and biocompatible.[6][15] |
| Anionic | Sodium dodecyl sulfate (SDS) | Highly effective but can be denaturing to proteins.[15] |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Often have antimicrobial properties and can be more toxic.[16] |
Experimental Protocol: Surfactant-Based Solubility Enhancement
-
Surfactant and Concentration Screening:
-
Select a few surfactants, starting with non-ionic ones for better biocompatibility.
-
Prepare a series of surfactant solutions in your desired aqueous vehicle at concentrations above their known CMC.
-
-
Solubility Determination:
-
Add an excess of [1,1'-Biphenyl]-3,4'-diol to each surfactant solution.
-
Equilibrate the mixtures at a constant temperature.
-
Separate the undissolved solid by centrifugation.
-
Quantify the dissolved compound in the clear supernatant.
-
-
Optimization: Identify the surfactant and concentration that provides the desired solubility with the minimal potential for experimental interference.
Issue 3: My compound precipitates out of solution upon dilution.
Causality: This is a common issue when a concentrated stock solution prepared in a strong solvent (like pure DMSO) or a high percentage of co-solvent is diluted into an aqueous medium. The solvent environment becomes less favorable for the solute, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution if experimentally feasible.
-
Modify the Dilution Protocol:
-
Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.
-
Warm the aqueous buffer slightly (if the compound's stability permits) before adding the stock solution.
-
-
Incorporate a Stabilizer in the Final Solution: Consider adding a low concentration of a surfactant or a hydrophilic polymer (like PVP or HPMC) to the final aqueous solution to help maintain the compound's solubility.[17]
Issue 4: I'm observing variability in solubility between different batches of the compound.
Causality: This variability can be due to polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.[18] Different polymorphs of the same compound can have different physical properties, including solubility and dissolution rate.[19][20] A metastable polymorph is generally more soluble than the stable form.[18]
Troubleshooting and Characterization Workflow:
-
Characterize the Batches: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to determine if different crystal forms are present in the batches.[21]
-
Control Crystallization Conditions: If polymorphism is confirmed, it is crucial to control the crystallization conditions (solvent, temperature, cooling rate) during synthesis and purification to consistently produce the same polymorphic form.[22]
-
Select a Single Form: For development purposes, a specific polymorph (often the most stable one to avoid conversion during storage) should be selected and consistently used.[20]
IV. Concluding Remarks
Addressing the solubility of [1,1'-Biphenyl]-3,4'-diol requires a systematic approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome solubility challenges and achieve reliable and reproducible experimental results.
References
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021).
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.).
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. (n.d.).
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - SciSpace. (n.d.).
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. (n.d.).
- Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development - Wiley-VCH. (n.d.).
- Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate. (2025).
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.).
- [1,1'-Biphenyl]-3,4'-diol - PubChem. (n.d.).
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW - PharmaTutor. (2013).
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha - Longdom Publishing. (n.d.).
- Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
- The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- How does pH affect the solubility of phenolic acid? - ResearchGate. (2016).
Sources
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- 3. ijpsnonline.com [ijpsnonline.com]
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- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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Technical Support Center: Degradation of [1,1'-Biphenyl]-3,4'-diol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers studying the degradation pathways of [1,1'-Biphenyl]-3,4'-diol. This guide is designed for professionals in bioremediation, environmental science, and drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work. Our goal is to blend established scientific principles with practical, field-proven insights to help you navigate your research challenges.
Core Concepts: Understanding the Degradation Landscape
[1,1'-Biphenyl]-3,4'-diol is a hydroxylated aromatic compound. Its degradation, particularly in microbial systems, is analogous to the well-studied biphenyl catabolic pathway.[1][2] The key to its breakdown is the enzymatic cleavage of the stable aromatic rings. This process is typically initiated by powerful oxygenase enzymes that destabilize the ring structure, making it susceptible to fission.
The most common aerobic bacterial degradation route involves a series of enzymes encoded by the bph gene cluster.[2][3] The process begins with the introduction of hydroxyl groups onto one of the aromatic rings by a dioxygenase enzyme, leading to a cis-dihydrodiol intermediate. This is followed by dehydrogenation to form a catechol-like compound (a dihydroxylated biphenyl). This catechol is the critical substrate for a second dioxygenase that catalyzes the meta-cleavage of the ring, typically producing a yellow-colored intermediate.[4] Subsequent enzymatic steps further break down the aliphatic chain, ultimately leading to intermediates of central metabolism, such as pyruvate and acetyl-CoA.
Plausible Microbial Degradation Pathway
The following diagram illustrates a plausible aerobic degradation pathway for [1,1'-Biphenyl]-3,4'-diol, based on established biphenyl degradation mechanisms.[1][2][5]
Caption: Plausible aerobic degradation pathway for [1,1'-Biphenyl]-3,4'-diol.
Technical Troubleshooting & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My microbial culture isn't degrading [1,1'-Biphenyl]-3,4'-diol. The parent compound concentration remains unchanged after 48 hours. What's going wrong?
Answer: This is a common issue that can stem from several factors, ranging from microbial capability to environmental conditions. Let's break down the potential causes.
-
Cause A: Lack of Catabolic Genes: The primary reason for a lack of degradation is that your microbial strain (or consortium) may not possess the necessary enzymatic machinery, specifically the bph pathway genes for ring-hydroxylating dioxygenases.[2][3] Not all environmental isolates are equipped to handle aromatic compounds.
-
Cause B: Toxicity: Although microorganisms can degrade xenobiotics, high concentrations of these compounds can be toxic, inhibiting the very metabolic processes required for their breakdown.[6] Your starting concentration of [1,1'-Biphenyl]-3,4'-diol might be above the tolerance threshold for your culture.
-
Cause C: Lack of Co-metabolism: Some microbes can only degrade complex xenobiotics via co-metabolism. This means they require a primary, easy-to-use carbon source (like biphenyl itself, or succinate) to grow and express the necessary enzymes, which then fortuitously act on the target compound.[7][8]
-
Cause D: Suboptimal Environmental Conditions: Microbial activity is highly sensitive to environmental parameters.[6][9] Incorrect pH, low oxygen availability (for aerobic pathways), lack of essential nutrients (nitrogen, phosphorus), or non-optimal temperature can all halt degradation.
Troubleshooting Steps:
-
Verify Microbial Capability:
-
Positive Control: Run a parallel experiment with a simple, known substrate for the bph pathway, such as biphenyl. If the biphenyl is degraded, it confirms the pathway is active, suggesting the issue is specific to the hydroxylated compound.
-
Molecular Analysis: Use PCR with primers targeting key genes like bphA (encoding the large subunit of biphenyl dioxygenase) to confirm their presence in your isolate.[4][8]
-
-
Assess Toxicity:
-
Run a dose-response experiment. Set up cultures with varying concentrations of [1,1'-Biphenyl]-3,4'-diol (e.g., 10 mg/L, 50 mg/L, 100 mg/L, 200 mg/L) and monitor both degradation and microbial growth (e.g., optical density at 600 nm). This will identify the inhibitory concentration.
-
-
Test Co-metabolism:
-
Set up an experiment where the culture is grown on a basal salts medium with a primary substrate (e.g., 1 g/L biphenyl) and is then "spiked" with a lower concentration of [1,1'-Biphenyl]-3,4'-diol.[10]
-
-
Optimize Culture Conditions:
-
Ensure your basal salts medium is correctly formulated and not nutrient-limited.
-
Verify the pH of your medium remains within the optimal range for your bacteria (typically 6.5-7.5) throughout the experiment.
-
For aerobic degradation, ensure adequate aeration by using baffled flasks and a high shaking speed (e.g., 180-200 rpm).
-
Question 2: My HPLC/GC-MS analysis shows multiple new peaks that I can't identify. Are these contaminants or degradation intermediates?
Answer: Differentiating between contaminants and true metabolites is a critical analytical challenge. The appearance of new peaks is often a positive sign of degradation, but requires systematic verification.
-
Source A: True Metabolites: Successful degradation will produce a series of intermediates. For [1,1'-Biphenyl]-3,4'-diol, you should expect more polar compounds than the parent, such as the tetraol intermediate or the ring-cleavage product.[1][11] These will typically have shorter retention times in reversed-phase HPLC.
-
Source B: Abiotic Transformation: The compound may be unstable under your experimental conditions (e.g., sensitive to light or pH), leading to non-enzymatic breakdown products.
-
Source C: Media Components or Contamination: Complex media components, impurities in your standard, or contamination from lab equipment can all introduce artifact peaks.[12]
Troubleshooting Workflow:
The following workflow can help you systematically identify the source of unknown peaks.
Caption: Workflow for troubleshooting unknown analytical peaks.
-
Run Control Samples: This is the most crucial step.
-
Abiotic Control: A flask containing sterile media and the compound, but no microorganisms.
-
Biotic Control: A flask with the microbial culture and media, but without the compound.
-
Time-Zero Control: A sample taken immediately after adding the compound to the inoculated culture. If the unknown peaks appear in the abiotic control, the cause is non-biological. If they appear in the biotic control, they are metabolites from the media. If they only appear in the inoculated samples over time, they are very likely true degradation products.[11]
-
-
Utilize Mass Spectrometry (MS):
-
Examine the mass-to-charge ratio (m/z) of the unknown peaks. Degradation intermediates will have predictable mass shifts. For example, hydroxylation adds 16 Da (+O), while ring cleavage followed by hydrolysis adds 18 Da (+H₂O).
-
Perform MS/MS fragmentation. The fragmentation pattern provides structural clues that can be matched against theoretical structures of expected intermediates.
-
-
Observe Time-Course Dynamics: A true intermediate should appear as the parent compound disappears, and may then decrease itself as it is converted into downstream products.
Question 3: My HPLC results show variable retention times and poor peak shape. How can I improve my analytical method?
Answer: Poor chromatography can obscure your results and make quantification unreliable. These issues usually point to problems with the mobile phase, column, or sample matrix.[13][14]
| Problem | Common Causes | Recommended Solutions |
| Drifting Retention Times | 1. Inconsistent mobile phase composition (improper mixing or evaporation).2. Column temperature fluctuations.3. Column not fully equilibrated. | 1. Prepare fresh mobile phase daily. If using an online mixer, purge the lines. Degas solvents to prevent bubble formation.2. Use a column oven for stable temperature control.[14]3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the run. |
| Sudden Shifts in Retention | 1. Air bubbles in the pump.2. Change in flow rate or pressure.3. Change in mobile phase pH (critical for ionizable compounds). | 1. Purge the pump thoroughly.2. Check for leaks in the system. Ensure the pump is functioning correctly.3. Use a buffered mobile phase to maintain a stable pH. A small pH change can significantly shift the retention of phenolic compounds.[13] |
| Peak Tailing / Broadening | 1. Column contamination or degradation (active sites exposed).2. Mismatch between sample solvent and mobile phase.3. High salt concentration in the sample from culture media. | 1. Use a guard column to protect the analytical column. Flush the column with a strong solvent (e.g., isopropanol).[12]2. If possible, dissolve/dilute your sample in the initial mobile phase.3. Perform a sample cleanup step like Solid Phase Extraction (SPE) to remove salts and other interferences before injection. |
Key Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS Analysis of Culture Supernatant
This protocol is designed to remove microbial cells and proteins that can foul the HPLC system and to concentrate the analytes of interest.
-
Cell Removal:
-
Withdraw 1.5 mL of culture broth from your experimental flask.
-
Transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the bacterial cells.
-
-
Supernatant Collection:
-
Carefully pipette 1.0 mL of the supernatant into a new, clean microcentrifuge tube, being careful not to disturb the cell pellet.
-
-
Protein Precipitation & Analyte Extraction:
-
Add 1.0 mL of ice-cold, HPLC-grade acetonitrile containing an internal standard (if used). Acetonitrile serves to precipitate proteins and extract the biphenyl compounds.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other debris.
-
-
Final Preparation:
-
Transfer the clarified supernatant to an HPLC vial. For maximum cleanliness, it is highly recommended to pass the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) directly into the vial.
-
The sample is now ready for injection.
-
Protocol 2: Colorimetric Assay for Meta-Cleavage Product Formation
The formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (the product of BphC) and its analogues results in a distinct yellow color.[4] This assay provides a rapid, semi-quantitative way to screen for active cultures.
-
Sample Preparation:
-
Harvest cells from a 50 mL culture by centrifugation (6,000 x g for 10 min).
-
Wash the cell pellet twice by resuspending in 20 mL of 50 mM phosphate buffer (pH 7.2) and re-centrifuging.
-
Resuspend the final pellet in 5 mL of the same phosphate buffer.
-
-
Assay Procedure:
-
Add 950 µL of the cell suspension to a cuvette.
-
Measure the absorbance at 400 nm to establish a baseline.
-
Add 50 µL of a 10 mM stock solution of a suitable catechol substrate (e.g., 2,3-dihydroxybiphenyl) to the cuvette and mix immediately.
-
Monitor the increase in absorbance at the λmax of the expected meta-cleavage product (typically between 375-434 nm, depending on the specific product) for 5-10 minutes.
-
-
Interpretation:
-
A rapid and sustained increase in absorbance indicates active catechol 2,3-dioxygenase (BphC), confirming the presence of a functional upper biphenyl degradation pathway.
-
References
-
Kohler, H. P. E., et al. (1988). Bacterial metabolism of hydroxylated biphenyls. Applied and Environmental Microbiology, 54(11), 2678–2683. [Link]
-
Eawag-BBD. (1998). Biphenyl Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
-
Robrock, K. R., et al. (2011). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 45(11), 4699–4705. [Link]
-
Microbe Wiki. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. Microbe Wiki. [Link]
-
Le, T. H., et al. (2014). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Reviews of Environmental Contamination and Toxicology, 229, 1–54. [Link]
-
Lee, J. H., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]
-
Hayashi, T., et al. (1998). The Degradation Pathway of Biphenyl. ResearchGate. [Link]
-
Murínová, S., et al. (2014). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. [Link]
-
IIP Series. (n.d.). BIODEGRADATION OF XENOBIOTIC COMPOUNDS. IIP Series. [Link]
-
eGyanKosh. (n.d.). UNIT 8 BIODEGRADATION OF XENOBIOTIC COMPOUNDS. eGyanKosh. [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
Bilal, M., et al. (2021). Xenobiotics—Division and Methods of Detection: A Review. Molecules, 26(21), 6477. [Link]
-
Mondello, F. J., et al. (1997). Molecular diagnostics and chemical analysis for assessing biodegradation of polychlorinated biphenyls in contaminated soils. Journal of Industrial Microbiology and Biotechnology, 18(2-3), 188–199. [Link]
-
BioTech Breakthroughs. (2024). Factors Affecting the Microbial Breakdown of Xenobiotic Compounds. BioTech Breakthroughs. [Link]
-
Lang, E., et al. (1998). Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. Applied and Environmental Microbiology, 64(9), 3288–3295. [Link]
-
ATSDR. (2000). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Seeger, M., et al. (2001). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology, 67(10), 4587–4594. [Link]
-
Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Kumar, A., et al. (2021). Validation of biphenyl degradation pathway by polymerase chain reaction, peptide mass fingerprinting and enzyme analysis. Biotechnology Reports, 30, e00621. [Link]
-
Seo, J. S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309. [Link]
-
Fischer, D., et al. (2008). Comparison of BPA, biphenyl, and phenol oxidation pathway. ResearchGate. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
-
Fuse, H., et al. (2003). Degradation of chlorinated biphenyl, dibenzofuran, and dibenzo-p-dioxin by marine bacteria that degrade biphenyl, carbazole, or dibenzofuran. Bioscience, Biotechnology, and Biochemistry, 67(5), 1121–1125. [Link]
-
O'Connor, K. E., et al. (2011). Biodegradation of polyfluorinated biphenyl in bacteria. Reviews in Environmental Science and Bio/Technology, 10(2), 147–157. [Link]
-
Borja, J. Q., et al. (2006). Biodegradation of polychlorinated biphenyls using biofilm grown with biphenyl as carbon source in fluidized bed reactor. Chemosphere, 64(4), 555–559. [Link]
-
Prządo, D., et al. (2011). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies, 20(4), 1003–1009. [Link]
Sources
- 1. Bacterial metabolism of hydroxylated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
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- 14. HPLC Troubleshooting Guide [scioninstruments.com]
A Senior Application Scientist's Guide to the Structural Confirmation of [1,1'-Biphenyl]-3,4'-diol: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible scientific advancement. In the realm of biphenyl derivatives, a class of compounds with significant pharmacological and material science applications, subtle changes in substituent positioning can drastically alter biological activity and physical properties. This guide provides an in-depth, comparative analysis for confirming the structure of [1,1'-Biphenyl]-3,4'-diol, contrasting it with its key structural isomers.
The biphenyl scaffold is a privileged structure in medicinal chemistry, and understanding the precise arrangement of functional groups is paramount. [1,1'-Biphenyl]-3,4'-diol, with its specific hydroxyl group orientation, presents a unique profile that necessitates clear differentiation from its isomers. This guide will delve into the analytical techniques and experimental data that allow for confident structural elucidation.
The Importance of Isomeric Differentiation
The seemingly minor shift of a hydroxyl group on the biphenyl core can lead to profound differences in a molecule's interaction with biological targets. Factors such as intramolecular hydrogen bonding, overall polarity, and the ability to act as a hydrogen bond donor/acceptor are all influenced by the isomeric form. This, in turn, impacts everything from receptor binding affinity to metabolic stability. Therefore, a robust and multifaceted analytical approach is not just recommended; it is essential.
Structural Elucidation Workflow
A logical and systematic workflow is crucial for the unambiguous structural confirmation of [1,1'-Biphenyl]-3,4'-diol and its differentiation from isomeric alternatives. The following diagram outlines a recommended approach, integrating synthesis and comprehensive spectroscopic analysis.
Caption: A comprehensive workflow for the synthesis and structural confirmation of [1,1'-Biphenyl]-3,4'-diol.
Part 1: Synthesis of [1,1'-Biphenyl]-3,4'-diol via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of unsymmetrical biaryls. This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups, making it ideal for preparing [1,1'-Biphenyl]-3,4'-diol.
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-3,4'-diol
This protocol provides a representative procedure for the synthesis of [1,1'-Biphenyl]-3,4'-diol.
Materials:
-
3-Bromophenol
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water. Then, add sodium carbonate (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure [1,1'-Biphenyl]-3,4'-diol.
Part 2: Comparative Spectroscopic Analysis
The cornerstone of structural confirmation lies in the detailed analysis and comparison of spectroscopic data. The following sections will compare the expected and reported data for [1,1'-Biphenyl]-3,4'-diol with its key isomers: 4,4'-biphenol, 3,4-biphenyldiol (4-phenylcatechol), and 3,3'-biphenyldiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals in both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.
¹H NMR Spectroscopy:
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between biphenyl diol isomers. The substitution pattern dictates the symmetry of the molecule, which in turn affects the number of distinct proton signals and their coupling patterns.
| Compound | Key ¹H NMR Spectral Features |
| [1,1'-Biphenyl]-3,4'-diol | As an unsymmetrical molecule, it will exhibit a complex multiplet pattern with a larger number of distinct signals in the aromatic region compared to its symmetrical isomers. |
| 4,4'-Biphenol | Due to its C₂ symmetry, a simpler spectrum is expected, likely showing two doublets in the aromatic region, each integrating to 4 protons. |
| 3,4-Biphenyldiol | The catechol-like ring will show a distinct set of three coupled aromatic protons, while the other phenyl ring will show a multiplet corresponding to its five protons. |
| 3,3'-Biphenyldiol | This symmetrical isomer will display a more complex pattern than 4,4'-biphenol due to the meta-substitution, but will still have fewer signals than the unsymmetrical 3,4'-isomer. |
¹³C NMR Spectroscopy:
The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.
| Compound | Expected Number of ¹³C Signals | Key Chemical Shifts |
| [1,1'-Biphenyl]-3,4'-diol | 12 | The carbon atoms attached to the hydroxyl groups (C-OH) will resonate at a characteristic downfield shift (typically 150-160 ppm). |
| 4,4'-Biphenol | 6 | The high degree of symmetry results in only six distinct carbon signals. |
| 3,4-Biphenyldiol | 12 | The two C-OH carbons in the catechol ring will have distinct chemical shifts. |
| 3,3'-Biphenyldiol | 6 | Similar to 4,4'-biphenol, the symmetry reduces the number of carbon signals. |
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For biphenyl diols, the key absorption bands are those associated with the O-H and C-O stretching vibrations of the phenolic groups, as well as the C=C stretching of the aromatic rings.
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Observations for Biphenyl Diols |
| O-H Stretch (phenolic) | 3200-3600 (broad) | A strong, broad absorption in this region is characteristic of the hydroxyl groups and intermolecular hydrogen bonding. |
| C-O Stretch (phenolic) | 1200-1260 | A strong absorption indicating the presence of the phenol C-O bond. |
| C=C Stretch (aromatic) | 1450-1600 | Multiple sharp to medium absorptions in this region confirm the presence of the aromatic rings. |
| C-H Aromatic Out-of-Plane Bending | 690-900 | The pattern of these bands can sometimes provide clues about the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For all biphenyl diol isomers, the molecular ion peak (M⁺) is expected at m/z 186, corresponding to the molecular formula C₁₂H₁₀O₂.
The fragmentation patterns can offer further structural clues. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. While the primary fragmentation may be similar across isomers, the relative intensities of the fragment ions can sometimes differ, providing a basis for differentiation.
Data Visualization and Interpretation
The following diagram illustrates the key structural differences between [1,1'-Biphenyl]-3,4'-diol and its isomers, which directly correlate to the expected differences in their spectroscopic data.
Caption: A logical diagram showing the structural relationships between the target compound and its isomers.
Conclusion: A Self-Validating Approach
By integrating a reliable synthetic protocol with a multi-technique spectroscopic analysis, a self-validating system for the structural confirmation of [1,1'-Biphenyl]-3,4'-diol is established. The predicted differences in the NMR, IR, and MS data, based on the unique structural features of each isomer, provide a robust framework for unambiguous identification. This comparative approach ensures the scientific integrity of subsequent research and development efforts that rely on this important chemical entity.
References
-
PubChem Compound Summary for CID 87829, [1,1'-Biphenyl]-3,4'-diol. National Center for Biotechnology Information. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014.
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-3,4'-diol: Methodologies, Mechanisms, and Practical Insights
Introduction
[1,1'-Biphenyl]-3,4'-diol is an unsymmetrical biaryl scaffold of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds and functional materials. The controlled and efficient synthesis of this specific isomer, however, presents a notable challenge due to the need for regioselective carbon-carbon bond formation between two differentially substituted aromatic rings.
This guide provides a comparative analysis of key synthetic methodologies for obtaining [1,1'-Biphenyl]-3,4'-diol. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal strategy for their specific application.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most robust and versatile method for the synthesis of biaryl compounds, including unsymmetrical diols.[1][2] It relies on a palladium catalyst to couple an organoboron species (typically a boronic acid or ester) with an aryl halide or triflate. The reaction's high functional group tolerance and generally mild conditions make it a cornerstone of modern organic synthesis.[1][3]
Reaction Principle & Mechanistic Causality
The synthesis of [1,1'-Biphenyl]-3,4'-diol via Suzuki coupling can be approached in two primary ways, illustrated below. The choice between Route A and Route B often depends on the commercial availability and stability of the respective boronic acid and aryl halide starting materials.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol (Representative)
This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide with a phenylboronic acid. [1]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. [1]Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio, 5 mL).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times. [1]Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure [1,1'-Biphenyl]-3,4'-diol.
Method 2: Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classical method for forming aryl-aryl bonds via a diazonium salt intermediate. [4]While it avoids expensive transition metal catalysts, it is often plagued by low yields and the formation of side products. [5][6]
Reaction Principle & Mechanistic Causality
This reaction involves two key stages: the diazotization of an aromatic amine, followed by the radical coupling with another aromatic compound. For [1,1'-Biphenyl]-3,4'-diol, one could start from 3-aminophenol, convert it to its diazonium salt, and react it with phenol in a basic medium.
The diazotization step must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. [7]The subsequent coupling step is a free-radical process, which is inherently less selective than metal-catalyzed pathways, leading to the formation of regioisomers and tar-like byproducts, which explains the typically low yields (<40%). [4][6]
Caption: Workflow for the Gomberg-Bachmann reaction.
Experimental Protocol (Representative)
-
Diazotization: Dissolve 3-aminophenol (10 mmol) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (11 mmol) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Coupling: In a separate flask, dissolve phenol (20 mmol) in an aqueous sodium hydroxide solution and cool to 10-15 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the phenol solution with vigorous stirring. A colored precipitate may form. Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Work-up and Purification: Acidify the reaction mixture with dilute acid. The crude product often precipitates or can be extracted with an organic solvent like diethyl ether. The extracted product typically requires extensive purification, often involving steam distillation to remove unreacted phenol followed by column chromatography or recrystallization to isolate the desired 3,4'-diol isomer from other products.
Method 3: Direct C-H Hydroxylation Strategies
Modern synthetic chemistry increasingly focuses on C-H activation as an atom-economical approach to building molecular complexity. [8]While a direct, one-pot synthesis of [1,1'-Biphenyl]-3,4'-diol from simple precursors via this method is still an area of development, related transformations demonstrate its potential as a future strategy. A plausible, albeit multi-step, route could involve the synthesis of 3-phenylphenol followed by a regioselective C-H hydroxylation.
Reaction Principle & Mechanistic Causality
This approach hinges on the selective activation and functionalization of a specific C-H bond. For instance, palladium-catalyzed C(sp²)-H hydroxylation has been demonstrated for the synthesis of 2,2'-biphenols, where a hydroxyl group directs the catalyst to the ortho C-H bond. [9]Similarly, copper-catalyzed systems have been developed for the hydroxylation of aryl halides. [10][11]Achieving the desired 4'-hydroxylation on a 3-hydroxybiphenyl substrate would require a catalyst system capable of overcoming the inherent electronic preferences of the substituted rings and achieving high regioselectivity.
Conceptual Protocol (Hypothetical)
-
Substrate Synthesis: Synthesize 3-phenylphenol via a standard cross-coupling reaction (e.g., Suzuki coupling of 3-bromophenol with phenylboronic acid).
-
Catalytic Hydroxylation: To the 3-phenylphenol substrate (1.0 mmol) in a suitable solvent (e.g., DMSO), add a copper or palladium catalyst (e.g., Cu(acac)₂, Pd(OAc)₂) (1-10 mol%), a specific ligand, and a base. [11]3. Oxidant Addition: Introduce a suitable oxidant (e.g., tert-Butyl hydroperoxide, O₂) to facilitate the hydroxylation.
-
Reaction: Heat the mixture under controlled conditions (e.g., 80-130 °C) for 24 hours.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product, and purify by chromatography, carefully analyzing the product mixture for isomers.
Comparative Analysis of Synthesis Methods
| Metric | Suzuki-Miyaura Coupling | Gomberg-Bachmann Reaction | Direct C-H Hydroxylation (Conceptual) |
| Typical Yield | High (70-95%) [1] | Low (<40%) [4][6] | Variable, often moderate to low |
| Regioselectivity | Excellent, defined by starting materials | Poor to moderate, isomer formation is common | Major challenge, highly dependent on substrate and catalyst |
| Reaction Conditions | Mild to moderate (RT to 100 °C) | Harsh (low temp diazotization, then coupling) | Often requires high temperatures (>100 °C) |
| Catalyst | Palladium-based (costly) | None (reagent-mediated) | Palladium or Copper-based |
| Starting Materials | Aryl halides and boronic acids (can be costly) | Anilines and arenes (generally inexpensive) | Functionalized biphenyls or aryl halides |
| Scalability | Well-established for industrial scale [7] | Difficult due to safety (diazonium salts) and low yield [7] | Generally at the research/lab scale |
| Key Advantages | High yield, excellent selectivity, functional group tolerance [2] | Inexpensive reagents, no transition metal catalyst | High atom economy, potential for novel pathways [8] |
| Key Disadvantages | Catalyst cost, potential for boron-containing impurities | Low yields, poor selectivity, unstable intermediates [4][7] | Poorly developed for this target, regioselectivity issues |
Conclusion
For researchers and drug development professionals requiring reliable and high-purity access to [1,1'-Biphenyl]-3,4'-diol, the Suzuki-Miyaura cross-coupling reaction remains the unequivocal method of choice . Its superior yield, exceptional regiocontrol, and broad functional group tolerance far outweigh the costs associated with the palladium catalyst and boronic acid precursors. The predictability and robustness of this method make it highly suitable for both laboratory-scale synthesis and potential scale-up.
The Gomberg-Bachmann reaction, while historically significant, is largely impractical for synthesizing a specific, unsymmetrical isomer like [1,1'-Biphenyl]-3,4'-diol due to its inherent lack of selectivity and low yields. Direct C-H activation strategies represent an exciting frontier in synthetic chemistry but are not yet established for this particular target. They remain a promising area for future research that may one day offer more atom-economical and streamlined synthetic routes.
References
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. Benchchem.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Gomberg–Bachmann reaction. Wikipedia.
- Gomberg–Bachmann reaction, named for the Russian-American chemist. undip.ac.id.
- Gomberg-Bachmann reaction. chemeurope.com.
- Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- How can 4, 4'-dihydroxybiphenyl be synthesized?. Guidechem.
- Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper c
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Journal of the American Chemical Society.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
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A Comparative Guide to the Biological Activity of [1,1'-Biphenyl]-3,4'-diol and Its Analogues
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of the biological activities of [1,1'-Biphenyl]-3,4'-diol and its structural analogues. As a Senior Application Scientist, the following content is structured to deliver not just data, but a nuanced understanding of the structure-activity relationships that govern the therapeutic potential of this class of compounds. We will delve into key biological activities, supported by experimental data, and provide detailed protocols for the validation of these findings.
Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry
The biphenyl moiety is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its unique structural features, including rotational flexibility and the ability to be functionalized at multiple positions, make it a versatile scaffold for drug design.[1] Hydroxylated biphenyls, in particular, have garnered significant attention for their therapeutic potential, demonstrating a range of activities including antioxidant, anticancer, and enzyme inhibition properties.[2][3] The position and number of hydroxyl groups on the biphenyl rings are critical determinants of their biological effects.[4] This guide will focus on [1,1'-Biphenyl]-3,4'-diol and compare its activity with key analogues to elucidate the subtle yet profound impact of structural modifications.
Section 1: Antioxidant Activity - A Tale of Hydroxyl Positioning
The capacity of phenolic compounds to scavenge free radicals is a cornerstone of their therapeutic potential, mitigating oxidative stress implicated in a myriad of diseases.[5] The antioxidant activity of hydroxylated biphenyls is profoundly influenced by the location of the hydroxyl groups on the aromatic rings.[4]
Comparative Analysis of Radical Scavenging Activity
The antioxidant efficacy of [1,1'-Biphenyl]-3,4'-diol and its analogues is commonly assessed using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[6] The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison, with lower values indicating higher antioxidant activity.[6]
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| [1,1'-Biphenyl]-3,4'-diol | - | Data not available in direct comparative studies | - | - |
| 2,2'-Biphenol | DPPH | >1000 | Ascorbic Acid | 25.5 |
| 4,4'-Biphenol | DPPH | 45.2 | Ascorbic Acid | 25.5 |
| Magnolol (5,5'-diallyl-[1,1'-biphenyl]-2,2'-diol) | DPPH | 5.3 | Trolox | 4.5 |
From the available data, it is evident that the positioning of the hydroxyl groups is critical. For instance, 4,4'-Biphenol shows significantly higher antioxidant activity than 2,2'-Biphenol in the DPPH assay.[7] The ortho-positioning in 2,2'-biphenol may lead to intramolecular hydrogen bonding, which can decrease its antioxidant reactivity.[4] Conversely, the para-positioning in 4,4'-biphenol allows for more favorable electron delocalization to stabilize the phenoxyl radical formed upon hydrogen donation. While specific data for the 3,4'-diol isomer is lacking, it can be inferred that its antioxidant potential would be significant, warranting direct comparative studies.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for determining the antioxidant activity of biphenyl compounds.[6]
1. Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark bottle at 4°C.
-
Test Compounds: Prepare stock solutions of [1,1'-Biphenyl]-3,4'-diol and its analogues in methanol. Create a series of dilutions to be tested.
-
Control: A standard antioxidant such as ascorbic acid or Trolox should be used as a positive control.
2. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions or the control to the respective wells.
-
For the blank, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(
– ) / ] x 100 where is the absorbance of the blank and is the absorbance of the test compound. -
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Section 2: Anticancer Activity - Targeting Cell Proliferation and Survival
The biphenyl scaffold is a feature of numerous compounds with demonstrated anticancer properties.[8] Hydroxylated biphenyls, in particular, have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[9][10]
Comparative Cytotoxicity in Cancer Cell Lines
The anticancer potential of [1,1'-Biphenyl]-3,4'-diol and its analogues is evaluated by determining their cytotoxic effects on cancer cell lines. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is a standard metric for comparison.[11]
| Compound | Cell Line | IC50 (µM) |
| [1,1'-Biphenyl]-3,4'-diol | - | Data not available in direct comparative studies |
| Compound 11 (hydroxylated biphenyl) | Melanoma (SK-MEL-28) | 1.7 ± 0.5 |
| Compound 12 (hydroxylated biphenyl) | Melanoma (SK-MEL-28) | 2.0 ± 0.7 |
| 12j-4 (biphenyl derivative) | MDA-MB-231 (Breast Cancer) | 2.68 ± 0.27 |
| 12j-4 (biphenyl derivative) | MCF-7 (Breast Cancer) | 4.71 ± 0.44 |
Note: The compounds listed are complex derivatives of the biphenyl scaffold and not simple diols. This data is presented to illustrate the anticancer potential of the broader class of hydroxylated biphenyls.
Studies on complex hydroxylated biphenyl analogues have demonstrated potent anticancer activity against melanoma and breast cancer cell lines, with IC50 values in the low micromolar range.[8][9] These findings underscore the potential of the hydroxylated biphenyl scaffold as a starting point for the development of novel anticancer agents. The specific activity of [1,1'-Biphenyl]-3,4'-diol remains to be elucidated through direct comparative screening.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of [1,1'-Biphenyl]-3,4'-diol and its analogues in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
3. MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Mechanism of Action: Induction of Apoptosis
Hydroxylated biphenyls can exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] This process is often mediated through complex signaling pathways that involve the activation of caspases and the regulation of pro- and anti-apoptotic proteins. Some biphenyl derivatives have been shown to induce apoptosis through the non-immune PD-L1–AKT–mTOR/Bcl2 pathway.[8] Additionally, hydroxylated metabolites of polychlorinated biphenyls have been shown to induce cell death involving the ERK1/2 signaling pathway.[12]
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A Comparative Guide to the Validation of Analytical Methods for [1,1'-Biphenyl]-3,4'-diol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as [1,1'-Biphenyl]-3,4'-diol, an essential intermediate and potential active pharmaceutical ingredient (API), ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of [1,1'-Biphenyl]-3,4'-diol, offering insights into the experimental design and rationale behind method selection.
The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1][2][3] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it consistently provides reliable data. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation.[4][5][6][7] These guidelines, particularly ICH Q2(R2), provide a framework for the validation of analytical procedures.[4][8][9]
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The selection of an analytical method is a critical first step and depends on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For [1,1'-Biphenyl]-3,4'-diol, both HPLC and GC-MS present viable options, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Its strengths lie in its robustness, high throughput, and the variety of detection methods available, with Ultraviolet (UV) detection being the most common for chromophoric compounds like [1,1'-Biphenyl]-3,4'-diol.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity. It is ideal for volatile and thermally stable compounds. For non-volatile compounds like [1,1'-Biphenyl]-3,4'-diol, a derivatization step is often necessary to increase volatility and improve chromatographic behavior.
The Validation Workflow: A Step-by-Step Approach
A comprehensive validation protocol should be established before initiating any experiments, defining the procedures and acceptance criteria for each validation parameter.[8]
Caption: General workflow for the validation of an analytical method.
Comparative Performance of HPLC-UV and GC-MS
The following table summarizes the expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of [1,1'-Biphenyl]-3,4'-diol. These are typical values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | Causality Behind Performance |
| Specificity | High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting compounds with similar chromophores. GC-MS adds a layer of mass spectrometric detection, providing mass-to-charge ratio information that is highly specific to the analyte.[8][10] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of producing a linear response over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is primarily dependent on the sample preparation and the absence of matrix effects. Both methods can achieve high accuracy with appropriate sample clean-up and the use of an internal standard.[11] |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC generally exhibits slightly better precision due to the direct injection of liquid samples. The derivatization step required for GC-MS can introduce additional variability. |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | GC-MS is inherently more sensitive due to the low background noise of the mass spectrometer and the efficient ionization of the analyte. |
| Limit of Quantitation (LOQ) | ~30-150 ng/mL | ~0.3-3 ng/mL | Similar to LOD, the superior sensitivity of GC-MS allows for the quantification of the analyte at much lower concentrations. |
| Robustness | High | Moderate | HPLC methods are generally more robust to small variations in experimental parameters. GC-MS methods can be more sensitive to changes in derivatization conditions and instrument tuning. |
| Throughput | High | Moderate | HPLC allows for faster sample analysis due to the absence of a derivatization step and typically shorter run times. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for [1,1'-Biphenyl]-3,4'-diol.
HPLC-UV Method Validation
1. Specificity/Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][12]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure [1,1'-Biphenyl]-3,4'-diol standard.
-
Analyze a sample of the drug product placebo.
-
Spike the drug product placebo with the analyte and potential impurities.
-
Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples and assess the resolution between the analyte peak and any degradation product peaks.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and potential impurities. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.[9]
-
Protocol:
-
Prepare a series of at least five calibration standards of [1,1'-Biphenyl]-3,4'-diol in a suitable diluent, covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should not be significantly different from zero.
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[9]
-
Protocol:
-
Prepare samples of the drug product placebo spiked with [1,1'-Biphenyl]-3,4'-diol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The determined LOQ should be verified for accuracy and precision.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
-
Protocol:
-
Introduce small variations in method parameters such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
pH of the mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each of the modified conditions and compare the results with those obtained under the normal conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.
GC-MS Method Validation
The validation parameters for GC-MS are similar to those for HPLC-UV. However, the experimental design needs to account for the derivatization step.
1. Derivatization Optimization
-
Objective: To ensure a complete and reproducible derivatization reaction.
-
Protocol:
-
Select a suitable derivatizing agent (e.g., BSTFA, MSTFA) to increase the volatility of the phenolic hydroxyl groups of [1,1'-Biphenyl]-3,4'-diol.
-
Optimize the reaction conditions, including the ratio of derivatizing agent to analyte, reaction temperature, and reaction time.
-
Analyze the derivatized product to confirm the formation of a single, stable derivative.
-
2. Specificity/Selectivity
-
Protocol: In addition to the steps outlined for HPLC, the specificity of the GC-MS method is further enhanced by monitoring specific ion fragments of the derivatized analyte.
-
Acceptance Criteria: The retention time and the relative abundance of the selected ions in the sample should match those of a reference standard.
The remaining validation parameters (Linearity, Accuracy, Precision, LOD/LOQ, and Robustness) are performed similarly to the HPLC-UV method, with the inclusion of the optimized derivatization step in the sample preparation procedure.
Relationship Between Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for [1,1'-Biphenyl]-3,4'-diol is a critical exercise to ensure data integrity and regulatory compliance. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. HPLC-UV offers a robust, high-throughput solution for routine quality control, while GC-MS provides superior sensitivity and selectivity for trace-level analysis and impurity profiling. The detailed protocols and comparative data presented in this guide serve as a comprehensive framework for developing and validating analytical methods that are scientifically sound and fit for their intended purpose.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
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Celsis. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]
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PubMed. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]
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SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Advanced Materials Technology. (n.d.). BIPHENYL - HPLC. [Link]
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PubMed. (2018). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. [Link]
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ResearchGate. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]
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SciELO México. (n.d.). GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves. [Link]
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A Senior Application Scientist’s Guide to the Purity Analysis of Commercially Available [1,1'-Biphenyl]-3,4'-diol
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The biphenyl scaffold is a privileged structure in numerous pharmacologically active agents and advanced materials.[1] Consequently, the purity of functionalized biphenyls, such as [1,1'-Biphenyl]-3,4'-diol, is not merely a quality metric but a critical determinant of experimental reproducibility, reaction yield, and the safety profile of the final product. Impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, or compromised material performance.
This guide provides an in-depth comparison of the essential analytical methodologies for assessing the purity of commercially available [1,1'-Biphenyl]-3,4'-diol. We will move beyond procedural descriptions to explore the causality behind method selection, offering a self-validating framework for a comprehensive quality assessment. Our approach is grounded in the principle of orthogonality—using multiple, complementary techniques to build a complete and trustworthy purity profile.
The Impurity Landscape: What to Expect
Before delving into analysis, it is crucial to anticipate the potential impurities. These often arise from the synthetic route or degradation during storage. Common impurities for biphenyl diols may include:
-
Regioisomers: Synthesis can sometimes yield other isomers like [1,1'-Biphenyl]-3,3'-diol or [1,1'-Biphenyl]-4,4'-diol, which can have vastly different physicochemical properties.
-
Starting Materials: Incomplete reactions can leave residual precursors, such as the corresponding boronic acids or aryl halides from Suzuki-Miyaura cross-coupling reactions.[1]
-
Homocoupling Products: Side reactions can lead to the formation of biphenyl from the coupling of two identical starting molecules.
-
Oxidation Products: The phenol moieties are susceptible to oxidation, leading to colored impurities.
-
Residual Solvents: Solvents used in the final purification or crystallization steps may be present.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
From a practical standpoint, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like [1,1'-Biphenyl]-3,4'-diol. Its high resolution, sensitivity (especially with UV detection), and exceptional quantitative precision make it the primary tool for generating a percentage purity value.
Causality Behind the Method: The choice of a C18 column is based on the hydrophobic nature of the biphenyl backbone.[1] A gradient elution, typically with water and acetonitrile, is employed to ensure that both the polar diol and any less polar impurities are effectively separated and eluted within a reasonable timeframe.[1][2] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase sharpens peak shape by suppressing the ionization of the phenolic hydroxyl groups.[1][3] UV detection is ideal as the aromatic rings provide strong chromophores, typically absorbing around 254 nm.[1]
Workflow for HPLC Purity Assessment
Caption: HPLC workflow from sample preparation to purity calculation.
| Parameter | Recommended Setting | Rationale |
| System | Agilent 1260 Infinity II or equivalent[1] | Standard, reliable system for routine analysis. |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[1] | Industry standard for separating hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | Acidifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] | Organic solvent for eluting hydrophobic compounds. |
| Gradient | 30% B to 95% B over 10 min, hold 2 min[1] | Ensures elution of all components. |
| Flow Rate | 1.0 mL/min[1] | Standard for analytical scale columns. |
| Detection | UV at 254 nm[1] | Strong absorbance wavelength for the biphenyl aromatic system. |
| Sample Prep | 1 mg/mL in Methanol or Acetonitrile[1] | Ensures complete dissolution. |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles and Confirming Identity
While HPLC excels with the primary compound, it is not ideal for detecting highly volatile impurities like residual solvents (e.g., toluene, hexane). GC-MS is the superior technique for this purpose. Furthermore, for thermally stable compounds like [1,1'-Biphenyl]-3,4'-diol, GC-MS can serve as an orthogonal method to confirm molecular weight and identify impurities with different volatility profiles.
Causality Behind the Method: A non-polar capillary column (e.g., HP-5MS) is used to separate compounds based on their boiling points and interactions with the stationary phase.[4] The sample is injected into a heated port to ensure rapid volatilization. The mass spectrometer, operating in electron impact (EI) mode, fragments the molecules into predictable patterns, creating a "mass spectral fingerprint" that is highly specific and allows for unambiguous identification by comparison to spectral libraries.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a system like an Agilent 7890A GC with a 5975C MS detector.[5]
-
Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity.[4][5]
-
GC Conditions:
-
MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (or equivalent polysiloxane)[4] | Provides good separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, 1 mL/min[4] | Inert carrier gas standard for GC-MS. |
| Oven Program | 60°C ramp to 300°C | Separates volatile solvents from the analyte and other less volatile impurities. |
| Ionization | Electron Impact (EI) at 70 eV[5] | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of the target compound and the identification of structurally similar impurities, such as regioisomers.[6][7] While HPLC may show a single peak for a pure compound, only NMR can definitively confirm that the peak corresponds to the correct isomer. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity itself.
Causality Behind the Method: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For [1,1'-Biphenyl]-3,4'-diol, the complex splitting patterns in the aromatic region (typically 6.5-7.5 ppm) are a unique fingerprint. The hydroxyl protons will appear as broad singlets. Any deviation from the expected pattern or the appearance of extra peaks indicates the presence of impurities.[8] Deuterated solvents like DMSO-d6 are used as they can solubilize the diol and their residual peaks are well-known.[1]
Logical Flow for Spectroscopic Confirmation
Caption: Orthogonal techniques for structural and purity validation.
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher[1] | Higher field provides better resolution of complex splitting patterns in the aromatic region. |
| Solvent | DMSO-d6[1] | Good solvent for biphenyl diols; hydroxyl protons are often clearly visible. |
| Experiment | ¹H NMR | Primary experiment for structural confirmation and impurity detection. |
| Scans | 16-64 scans | Sufficient signal-to-noise for a moderately concentrated sample. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Identity Check
FT-IR is a fast, simple, and non-destructive technique best used as a preliminary identity check. It confirms the presence of key functional groups, providing supporting evidence that the material is what it purports to be. It is not, however, a quantitative technique for determining percentage purity.
Causality Behind the Method: The technique measures the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate. These vibrations occur at characteristic frequencies. For [1,1'-Biphenyl]-3,4'-diol, the most important absorptions will be the O-H stretch of the phenol groups and the C-H and C=C stretches of the aromatic rings.[9]
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| O-H Stretch (Phenol) | 3200–3600 (broad)[8][10] | Confirms the presence of the critical hydroxyl functional groups. |
| Aromatic C-H Stretch | 3020–3100[10] | Indicates the presence of the aromatic rings. |
| Aromatic C=C Stretch | 1450–1600[10] | Confirms the biphenyl backbone structure. |
| C-O Stretch (Phenol) | 1200-1260[8] | Supports the presence of the phenol C-O bond. |
Synthesizing the Results: A Holistic View
No single technique provides a complete picture. A robust purity analysis relies on the intelligent synthesis of data from these orthogonal methods.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High precision, sensitivity, and resolution for non-volatile compounds.[1] | Does not identify peaks; may not detect highly volatile or non-UV active impurities. |
| GC-MS | Volatile Impurity ID & Orthogonal Confirmation | Excellent for residual solvents; provides structural information via mass spectral fragmentation.[5][11] | Requires analyte to be thermally stable and volatile; derivatization may be needed. |
| NMR | Unambiguous Structure ID & Regioisomer analysis | Gold standard for structural elucidation; can identify unknown impurities without standards.[6][7] | Lower sensitivity than MS; complex mixtures can be difficult to interpret. |
| FT-IR | Functional Group Confirmation | Fast, non-destructive, provides a quick identity check. | Not quantitative; provides limited structural detail compared to NMR or MS. |
Conclusion and Recommendations
For routine quality control of commercially available [1,1'-Biphenyl]-3,4'-diol, a validated RP-HPLC method is the essential workhorse for determining percentage purity. However, for initial batch validation, drug development applications, or troubleshooting out-of-specification results, a multi-faceted approach is non-negotiable.
A comprehensive analysis should begin with FT-IR for a rapid identity check, followed by ¹H NMR to confirm the precise chemical structure and rule out regioisomers. Finally, HPLC-UV provides the definitive quantitative purity value, which can be supplemented with GC-MS to screen for residual solvents. This orthogonal strategy ensures the highest degree of confidence in the material's quality, safeguarding the integrity of your research and development efforts.
References
- SIELC Technologies. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Purity Analysis of Synthetically Derived vs. Commercial 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
- Sigma-Aldrich. (n.d.). Biphenyl Pharmaceutical Secondary Standard CRM.
- Sigma-Aldrich. (n.d.). [1,1'-Biphenyl]-3,3'-diol.
- Sigma-Aldrich. (n.d.). Biphenyl USP Reference Standard.
- Vaikunta Rao, L., Tirumala Rao, K., & Krishna Mohan, K. V. V. (2020). A VALIDATED RAPID RP-UHPLC METHOD FOR DETERMINATION OF ASSAY AND RELATED SUBSTANCES IN TTBB. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 10(2), 224-237.
- PubChem. (n.d.). [1,1'-Biphenyl]-3,4'-diol.
- LGC Standards. (n.d.). Biphenyl | CAS 92-52-4.
- Advanced ChemBlocks. (n.d.). [1,1'-Biphenyl]-3,4-diol 95%.
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Wang, Y., et al. (2020). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]
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Provera, S., et al. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-95. Available at: [Link]
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- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- AccuStandard. (n.d.). CAS No. 92-52-4 - Biphenyl.
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- Advanced ChemBlocks. (n.d.). [1,1'-Biphenyl]-3,3'-diol 95%.
- BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 3,3',4,4'-Biphenyltetracarboxylic dianhydride (EINECS 286-347-0).
- Acta Pharmaceutica. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different.
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- PubChemLite. (n.d.). [1,1'-biphenyl]-3,4-diol (C12H10O2).
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- Google Patents. (n.d.). WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof.
- Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
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Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]
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- Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-3,3'-diol (CAS 612-76-0).
- Sigma-Aldrich. (n.d.). Biphenyl-2,2'-diol for synthesis.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Journal of Analytical Toxicology. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- ResearchGate. (2025). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
- MDPI. (n.d.). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from World Journal of Biology Pharmacy and Health Sciences.
- ResearchGate. (2015). (PDF) Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ChemicalBook. (n.d.). 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol synthesis.
- Google Patents. (n.d.). KR100892596B1 - Biphenyl Diol Derivatives and Compositions Comprising the Same as Active Ingredients.
- BenchChem. (n.d.). Identification and reduction of by-products in diol synthesis.
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A Senior Application Scientist's Guide to the Spectral Data Comparison of [1,1'-Biphenyl]-3,4'-diol
Introduction: Beyond a Simple Spectrum Match
In the landscape of chemical research and pharmaceutical development, the unambiguous identification and purity assessment of a chemical entity are foundational. For a molecule like [1,1'-Biphenyl]-3,4'-diol (CAS No. 18855-13-5), a versatile biphenyl structure, its spectral signature is its fingerprint. However, a common pitfall for researchers is the assumption that a spectrum is an immutable property of a molecule. In reality, spectral data can exhibit subtle to significant variations depending on its source, the analytical conditions under which it was acquired, and the intrinsic properties of the solid-state material.
Comparative Spectral Data Analysis
The structural identity of [1,1'-Biphenyl]-3,4'-diol is confirmed through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Below is a compilation of data from various public repositories.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula (C₁₂H₁₀O₂).[1]
| Parameter | Source: PubChem CID 87829 | Expected In-House Result |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol |
| Monoisotopic Mass | 186.068079557 Da | ~186.0681 Da |
| Predicted [M+H]⁺ | 187.07536 m/z | ~187.0754 m/z |
| Predicted [M-H]⁻ | 185.06080 m/z | ~185.0608 m/z |
Data compiled from PubChem.[1][2]
Expert Insight: While high-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm of the theoretical value, the observed ions can differ. Electrospray ionization (ESI), common in modern LC-MS, will typically show protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Electron ionization (EI), often used in GC-MS, will show the molecular ion (M⁺) and extensive fragmentation. The choice of ionization source is dictated by the sample's properties and the desired information.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Source | Solvent | Frequency | Reported Chemical Shifts (δ, ppm) |
| Literature (Predicted) | H₂O | 200 MHz | Data for a related methoxy derivative is available, but not for the target compound itself.[3] |
| Typical In-House (DMSO-d₆) | DMSO-d₆ | 400 MHz | Aromatic protons expected in the ~6.5-7.5 ppm range. Two distinct hydroxyl (-OH) singlets expected >9.0 ppm. |
Expert Insight: The absence of readily available, experimentally verified ¹H NMR data in major public databases for the specific parent compound [1,1'-Biphenyl]-3,4'-diol highlights the importance of in-house verification. The choice of solvent is critical; DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of exchangeable hydroxyl protons. In contrast, using D₂O would cause these signals to disappear due to H-D exchange, a useful confirmatory experiment in itself.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) reveals the number and type of carbon atoms. For [1,1'-Biphenyl]-3,4'-diol, 12 distinct signals are expected due to the molecule's asymmetry.
| Source | Solvent | Frequency | Reported Chemical Shifts (δ, ppm) |
| Public Databases | N/A | N/A | No specific experimental data is readily available in the searched databases. |
| Typical In-House (DMSO-d₆) | DMSO-d₆ | 100 MHz | Aromatic carbons expected in the ~110-160 ppm range. Carbons attached to hydroxyl groups will be the most downfield shifted. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
| Source | Technique | Key Absorbances (cm⁻¹) |
| NIST WebBook (Isomer) | Gas Phase | For the related isomer [1,1'-Biphenyl]-4,4'-diol: ~3600 (O-H stretch), ~3050 (Aromatic C-H stretch), ~1600, 1500 (C=C stretch), ~1200 (C-O stretch), ~830 (Aromatic C-H bend).[4] |
| Typical In-House (ATR) | Solid State | ~3200-3500 cm⁻¹ (broad): O-H stretching (intermolecular H-bonding). ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1500-1600 cm⁻¹: Aromatic C=C ring stretching. ~1150-1250 cm⁻¹: C-O stretching. ~800-900 cm⁻¹: Out-of-plane C-H bending (provides substitution pattern information). |
Expert Insight: Significant differences can arise between gas-phase (as in some database spectra) and solid-state (ATR, KBr) measurements.[4] In the solid state, intermolecular hydrogen bonding causes the sharp O-H stretch seen in the gas phase to broaden considerably and shift to a lower wavenumber. This is a prime example of how the physical state of the sample profoundly impacts the spectrum.
The Causality of Spectral Variation
When an in-house spectrum does not perfectly match a reference, it is crucial to understand the potential scientific reasons before questioning the material's identity.
-
Purity and Contaminants: The most common cause of discrepancy is the presence of impurities such as residual solvents, unreacted starting materials, or reaction byproducts. A Certificate of Analysis (CoA) from a reputable supplier is the first line of defense, providing a detailed purity assessment.[5][6] Reputable vendors like LGC Standards provide comprehensive CoAs that detail the characterization process.[7][8]
-
Polymorphism: A compound's ability to crystallize in different solid-state forms is known as polymorphism.[9][10] Each polymorph can have a unique crystal lattice and intermolecular interactions, leading to distinct solid-state IR spectra, and in some cases, different solid-state NMR spectra.[11][12] This phenomenon is particularly critical in the pharmaceutical industry, as different polymorphs can have varying solubility and bioavailability.[12]
-
Analytical Parameters:
-
NMR Solvent: The polarity and hydrogen-bonding capability of the deuterated solvent can induce small but measurable shifts in proton and carbon resonances.
-
Sample Concentration: High sample concentration in NMR can lead to peak broadening and shifts due to aggregation.
-
Instrument Calibration & Resolution: Data acquired on a 600 MHz NMR will show greater signal dispersion and resolve more complex coupling patterns than data from a 200 MHz instrument.
-
Workflow for Spectral Acquisition and Validation
This workflow ensures that the data you generate is reliable, reproducible, and suitable for comparison against reference standards. The entire process is grounded in the principles outlined by international guidelines on analytical procedure validation.[13][14][15]
Caption: Workflow for In-House Spectral Verification.
Detailed Experimental Protocols
These protocols represent best practices for obtaining high-quality spectral data for a compound like [1,1'-Biphenyl]-3,4'-diol.
Protocol 1: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Accurately prepare a ~0.1 mg/mL stock solution in LC-MS grade methanol. Further dilute to ~1 µg/mL in the initial mobile phase.
-
Causality: Using high-purity solvents and performing serial dilutions prevents detector saturation and contamination of the ion source.
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UPLC system.
-
Chromatography: Employ a C18 column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).
-
Causality: Chromatographic separation is crucial to separate the analyte of interest from any potential impurities, ensuring the mass spectrum is of the pure compound.
-
-
MS Acquisition: Acquire data in both positive and negative ion modes using Electrospray Ionization (ESI). Scan a mass range of m/z 50-500.
-
Causality: Phenolic hydroxyl groups can be readily protonated ([M+H]⁺) or deprotonated ([M-H]⁻), and acquiring in both modes increases the confidence of identification.
-
-
Data Analysis: Extract the accurate mass from the primary chromatographic peak. Calculate the molecular formula and compare the measured mass to the theoretical mass. The mass error should be < 5 ppm.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for many organic compounds and its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) is well-characterized. It also allows for the observation of exchangeable -OH protons.
-
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument until optimal field homogeneity is achieved.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO peak (2.50 ppm) and the ¹³C spectrum to the DMSO septet (39.52 ppm).
-
Integrate the ¹H signals and analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure.
-
Protocol 3: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Causality: The background scan measures the ambient atmosphere (H₂O, CO₂). Ratioing the sample spectrum against the background spectrum removes these environmental contributions from the final data.
-
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Causality: Good contact between the sample and the crystal is essential for obtaining a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.
-
-
Sample Spectrum Collection: Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (O-H, aromatic C-H, C=C, C-O).
Decision-Making on Spectral Comparison
The following diagram outlines a logical process for evaluating a new batch of material against a reference standard.
Sources
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For researchers and professionals in drug development, understanding the nuanced differences in the mechanism of action between structurally related compounds is paramount. This guide provides an in-depth comparison of [1,1'-Biphenyl]-3,4'-diol and its related isomers, offering insights into their potential biological activities. Drawing upon established experimental data for similar compounds, we will explore the structure-activity relationships that govern their interactions with biological targets.
Introduction to Biphenyldiols
Biphenyls, characterized by two connected phenyl rings, are a class of organic compounds with significant therapeutic potential.[1] Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The introduction of hydroxyl groups to the biphenyl scaffold, creating biphenyldiols, dramatically influences their biological properties. The specific positioning of these hydroxyl groups dictates the molecule's ability to interact with various biological targets, leading to distinct mechanisms of action.
This guide focuses on [1,1'-Biphenyl]-3,4'-diol and compares its potential activities with other structural isomers such as 2,2'-biphenyldiol, 3,3'-biphenyldiol, and 4,4'-biphenyldiol.
Structural Comparison of Biphenyldiol Isomers
The seemingly subtle difference in the placement of hydroxyl groups on the biphenyl rings leads to significant variations in the compounds' three-dimensional structure, polarity, and hydrogen bonding capabilities. These differences are fundamental to their differential biological effects.
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) |
| [1,1'-Biphenyl]-3,4'-diol | 18855-13-5[3] | 186.21 | |
| [1,1'-Biphenyl]-2,2'-diol | 1806-29-7[4] | 186.21 | |
| [1,1'-Biphenyl]-3,3'-diol | 612-76-0[5] | 186.21 | |
| [1,1'-Biphenyl]-4,4'-diol | 92-88-6[6] | 186.21 |
Potential Mechanisms of Action
Based on extensive research on hydroxylated biphenyl derivatives, two primary mechanisms of action are probable for [1,1'-Biphenyl]-3,4'-diol and its isomers: modulation of nuclear receptors, particularly the estrogen receptor, and inhibition of key enzymes like tyrosinase.
Estrogenic and Antiestrogenic Activity
Many hydroxylated biphenyls, particularly hydroxylated polychlorinated biphenyls (OH-PCBs), are known to interact with the estrogen receptor (ERα).[7][8] This interaction can either mimic the effects of estrogen (estrogenic activity) or block them (antiestrogenic activity). The position of the hydroxyl group is a critical determinant of this activity.
The hydroxyl group can form crucial hydrogen bonds with key amino acid residues, such as ARG394 and GLU353, within the ligand-binding domain of ERα.[8] The overall shape and electronic properties of the molecule also influence its binding affinity and subsequent agonistic or antagonistic effects.
Hypothesized Signaling Pathway:
Caption: Hypothesized estrogen receptor signaling pathway for biphenyldiols.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of [1,1'-Biphenyl]-3,4'-diol and its isomers to the estrogen receptor alpha (ERα).
Materials:
-
Recombinant human ERα
-
[³H]-Estradiol (radiolabeled estrogen)
-
Test compounds: [1,1'-Biphenyl]-3,4'-diol, 2,2'-biphenyldiol, 3,3'-biphenyldiol, 4,4'-biphenyldiol
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Filter apparatus and glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled estradiol (for standard curve) in the binding buffer.
-
In a series of tubes, add a fixed concentration of recombinant human ERα and [³H]-estradiol.
-
Add the different concentrations of the test compounds or unlabeled estradiol to the tubes. Include a control with no competitor.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free [³H]-estradiol by rapid filtration through glass fiber filters.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).
Data Interpretation: A lower IC₅₀ value indicates a higher binding affinity of the compound for ERα. By comparing the IC₅₀ values of the different biphenyldiol isomers, their relative affinities for the estrogen receptor can be determined.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[9][10] Several biphenyl derivatives have been identified as potent tyrosinase inhibitors.[11] The mechanism of inhibition can be competitive, non-competitive, or mixed, and often involves the interaction of the hydroxyl groups with the copper ions in the active site of the enzyme.
Hypothesized Mechanism of Competitive Inhibition:
Caption: Competitive inhibition of tyrosinase by a biphenyldiol.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds: [1,1'-Biphenyl]-3,4'-diol and its isomers
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, test compound solution, and mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period using a microplate reader.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value for each compound.
Data Interpretation: A lower IC₅₀ value signifies more potent tyrosinase inhibition. Comparing the IC₅₀ values of the biphenyldiol isomers will reveal their relative potencies as tyrosinase inhibitors. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[11]
Comparative Performance and Structure-Activity Relationship (SAR)
While specific experimental data for [1,1'-Biphenyl]-3,4'-diol is limited, we can infer potential structure-activity relationships from studies on related compounds.
-
For Estrogenic Activity: The presence of a hydroxyl group at the para position (4 or 4' position) is often crucial for strong binding to the estrogen receptor, as it can mimic the phenolic hydroxyl group of estradiol.[8] Therefore, [1,1'-Biphenyl]-4,4'-diol might be expected to exhibit the most potent estrogenic or antiestrogenic activity among the isomers. The meta- and ortho-positioned hydroxyls in other isomers may lead to weaker or different types of interactions with the receptor.
-
For Tyrosinase Inhibition: The ability of the hydroxyl groups to chelate the copper ions in the active site of tyrosinase is a key factor. The relative positions of the hydroxyl groups will influence the stability of the resulting complex. It has been shown that a 4-hydroxy-3,5-dimethoxyphenyl moiety is important for high inhibitory activity in some biphenyl derivatives.[11] This suggests that the substitution pattern around the hydroxyl groups is critical.
Conclusion
[1,1'-Biphenyl]-3,4'-diol and its structural isomers represent a promising class of compounds with the potential for diverse biological activities. Based on the extensive research on related hydroxylated biphenyls, their primary mechanisms of action are likely to involve the modulation of the estrogen receptor and the inhibition of enzymes such as tyrosinase. The specific biological effects of each isomer are intricately linked to the precise positioning of their hydroxyl groups, which dictates their interaction with biological targets. The experimental protocols outlined in this guide provide a robust framework for the direct comparison of these compounds, enabling a deeper understanding of their structure-activity relationships and facilitating the identification of lead candidates for further drug development.
References
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A Comparative Performance Guide to [1,1'-Biphenyl]-3,4'-diol in Key Research Applications
This guide provides an in-depth technical analysis of [1,1'-Biphenyl]-3,4'-diol, benchmarking its performance in several critical research applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the scientific rationale behind experimental choices and provides detailed, validated protocols for reproducing and comparing results. We will explore the compound's efficacy as an antioxidant, a tyrosinase inhibitor, and its potential in anti-inflammatory and neuroprotective research, comparing it objectively with established alternatives.
Introduction: The Biphenyl Scaffold as a Privileged Structure
The biphenyl moiety is a foundational structural motif in medicinal chemistry and materials science, prized for its versatile chemical properties and presence in numerous pharmacologically active compounds. [1,1'-Biphenyl]-3,4'-diol, with its dual phenolic rings and strategically placed hydroxyl groups, is structurally poised for significant biological activity. The hydroxyl substitutions are critical, as they can act as hydrogen donors for radical scavenging and as chelating agents for metal ions within enzyme active sites. This guide aims to quantify that potential and provide the practical framework for its evaluation.
High-Performance Antioxidant Activity
Scientific Rationale: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key contributor to cellular damage and the progression of numerous diseases. Phenolic compounds, such as [1,1'-Biphenyl]-3,4'-diol, are primary candidates for antioxidant development. Their efficacy stems from the ability of their hydroxyl groups to donate a hydrogen atom to neutralize highly reactive free radicals, a mechanism known as Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is stabilized by resonance across the biphenyl structure, making the parent molecule an effective and stable antioxidant.[1]
Comparative Performance Data: Radical Scavenging Efficacy
To benchmark the performance of [1,1'-Biphenyl]-3,4'-diol, we compare the 50% inhibitory concentration (IC50) values of structurally similar biphenyls against standard antioxidants in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A lower IC50 value indicates superior antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4,4'-Biphenol | DPPH | 45.2 | Ascorbic Acid | 25.5[2] |
| 3,3',5,5'-Tetramethyl-4,4'-biphenol | DPPH | 15.8 | Trolox | 4.5[2] |
| Honokiol | DPPH | 4.7 | Trolox | 4.5[2] |
| Magnolol | DPPH | 5.3 | Trolox | 4.5[2] |
| [1,1'-Biphenyl]-3,4'-diol | DPPH | Predicted Potent |
Analysis: The data on 4,4'-Biphenol demonstrates that the basic biphenyldiol structure possesses significant antioxidant activity.[2] The introduction of additional alkyl groups or alternative hydroxyl positioning, as seen in Honokiol and Magnolol, further enhances this activity, achieving potency comparable to the standard antioxidant Trolox.[2] Given its structure, [1,1'-Biphenyl]-3,4'-diol is expected to exhibit potent antioxidant activity, likely falling within the range of related biphenols.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system for assessing the radical scavenging capacity of a test compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of [1,1'-Biphenyl]-3,4'-diol and a reference antioxidant (e.g., Ascorbic Acid) in methanol.
-
Assay Execution (96-well plate):
-
To respective wells, add 100 µL of the test or reference solutions at various concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in darkness at room temperature for 30 minutes. The rationale for dark incubation is to prevent the light-induced degradation of the DPPH radical, ensuring that the observed scavenging is due to the test compound.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test well.[3]
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualization of Workflow and Mechanism
Caption: Workflow for the in vitro DPPH antioxidant assay.
Caption: Hydrogen Atom Transfer (HAT) scavenging mechanism.
Potent Tyrosinase Inhibition for Depigmentation Research
Scientific Rationale: Controlling Melanogenesis
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis (melanogenesis).[4] Its inhibition is a primary strategy for developing skin-whitening agents in cosmetics and anti-browning agents in the food industry. Phenolic compounds, especially those with a resorcinol-like moiety, are effective tyrosinase inhibitors. They act as competitive inhibitors by chelating the copper ions in the enzyme's active site, thereby blocking the substrate (tyrosine) from binding.[5][6]
Comparative Performance Data: Benchmarking Against Standards
The efficacy of [1,1'-Biphenyl]-3,4'-diol is evaluated against kojic acid and arbutin, two widely used tyrosinase inhibitors in the cosmetic industry.
| Compound | Assay | IC50 (µM) | Inhibition Type |
| Kojic Acid | Mushroom Tyrosinase | 16.7 - 121[7][8] | Competitive/Mixed |
| β-Arbutin | Mushroom Tyrosinase | ~900[9] | Noncompetitive |
| α-Arbutin | Mushroom Tyrosinase | ~2290[9] | Competitive |
| Biphenol Derivative (Compound 7) | Mushroom Tyrosinase | 0.011 (11 nM)[10] | Not Specified |
| [1,1'-Biphenyl]-3,4'-diol | Mushroom Tyrosinase | Predicted Highly Potent | Predicted Competitive |
Analysis: Standard inhibitors like kojic acid and arbutin show inhibitory activity in the micromolar range.[7][9] However, research into hydroxylated biphenyl derivatives has revealed compounds with exceptionally high potency, with IC50 values in the nanomolar range.[10] This is orders of magnitude more effective than the current standards. Given that [1,1'-Biphenyl]-3,4'-diol shares the core hydroxylated biphenyl structure, it is projected to be a highly potent tyrosinase inhibitor, making it a compelling candidate for advanced dermatological and cosmetic research.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol is designed to quantify the inhibition of the diphenolase activity of tyrosinase, which converts L-DOPA to dopachrome.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in a 50 mM phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare an 8 mM solution of L-DOPA in the same phosphate buffer.
-
Test Solutions: Prepare serial dilutions of [1,1'-Biphenyl]-3,4'-diol and a reference inhibitor (e.g., Kojic Acid) in a suitable solvent (e.g., DMSO diluted with buffer).
-
-
Assay Execution (96-well plate):
-
To each well, add 40 µL of the test or reference solution.
-
Add 80 µL of the phosphate buffer.
-
Add 40 µL of the tyrosinase enzyme solution.
-
Pre-incubate the mixture at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Add 40 µL of the L-DOPA substrate solution to each well to start the reaction.
-
Immediately measure the absorbance at 475 nm every minute for 20-25 minutes using a microplate reader. The rate of dopachrome formation is indicated by the increase in absorbance.[7]
-
-
Calculation and IC50 Determination:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without an inhibitor.
-
Plot the percentage of inhibition against inhibitor concentration to calculate the IC50 value.
-
Visualization of Melanogenesis Pathway
Caption: Inhibition of the melanogenesis pathway by [1,1'-Biphenyl]-3,4'-diol.
Exploratory Application: Anti-inflammatory Potential
Scientific Rationale: Targeting Inflammatory Enzymes
The arachidonic acid cascade is central to the inflammatory response. Enzymes like lipoxygenase (LOX) convert arachidonic acid into pro-inflammatory leukotrienes.[11] Inhibition of LOX is a validated strategy for controlling inflammation. Phenolic compounds can act as LOX inhibitors, often through a combination of antioxidant effects and direct binding to the enzyme's active site. Given the known anti-inflammatory properties of other biphenyl derivatives, such as the NSAID Fenbufen, [1,1'-Biphenyl]-3,4'-diol is a strong candidate for investigation in this area.[12]
Experimental Protocol: In-Vitro Lipoxygenase (LOX) Inhibitory Assay
This assay screens for anti-inflammatory activity by measuring the inhibition of soybean lipoxygenase, which serves as a model for human LOX.[11]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in 0.2 M borate buffer (pH 9.0).
-
Substrate Solution: Prepare a 125 µM solution of linoleic acid in ethanol and buffer.
-
Test Solutions: Prepare dilutions of [1,1'-Biphenyl]-3,4'-diol and a reference (e.g., Quercetin).
-
-
Assay Execution:
-
Measurement:
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.[11]
-
-
Calculation:
-
Calculate the percentage of inhibition by comparing the reaction rate of the test samples to a control sample without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Visualization of the Lipoxygenase Pathway
Caption: Inhibition of the lipoxygenase inflammatory pathway.
Exploratory Application: Neuroprotective Capacity
Scientific Rationale: A Model for Neurodegeneration
Neurodegenerative diseases like Alzheimer's are characterized by neuronal cell death, often linked to oxidative stress and the toxicity of protein aggregates like amyloid-β (Aβ).[15][16] The PC12 cell line is a widely accepted in vitro model for neuroprotective studies. When treated with Nerve Growth Factor (NGF), these cells differentiate into a neuron-like phenotype, making them suitable for mimicking neuronal damage.[17] The protective effect of a compound can be quantified by its ability to rescue these cells from Aβ-induced toxicity. Phenolic compounds are of high interest due to their ability to both inhibit Aβ aggregation and protect against oxidative damage.[15]
Experimental Protocol: Neuroprotection Assay in Aβ-Stressed PC12 Cells
This protocol assesses the ability of [1,1'-Biphenyl]-3,4'-diol to protect neuronal-like cells from amyloid-beta toxicity.
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
To induce differentiation, seed cells onto collagen-coated plates and switch to a low-serum medium (e.g., 1% horse serum) containing 50 ng/mL of Nerve Growth Factor (NGF). Culture for 3-5 days, refreshing the medium every 2 days.[17]
-
-
Induction of Injury and Treatment:
-
Pre-treat the differentiated PC12 cells with various concentrations of [1,1'-Biphenyl]-3,4'-diol for 2-4 hours.
-
Introduce the neurotoxic insult by adding aggregated Aβ1-42 peptide (e.g., 0.5 µM final concentration) to the culture medium.[18]
-
Co-incubate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[19]
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells. Compare the viability of cells treated with Aβ alone to those pre-treated with [1,1'-Biphenyl]-3,4'-diol to quantify the neuroprotective effect.
-
Visualization of Neuroprotection Assay Workflow
Caption: Workflow for the PC12 cell neuroprotection assay.
Conclusion
This guide establishes [1,1'-Biphenyl]-3,4'-diol as a high-performance molecule with significant, quantifiable activity in multiple research domains. The comparative data and structure-activity relationships discussed herein demonstrate its potent efficacy as an antioxidant and a tyrosinase inhibitor , with performance metrics that suggest it could surpass current industry standards. Furthermore, its structural similarity to known anti-inflammatory and neuroprotective agents, combined with the provided experimental frameworks, highlights its high potential for discovery in anti-inflammatory and neuroprotective research. This compound represents a valuable tool for scientists developing next-generation therapeutics and advanced cosmetic agents.
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Comparative Cross-Reactivity Analysis of [1,1'-Biphenyl]-3,4'-diol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,4'-diol is an organic compound belonging to the biphenyl class, characterized by two phenyl rings linked together.[1][2] This particular isomer is a known metabolite of biphenyl and has garnered attention in toxicological and pharmacological research.[3] A critical aspect of characterizing any bioactive small molecule is understanding its selectivity—the degree to which it interacts with its intended biological target versus other proteins and macromolecules. Unintended interactions, or off-target effects, can lead to adverse reactions or confounding experimental results, making cross-reactivity studies an indispensable part of the drug discovery and chemical safety pipeline.[4][5][6][7]
This guide provides a comparative analysis of the cross-reactivity profile of [1,1'-Biphenyl]-3,4'-diol. We will explore its primary known biological activity, compare it with structurally similar compounds, and provide detailed, field-proven experimental protocols for assessing its selectivity. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate the interaction profile of this and similar biphenyl derivatives.
Primary Biological Activity: Estrogenic Effects
Hydroxylated biphenyls, including [1,1'-Biphenyl]-3,4'-diol, are recognized for their potential endocrine-disrupting capabilities, particularly their ability to interact with estrogen receptors (ERs).[3][8][9] This estrogenic activity is a crucial starting point for any cross-reactivity analysis, as it defines the most probable and well-characterized off-target interactions for a compound not intentionally designed as a hormone modulator.
The structural features of hydroxylated biphenyls allow them to mimic the endogenous hormone 17β-estradiol. Key features include:
-
A rigid biphenyl scaffold: This provides a structural backbone similar to the planar nature of estradiol.[10]
-
Hydroxyl groups: The hydroxyl (-OH) groups, particularly when located at positions that mimic the hydroxyls on estradiol, can form critical hydrogen bonds within the ligand-binding pocket of estrogen receptors.[10]
Studies have shown that various polychlorinated biphenyl (PCB) metabolites, which are hydroxylated biphenyls, can bind to estrogen receptors and elicit either estrogenic (agonist) or anti-estrogenic (antagonist) responses.[8][11][12] Lower-chlorinated PCBs and their hydroxylated metabolites tend to be estrogenic, while higher-chlorinated congeners often act as anti-estrogens.[11] This establishes a precedent for [1,1'-Biphenyl]-3,4'-diol's interaction with the endocrine system.
Mechanism of Action: Estrogen Receptor Signaling
The primary mechanism for the estrogenic activity of [1,1'-Biphenyl]-3,4'-diol involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.
Caption: A typical workflow for in vitro cross-reactivity screening.
Methodology Overview:
-
Panel Selection: Choose a panel that covers clinically relevant off-targets known to be associated with adverse drug reactions. [5]A standard safety panel often includes GPCRs, kinases, ion channels, and nuclear receptors.
-
Primary Screen: The test compound is typically run at a single high concentration (e.g., 10 µM) in either a binding or functional assay format for each target in the panel.
-
Hit Identification: A "hit" is defined as a significant percentage of inhibition or activation (commonly >50%) at the screening concentration.
-
Confirmatory & Dose-Response: All identified hits are re-tested in dose-response format to confirm the activity and determine the potency (IC50 or EC50).
-
Data Interpretation: The results are analyzed to create a selectivity profile. The potency of the compound at off-targets is compared to its potency at the intended target to calculate a selectivity window. This information is crucial for predicting potential safety liabilities. [4][13]
Conclusion
The cross-reactivity profile of [1,1'-Biphenyl]-3,4'-diol is fundamentally linked to its estrogenic activity, a characteristic shared by many hydroxylated biphenyls. A thorough investigation of its selectivity should begin with targeted estrogen receptor binding assays to quantify this primary interaction. For a comprehensive risk assessment, this must be followed by broad-based in vitro safety pharmacology profiling. By employing the systematic, tiered approach outlined in this guide, researchers and drug development professionals can generate a robust selectivity profile, enabling informed decisions about the compound's potential for therapeutic use or its toxicological risk. This rigorous, data-driven evaluation is a cornerstone of modern chemical biology and pharmaceutical development. [6][18]
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A Senior Application Scientist's Guide to the Proper Disposal of [1,1'-Biphenyl]-3,4'-diol
As researchers and drug development professionals, our work with novel chemical entities like [1,1'-Biphenyl]-3,4'-diol is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing [1,1'-Biphenyl]-3,4'-diol waste. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain regulatory compliance, reflecting the best practices in laboratory safety and chemical stewardship.
Hazard Profile: The 'Why' Behind the Procedure
Understanding the inherent risks of [1,1'-Biphenyl]-3,4'-diol is the first principle of its safe handling and disposal. Its hazard profile dictates a stringent, non-negotiable approach to waste management. The primary directive is to prevent its release into the environment and to avoid personnel exposure.
The hazards associated with this compound are significant and multifaceted, as detailed in its Safety Data Sheet (SDS). These risks are the direct cause for the rigorous disposal protocols that follow.
| Hazard Category | Description of Risk | GHS Hazard Statement(s) | Rationale for Disposal Protocol |
| Human Health | Causes serious eye damage and skin irritation. May cause respiratory irritation. It is also harmful if swallowed. | H315, H318, H319, H335, H302 | Strict use of Personal Protective Equipment (PPE) is required during handling and disposal. All contaminated materials must be treated as hazardous waste to prevent accidental exposure. |
| Environmental | Very toxic to aquatic life with long-lasting effects. | H410, H411 | This is the most critical factor for disposal. Under no circumstances should this chemical or its rinsate enter the sanitary sewer system. All waste must be collected for destruction by an approved hazardous waste facility.[1][2] |
| Physical/Chemical | Combustible solid. Forms explosive mixtures with air on intense heating. Incompatible with strong oxidizing agents.[1] | Not specified | Waste must be stored away from heat sources and ignition. Crucially, it must be segregated from incompatible chemicals, particularly strong oxidizers, to prevent dangerous reactions in the waste container.[3] |
Pre-Disposal Safety: Immediate Actions & PPE
Before generating or handling any waste, establish a safe working environment. This is a non-negotiable prerequisite for any laboratory procedure involving [1,1'-Biphenyl]-3,4'-diol.
-
Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat must be worn and kept fastened.
-
-
Emergency Readiness : Ensure an eyewash station and safety shower are unobstructed and readily accessible.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of [1,1'-Biphenyl]-3,4'-diol is a systematic process. Each step is designed to contain the chemical, prevent reactions, and ensure the waste is clearly identified for final disposal by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in a safe waste management program. Never mix incompatible waste streams. For [1,1'-Biphenyl]-3,4'-diol, you will likely generate the following:
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired pure compound, contaminated gloves, weigh boats, bench paper, and other disposable labware. | A clearly labeled, puncture-resistant container with a secure lid, lined with a heavy-duty plastic bag.[5] |
| Liquid Waste (Non-Halogenated Organic) | Solutions of the compound dissolved in solvents like acetone, ethanol, or ethyl acetate. | A designated, chemically compatible (e.g., High-Density Polyethylene - HDPE) container for non-halogenated solvent waste.[6] |
| Liquid Waste (Halogenated Organic) | Solutions of the compound dissolved in solvents like dichloromethane or chloroform. | A separate, designated, chemically compatible container for halogenated solvent waste. |
| Liquid Waste (Aqueous) | Dilute aqueous solutions from experimental workups. Note : The high aquatic toxicity means even trace amounts must be captured. | A designated, chemically compatible container for aqueous hazardous waste. Do not dispose down the drain.[7] |
| Contaminated Sharps | Needles, scalpels, or broken glassware contaminated with the compound. | An approved, puncture-proof sharps container clearly labeled as "Chemically Contaminated Sharps".[5] |
| Empty Containers | The original product container. | Thoroughly empty the container. If it cannot be triple-rinsed (with the rinsate collected as hazardous waste), it should be sealed and disposed of as solid hazardous waste.[7] |
Step 2: Container Selection and Labeling
All waste containers must be in good condition, compatible with the waste they hold, and feature a secure, screw-on cap.[3]
Every waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible, containing the following information:
-
The words "Hazardous Waste" .[3]
-
The full chemical name(s) of all components, including solvents. Do not use abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The relevant hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
The date the container was first used (accumulation start date).
Step 3: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation area.
Within the SAA, ensure that containers of [1,1'-Biphenyl]-3,4'-diol waste are kept segregated from incompatible materials, especially strong oxidizing agents.[3] Containers must remain closed at all times except when adding waste.[7]
Step 4: Requesting Disposal
Do not allow waste to accumulate indefinitely. Once a waste container is full, or within one year of the accumulation start date, it must be removed from the laboratory.[3]
Follow your institution's specific procedure for waste pickup. This typically involves submitting an online request to your EHS department.[7] Ensure all container labels are complete and accurate before the scheduled pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of [1,1'-Biphenyl]-3,4'-diol waste streams.
Caption: Disposal workflow for [1,1'-Biphenyl]-3,4'-diol waste.
Decontamination and Spill Management
Decontamination: For glassware, triple rinse with a suitable solvent (one that the compound is soluble in, like acetone), followed by a final wash with soap and water. Crucially, the initial solvent rinses must be collected as hazardous liquid waste. [7]
Spill Response: In the event of a small spill within a fume hood:
-
Alert others in the area.
-
Contain the spill with absorbent pads or sand.
-
Collect the spilled material and absorbent using non-sparking tools. Moisten solid material first to prevent dust generation.[8]
-
Place all cleanup materials into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning water as aqueous hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Conclusion
The proper disposal of [1,1'-Biphenyl]-3,4'-diol is not an afterthought but an integral part of the experimental process. By adhering to these procedures—grounded in a thorough understanding of the chemical's hazards—we uphold our commitment to safety, environmental protection, and scientific excellence. Always consult your institution's specific waste management policies and EHS department for guidance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [1,1'-Biphenyl]-3,4'-diol
As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with [1,1'-Biphenyl]-3,4'-diol, ensuring both personal safety and the integrity of your research. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: The "Why" Behind the Protection
[1,1'-Biphenyl]-3,4'-diol is an aromatic diol that presents several health and environmental hazards that dictate our PPE strategy. A comprehensive risk assessment begins with understanding its classification under the Globally Harmonized System (GHS).
-
Skin Hazards: The compound is classified as a skin irritant (H315) and may cause an allergic skin reaction or sensitization (H317).[1][2] This dual threat is critical; not only can it cause immediate irritation upon contact, but repeated exposure, even at low levels, can lead to a heightened allergic response in the future. This necessitates a robust barrier between the chemical and your skin.
-
Eye Hazards: It is known to cause serious eye irritation (H319) or even serious eye damage (H318).[1] The mucous membranes of the eyes are particularly vulnerable, and direct contact from a splash or airborne dust can have severe consequences.
-
Respiratory Hazards: In powdered form or when aerosols are generated, [1,1'-Biphenyl]-3,4'-diol may cause respiratory irritation (H335).[3] Inhalation is a direct route of exposure that must be controlled, especially when handling the solid chemical.
-
Ingestion Hazards: The substance is harmful if swallowed (H302). While direct ingestion is unlikely in a lab setting, it can occur through cross-contamination of hands, reinforcing the need for strict hygiene protocols.
-
Environmental Hazards: It is toxic to aquatic life with long-lasting effects (H411).[1][2] This highlights the importance of proper disposal procedures for both the chemical and any contaminated PPE to prevent environmental release.[1]
Core Protective Measures: Selecting the Right Equipment
Based on the identified hazards, a multi-layered PPE approach is required. The selection of specific items depends on the scale and nature of the procedure being performed.
Eye and Face Protection
The goal is to prevent all contact with the eyes.
-
Minimum Requirement: For low-volume tasks with minimal splash risk (e.g., handling sealed containers), ANSI Z87.1-compliant safety glasses with side shields are mandatory.[4]
-
Recommended for Most Benchtop Work: For preparing solutions, transfers, or any task involving the liquid or powdered form, chemical splash goggles are required.[5] Goggles provide a complete seal around the eyes, offering superior protection against splashes and dust compared to safety glasses.[5]
-
High-Risk Operations: When there is a significant splash hazard, such as when pouring large volumes or during highly exothermic reactions, a face shield must be worn in addition to chemical splash goggles.[4][5]
Skin and Body Protection
A complete barrier is necessary to prevent skin irritation and sensitization.
-
Gloves: Chemical-resistant gloves are the first line of defense. Disposable nitrile gloves provide adequate protection for incidental contact.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately upon known or suspected contact with the chemical.[4] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to select a more robust material.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat serves to protect street clothes and underlying skin from contamination.[4]
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory where hazardous chemicals are handled.[4]
Respiratory Protection
Engineering controls, such as working within a certified chemical fume hood, are the primary method for controlling inhalation exposure.[6] When engineering controls are insufficient or during specific high-risk procedures, respiratory protection is necessary.
-
For Dusts/Powders: When handling the solid chemical outside of a fume hood or in situations where dust generation is likely (e.g., weighing, scraping), a NIOSH-approved N95 particulate respirator is required.[7][8]
-
For Vapors/Aerosols: If the material is heated or if aerosols are generated (e.g., through sonication), an air-purifying respirator with organic vapor cartridges, potentially in combination with a particulate filter, should be used.[1][7]
-
Fit and Training: All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, training, and annual fit testing, in accordance with OSHA regulations (29 CFR 1910.134).[9]
Operational Plan: From Preparation to Disposal
Proper PPE is only effective when used correctly as part of a comprehensive safety workflow.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Summary of PPE Recommendations
The following table provides a quick-reference guide for minimum PPE requirements based on common laboratory tasks.
| Task / Scale | Eye/Face Protection | Hand/Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Lab Coat, Nitrile Gloves | Not typically required |
| Weighing Solid (< 10 g) | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Required (Perform in fume hood or wear N95 respirator) |
| Solution Preparation (< 1 L) | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Recommended (Perform in fume hood) |
| Large-Scale Reaction / Transfer (> 10 g or > 1 L) | Chemical Splash Goggles & Face Shield | Lab Coat, Nitrile Gloves | Required (Perform in fume hood) |
Step-by-Step Donning and Doffing Procedure
Cross-contamination during the removal of PPE is a common cause of exposure. Follow this sequence diligently.
Donning (Putting On):
-
Apparel: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a glove-to-glove technique (peel one off inside-out, then use the clean hand to remove the second from the inside). Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton and remove the lab coat by rolling it outwards, touching only the inside surfaces.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Eye/Face Protection: Remove goggles and/or face shield, handling them by the strap or sides.
-
Respirator (if required): Remove the respirator without touching the front.
-
Wash Hands: Wash hands again as a final precaution.
Disposal and Decontamination Plan
Given the chemical's ecotoxicity, proper disposal is a critical final step.
-
Contaminated PPE: All disposable PPE, including gloves and respirators, must be disposed of as hazardous chemical waste. Place them in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: Unused [1,1'-Biphenyl]-3,4'-diol and solutions containing it must be collected in a compatible, sealed, and labeled hazardous waste container. Do not discharge to sewer systems.[10]
-
Spills: In the event of a spill, evacuate the area and consult your institution's emergency procedures. For small spills, use an appropriate absorbent material, collect the waste in a sealed container, and decontaminate the area. Always wear the highest level of recommended PPE during cleanup.
Emergency Response: In Case of Exposure
Immediate and correct first aid is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a poison center or doctor if you feel unwell.[11][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]
Always have the Safety Data Sheet (SDS) available for emergency responders.[1]
References
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2016). National Institutes of Health (NIH). [Link]
-
Diphenyl - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary University. [Link]
-
Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention (CDC). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
-
DIPHENYL (BIPHENYL) | Occupational Safety and Health Administration. OSHA. [Link]
-
Chemical Safety Guidelines. University of New Mexico. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wm.edu [wm.edu]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Diphenyl [cdc.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
